molecular formula C26H37N5O5 B1681924 Tapi-1

Tapi-1

Cat. No.: B1681924
M. Wt: 499.6 g/mol
InChI Key: AWNBSWDIOCXWJW-OWHMDLSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAPI-1 is and inhibitor of TACE. It inhibits the cleavage of TNF-a, TNFRI (p60), and TNFRII (p80).

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21?,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNBSWDIOCXWJW-OWHMDLSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCCN)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TAPI-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAPI-1 (TNF-α Processing Inhibitor-1) is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases. It primarily targets members of the A Disintegrin and Metalloproteinase (ADAM) family, particularly ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE), as well as several Matrix Metalloproteinases (MMPs). By inhibiting these enzymes, this compound effectively blocks the shedding of a variety of cell surface proteins, thereby modulating critical signaling pathways involved in inflammation, cancer progression, and other pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory profile, effects on cellular signaling, and detailed protocols for its experimental application.

Core Mechanism of Action: Inhibition of Metalloproteinases

This compound functions as a chelating agent, with its hydroxamate group binding to the zinc ion within the active site of metalloproteinases. This interaction reversibly inhibits the catalytic activity of these enzymes, preventing them from cleaving their respective substrates. The primary targets of this compound are cell-surface sheddases, which are responsible for the ectodomain shedding of various transmembrane proteins.

Primary Target: ADAM17 (TACE)

The most well-characterized target of this compound is ADAM17. This enzyme plays a crucial role in the release of the soluble, active form of Tumor Necrosis Factor-α (TNF-α) from its membrane-bound precursor. By inhibiting ADAM17, this compound effectively blocks the shedding of TNF-α, a key pro-inflammatory cytokine.[1][2][3] This inhibitory action extends to other ADAM17 substrates, including the IL-6 receptor and the p60 and p80 TNF receptors.[4]

Inhibition of Matrix Metalloproteinases (MMPs)

This compound also exhibits inhibitory activity against a range of MMPs, which are critical for the degradation of extracellular matrix (ECM) components. This broad-spectrum inhibition of MMPs contributes to the anti-invasive and anti-metastatic effects of this compound observed in various cancer models.[4]

Biochemical Activity: Inhibitory Profile of this compound

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific enzyme and the experimental conditions.

Target EnzymeSubstrate/ProcessCell Line/SystemIC50 ValueReference
ADAM17 (TACE) Constitutive sAPPα releaseHEK-293 cells8.09 µM--INVALID-LINK--
ADAM17 (TACE) Muscarinic receptor-stimulated sAPPα releaseHEK-293 cells expressing M3 receptors3.61 µM--INVALID-LINK--
MMP-1 Not specifiedNot specifiedNot specified
MMP-2 Not specifiedNot specifiedNot specified
MMP-3 Not specifiedNot specifiedNot specified
MMP-9 Not specifiedNot specifiedNot specified
ADAM10 Not specifiedNot specifiedNot specified

Signaling Pathways Modulated by this compound

The primary mechanism by which this compound exerts its cellular effects is through the modulation of signaling pathways that are dependent on the shedding of cell surface proteins.

Suppression of the NF-κB Signaling Pathway

A key signaling pathway inhibited by this compound is the Nuclear Factor-kappa B (NF-κB) pathway. By blocking ADAM17-mediated TNF-α shedding, this compound reduces the activation of TNF receptors, which are potent activators of the NF-κB cascade. This leads to a decrease in the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the translocation of the active p65 subunit of NF-κB to the nucleus is inhibited, leading to the downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation.[1][5]

NF_kB_Pathway cluster_nucleus Nuclear Translocation TAPI1 This compound ADAM17 ADAM17 (TACE) TAPI1->ADAM17 Inhibits proTNF pro-TNF-α (membrane-bound) ADAM17->proTNF Cleaves sTNF Soluble TNF-α proTNF->sTNF Release TNFR TNF Receptor sTNF->TNFR Activates IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Promotes

Caption: this compound inhibits ADAM17, preventing TNF-α release and subsequent NF-κB activation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (CCK-8)

This protocol is adapted from a study on human esophageal squamous cell carcinoma (ESCC) cells (TE-1 and Eca109).[1]

Objective: To assess the effect of this compound on cell viability.

Materials:

  • TE-1 or Eca109 cells

  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, and 20 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell_Viability_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with this compound (various concentrations) Seed->Treat Incubate Incubate for 24, 48, or 72h Treat->Incubate Add_CCK8 Add CCK-8 reagent Incubate->Add_CCK8 Incubate_CCK8 Incubate for 1-4h Add_CCK8->Incubate_CCK8 Read Measure absorbance at 450 nm Incubate_CCK8->Read Analyze Calculate cell viability Read->Analyze End End Analyze->End

Caption: Workflow for assessing cell viability after this compound treatment using a CCK-8 assay.

Transwell Migration and Invasion Assay

This protocol is based on a study investigating the anti-tumor efficacy of this compound.[1]

Objective: To evaluate the effect of this compound on cancer cell migration and invasion.

Materials:

  • TE-1 or Eca109 cells

  • Serum-free RPMI-1640 medium

  • RPMI-1640 medium with 20% FBS

  • This compound (dissolved in DMSO)

  • 24-well Transwell inserts (8 µm pores)

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet stain

Procedure:

  • For the invasion assay, coat the upper chamber of the Transwell inserts with Matrigel.

  • Resuspend 1 x 10⁵ cells in 200 µL of serum-free medium and add to the upper chamber.

  • Add 500 µL of medium with 20% FBS (as a chemoattractant) to the lower chamber.

  • Add this compound (e.g., 5 µM) to the upper chamber.

  • Incubate for 24 hours at 37°C.

  • Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the stained cells under a microscope.

Western Blot for NF-κB Pathway Activation

This protocol is adapted from a study on ESCC cells.[1]

Objective: To determine the effect of this compound on the activation of the NF-κB pathway.

Materials:

  • TE-1 or Eca109 cells

  • This compound (dissolved in DMSO)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat cells with this compound (e.g., 10 µM) for 12 hours.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

TACE Activity Assay (Fluorometric)

This is a general protocol for a fluorometric TACE activity assay that can be adapted for screening this compound.

Objective: To measure the inhibitory effect of this compound on TACE activity.

Materials:

  • Recombinant human TACE/ADAM17

  • TACE assay buffer

  • Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add recombinant TACE to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic TACE substrate.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in a kinetic mode for 30-60 minutes.

  • Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

  • Plot the reaction velocity against the this compound concentration to determine the IC50 value.

Comparative Stability: this compound vs. TAPI-0

Conclusion

This compound is a valuable research tool for investigating the roles of ADAM17 and other metalloproteinases in a wide range of biological and pathological processes. Its ability to potently inhibit the shedding of key signaling molecules like TNF-α provides a powerful means to dissect the downstream consequences of these events, particularly on inflammatory pathways such as the NF-κB cascade. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies.

References

TAPI-1: A Technical Guide to its Mechanism and Signaling Pathway Involvement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of TNF-α processing inhibitor-1 (TAPI-1), a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), most notably ADAM17, also known as TNF-α converting enzyme (TACE). This compound serves as a critical tool in molecular and cellular biology to investigate the roles of ectodomain shedding in various physiological and pathological processes. This document details its core mechanism of action, involvement in key signaling pathways, quantitative efficacy, and provides standardized protocols for its application in experimental settings.

Core Mechanism of Action: Inhibition of Ectodomain Shedding

This compound is a structural analog of TAPI-0, developed to have greater stability in tissue culture and in vivo applications.[1][2] Its primary mechanism involves the potent inhibition of metalloproteinases, which are responsible for the proteolytic cleavage and release of the extracellular domains (ectodomains) of numerous membrane-tethered proteins. This process is known as "ectodomain shedding."[3]

The most prominent target of this compound is ADAM17/TACE, the key enzyme responsible for shedding a wide array of substrates.[4][5] By inhibiting ADAM17, this compound effectively blocks the release of the soluble, active forms of proteins such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 Receptor (IL-6R), and ligands of the Epidermal Growth Factor Receptor (EGFR).[6][7] this compound is also known to inhibit other metalloproteinases, including ADAM10 and various MMPs.[5][8][9]

The inhibition of ADAM-mediated shedding is central to the biological effects of this compound. This action prevents the activation of downstream signaling cascades that are reliant on the newly liberated soluble ligands and receptors.

TAPI1_Mechanism cluster_membrane Cell Membrane ADAM17 ADAM17 (TACE) proTNF pro-TNF-α ADAM17->proTNF Cleaves EGFR_L EGFR Ligands (e.g., AREG) ADAM17->EGFR_L Cleaves IL6R IL-6 Receptor ADAM17->IL6R Cleaves sTNF Soluble TNF-α sEGFR_L Soluble EGFR Ligands sIL6R Soluble IL-6R TAPI1 This compound TAPI1->ADAM17 Inhibits

Caption: this compound's core mechanism of inhibiting ADAM17-mediated ectodomain shedding.

Involvement in Key Signaling Pathways

By preventing the release of soluble signaling molecules, this compound has profound downstream effects on intracellular communication and signal transduction.

Attenuation of TNF-α and NF-κB Signaling

One of the most well-documented effects of this compound is the inhibition of TNF-α release.[10] Membrane-bound pro-TNF-α is inactive; its cleavage by ADAM17 releases soluble TNF-α, which can then bind to its receptors (TNFR1/TNFR2) on target cells, initiating a pro-inflammatory cascade. A key pathway activated by TNF-α is the Nuclear Factor-kappa B (NF-κB) pathway.[11][12]

In several cancer models, including esophageal squamous cell carcinoma (ESCC), this compound has been shown to suppress the activation of the NF-κB signaling pathway.[11] This suppression is achieved by reducing the available soluble TNF-α, thereby preventing TNFR activation, subsequent IκBα degradation, and nuclear translocation of the p65 (RELA) subunit of NF-κB.[11][12] The inhibition of this pathway leads to the downregulation of NF-κB target genes involved in cell proliferation, migration, invasion, and chemoresistance, such as SLUG and MMP2.[11]

TAPI1_NFkB_Pathway TAPI1 This compound ADAM17 ADAM17 (TACE) TAPI1->ADAM17 Inhibits sTNF Soluble TNF-α ADAM17->sTNF Releases proTNF pro-TNF-α proTNF->ADAM17 TNFR TNFR sTNF->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to Nucleus Genes Target Gene Expression (e.g., SLUG, MMP2) NFkB_nucleus->Genes Activates Response ↓ Cell Migration ↓ Invasion ↓ Chemoresistance Genes->Response

Caption: this compound's role in suppressing the NF-κB signaling pathway via TNF-α.
Modulation of EGFR and Notch Signaling

This compound also influences other critical signaling pathways. ADAM17 is responsible for shedding multiple EGFR ligands, such as Amphiregulin (AREG).[6] By inhibiting this process, this compound can attenuate EGFR signaling, which is a key pathway promoting tumor cell proliferation, migration, and invasion.[6] Similarly, ADAM proteases, including ADAM10 (which is also inhibited by this compound), are involved in the proteolytic processing of the Notch receptor, a critical step in the activation of Notch signaling.[13] Therefore, this compound can indirectly modulate these pathways, contributing to its broad anti-tumor effects.

Quantitative Efficacy Data

The inhibitory concentration of this compound varies depending on the target enzyme, substrate, and cellular context. The following tables summarize key quantitative data reported in the literature.

Target / Process Cell Line / System IC₅₀ Value Reference
TACE (ADAM17)In vitro5 - 100 µM (cleavage of TNF-α, TNFRI, TNFRII)[1]
TACE-dependent sAPPα releaseTACE-overexpressing cells0.92 µM (920 nM)[14]
Constitutive sAPPα releaseHEK-293 cells8.09 µM[14]
Muscarinic receptor-stimulated sAPPα releaseHEK-293 cells (M3 expressing)3.61 µM[14]
TACE (ADAM17)Recombinant catalytic domain~0.90 µM (for TNF-α secretion)[15]

Table 1: Summary of this compound IC₅₀ Values

Cell Line Concentration Duration Effect on Cell Viability Reference
TE-1 (ESCC)5 µM24 hNo significant change[11]
TE-1 (ESCC)10 µM24 hSignificant decrease[11]
TE-1 (ESCC)20 µM24 hSignificant decrease[11]
Eca109 (ESCC)5 µM24 hNo significant change[11]
Eca109 (ESCC)10 µM24 hSignificant decrease[11]
Eca109 (ESCC)20 µM24 hSignificant decrease[11]

Table 2: Dose-Dependent Effects of this compound on Esophageal Cancer Cell Viability

Experimental Protocols & Workflow

This compound is widely used to probe the function of metalloproteinases in vitro and in vivo. Below are generalized protocols for key experiments.

General Experimental Workflow

A typical workflow to investigate the anti-cancer effects of this compound involves treating cultured cancer cells and subsequently performing a battery of assays to measure changes in cellular phenotypes and molecular pathways.

TAPI1_Workflow cluster_assays Phenotypic & Molecular Assays start Start: Cancer Cell Culture (e.g., TE-1, Eca109) treatment Treatment with this compound (Varying Doses & Times) + Vehicle Control (DMSO) start->treatment viability Cell Viability Assay (e.g., CCK-8 / MTT) treatment->viability Measure Proliferation apoptosis Apoptosis Assay (e.g., Flow Cytometry - Annexin V/PI) treatment->apoptosis Quantify Apoptosis migration Migration/Invasion Assay (e.g., Transwell Assay) treatment->migration Assess Motility protein Protein Analysis (e.g., Western Blot for p65, IκBα, MMPs) treatment->protein Evaluate Pathway Proteins mrna mRNA Analysis (e.g., qRT-PCR for SLUG, MMP2) treatment->mrna Quantify Gene Expression end Data Analysis & Conclusion viability->end apoptosis->end migration->end protein->end mrna->end

Caption: A standard experimental workflow for studying the effects of this compound.
Cell Viability Assessment (CCK-8 Assay)

This protocol assesses the effect of this compound on cell proliferation and cytotoxicity.[11]

  • Cell Seeding: Seed cells (e.g., TE-1, Eca109) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) in culture medium.[11] Replace the medium in each well with 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) at the highest concentration used for this compound dilution.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11]

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Cell Migration and Invasion (Transwell Assay)

This protocol measures the effect of this compound on the migratory and invasive potential of cells.[11][12]

  • Chamber Preparation: For invasion assays, coat the top of an 8-µm pore Transwell insert with Matrigel and allow it to solidify. For migration assays, use uncoated inserts.

  • Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours.

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing a non-toxic concentration of this compound (e.g., 5 µM) or vehicle control.[11] Add 1 x 10⁵ cells in 200 µL to the upper chamber of the Transwell insert.

  • Chemoattractant: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Fixation and Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the cells that have migrated to the underside of the membrane with methanol (B129727) and stain with 0.1% crystal violet.

  • Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for detecting changes in the levels and phosphorylation status of key proteins in a signaling pathway.[11][12]

  • Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, total p65, IκBα, β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

References

TAPI-1: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Broad-Spectrum Metalloproteinase Inhibitor

For researchers, scientists, and drug development professionals, understanding the tools available to dissect complex biological processes is paramount. TAPI-1 (TNF-α Protease Inhibitor-1) is a widely utilized synthetic hydroxamate-based inhibitor of a class of enzymes known as metalloproteinases. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its principal applications in research, and detailed protocols for its use in key experimental settings.

Core Concepts: Mechanism of Action

This compound functions as a broad-spectrum inhibitor of both matrix metalloproteinases (MMPs) and members of the "a disintegrin and metalloproteinase" (ADAM) family.[1][2] Its inhibitory activity stems from the hydroxamate group, which chelates the essential zinc ion within the catalytic domain of these enzymes, thereby blocking their proteolytic function.[3]

The primary and most well-characterized target of this compound is ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[2][4] ADAM17 is a sheddase responsible for the cleavage and release of the extracellular domains of a multitude of cell surface proteins, a process known as ectodomain shedding. By inhibiting ADAM17, this compound prevents the shedding of key signaling molecules, thereby modulating a variety of cellular processes.

Key Research Applications of this compound

The ability of this compound to inhibit metalloproteinases, particularly ADAM17, has made it a valuable tool in numerous areas of research:

  • Inflammation and Immunology: A primary application of this compound is in the study of inflammation. ADAM17 is the principal enzyme responsible for the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) from its membrane-bound precursor to its soluble, active form.[5][6] this compound effectively blocks this process, reducing the levels of soluble TNF-α and thereby dampening inflammatory responses.[5] It is also known to inhibit the shedding of other cytokine receptors, such as the IL-6 receptor.[1][7]

  • Cancer Biology: Dysregulated metalloproteinase activity is a hallmark of cancer, contributing to tumor growth, invasion, and metastasis. This compound has been employed to investigate the role of ADAMs and MMPs in these processes. For instance, studies have shown that this compound can inhibit the viability, migration, and invasion of cancer cells.[8] It has also been shown to enhance the chemosensitivity of cancer cells to cytotoxic agents like cisplatin.[8] One of the underlying mechanisms for its anti-cancer effects is the suppression of the NF-κB signaling pathway.[8]

  • Neurobiology and Neurodegenerative Diseases: Metalloproteinases play crucial roles in the central nervous system, including in synaptic plasticity and neuronal survival. This compound has been used to study the processing of the amyloid precursor protein (APP), which is central to the pathogenesis of Alzheimer's disease. This compound can inhibit the shedding of the soluble ectodomain of APP (sAPPα).[7][9]

  • Signal Transduction: By preventing the shedding of cell surface receptors and ligands, this compound is a valuable tool for dissecting signaling pathways. For example, it has been used to study signaling pathways regulated by Notch and the Epidermal Growth Factor Receptor (EGFR), whose ligands are processed by ADAM17.[5]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound varies across different metalloproteinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against a range of ADAMs and MMPs. This data is crucial for designing experiments and interpreting results, particularly when considering the potential for off-target effects.

Target EnzymeIC50 Value (nM)Reference
ADAM10>140 (Ki estimate)[10]
ADAM17 (TACE)920[7]
MMP-1 (Collagenase-1)--
MMP-2 (Gelatinase-A)--
MMP-3 (Stromelysin-1)--
MMP-7 (Matrilysin)--
MMP-8 (Collagenase-2)--
MMP-9 (Gelatinase-B)--
MMP-13 (Collagenase-3)--
MMP-14 (MT1-MMP)--

Note: Comprehensive IC50 values for this compound against a wide panel of MMPs are not consistently reported in the literature. Researchers should consult specific product datasheets and relevant publications for the most accurate and up-to-date information.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are intended as a guide and may require optimization based on the specific cell type, experimental conditions, and research question.

Cell-Based Ectodomain Shedding Assay

This assay measures the ability of this compound to inhibit the cleavage and release of a specific cell surface protein.

Materials:

  • Cell line expressing the protein of interest (e.g., HEK293, HeLa, or a specific cancer cell line)

  • Complete cell culture medium

  • This compound (solubilized in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding (optional)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the shed ectodomain or antibodies for Western blotting

Protocol:

  • Cell Seeding: Seed cells in a 24-well or 12-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • This compound Pre-treatment: The following day, replace the medium with serum-free medium containing the desired concentrations of this compound or vehicle control (DMSO). A typical concentration range for this compound is 1-20 µM.[8] Incubate for 1-2 hours at 37°C.

  • Stimulation (Optional): If investigating stimulated shedding, add PMA (e.g., 100 nM) or another appropriate stimulus to the wells and incubate for the desired time (e.g., 30 minutes to 4 hours).

  • Collection of Conditioned Medium: Carefully collect the conditioned medium from each well. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells and collect the supernatant.

  • Cell Lysis: Wash the cells remaining in the wells twice with ice-cold PBS. Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and collect the lysate.

  • Quantification of Shed Ectodomain: Analyze the collected supernatant for the presence of the shed ectodomain using a specific ELISA kit according to the manufacturer's instructions.

  • Analysis of Cell-Associated Protein: Analyze the cell lysates by Western blotting to determine the levels of the full-length, unprocessed protein. This serves as a control for protein expression levels.

Western Blotting for Analysis of Protein Shedding

This protocol details the use of Western blotting to visualize the effect of this compound on the levels of a full-length membrane protein and its shed ectodomain.

Materials:

  • Cell lysates and conditioned medium from the ectodomain shedding assay

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the protein of interest (recognizing either the ectodomain or an intracellular domain)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix an equal amount of protein from each cell lysate with Laemmli sample buffer. For the conditioned medium, concentrate the samples if necessary and mix with sample buffer.

  • SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Cell Viability Assay (MTT or WST-1)

This assay assesses the effect of this compound on cell viability and proliferation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (solubilized in DMSO)

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for the desired duration (e.g., 24, 48, or 72 hours).[2] Include a vehicle control (DMSO).

  • Addition of Reagent:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

    • For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Studies

The use of this compound in animal models requires careful consideration of its pharmacokinetic and pharmacodynamic properties.

General Considerations:

  • Animal Model: Select an appropriate animal model that recapitulates the human disease being studied.

  • Dosing and Administration: The dose and route of administration of this compound will depend on the specific animal model and the research question. This compound is often administered via intraperitoneal (i.p.) injection.

  • Pharmacokinetics: this compound has a relatively short half-life in vivo. Therefore, the dosing schedule should be optimized to maintain effective concentrations at the target site.

  • Toxicity: Monitor animals for any signs of toxicity throughout the study.

  • Outcome Measures: Define clear and quantifiable outcome measures to assess the efficacy of this compound treatment.

Visualizing this compound's Mechanism and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's function and its application in research.

TAPI1_Mechanism cluster_membrane Cell Membrane Membrane Membrane proTNFa pro-TNF-α ADAM17 ADAM17 (TACE) sTNFa Soluble TNF-α ADAM17->sTNFa TAPI1 This compound TAPI1->ADAM17 Inhibition TNFR TNF Receptor sTNFa->TNFR Binding Inflammation Inflammatory Signaling TNFR->Inflammation Activation

Caption: this compound inhibits ADAM17, blocking the release of soluble TNF-α.

Shedding_Assay_Workflow Treatment Treat with this compound or Vehicle Stimulation Stimulate Shedding (optional) Treatment->Stimulation Collection Collect Conditioned Medium and Cell Lysate Stimulation->Collection Analysis Analyze Samples Collection->Analysis ELISA ELISA (Shed Ectodomain) Analysis->ELISA Medium WB Western Blot (Full-length Protein) Analysis->WB Lysate End Data Interpretation ELISA->End WB->End

Caption: Workflow for a cell-based ectodomain shedding assay.

NFkB_Pathway_Inhibition Metalloproteinase Metalloproteinase Activity (e.g., ADAM17) Receptor_Shedding Shedding of Signaling Molecules Metalloproteinase->Receptor_Shedding NFkB_Activation NF-κB Pathway Activation Receptor_Shedding->NFkB_Activation Gene_Expression Target Gene Expression (Migration, Invasion, Survival) NFkB_Activation->Gene_Expression Cancer_Progression Cancer Cell Progression Gene_Expression->Cancer_Progression

Caption: this compound can suppress cancer progression by inhibiting NF-κB signaling.

Conclusion and Future Perspectives

This compound remains an indispensable tool for researchers investigating the multifaceted roles of metalloproteinases in health and disease. Its ability to potently inhibit ADAM17 and other MMPs allows for the targeted interrogation of pathways involved in inflammation, cancer, and neurodegeneration. While its broad-spectrum activity necessitates careful experimental design and interpretation to account for potential off-target effects, its utility in elucidating fundamental biological processes is undeniable. As our understanding of the complex interplay of metalloproteinases in various pathologies deepens, this compound and its derivatives will continue to be crucial for the development of novel therapeutic strategies. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers to effectively harness the potential of this versatile inhibitor in their scientific endeavors.

References

TAPI-1: A Technical Guide to the Discovery, Mechanism, and Application of a Prototypical Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

TAPI-1 (TNF-α Protease Inhibitor-1) is a broad-spectrum, hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with prominent activity against TNF-α Converting Enzyme (TACE/ADAM17). First described in the mid-1990s, it emerged as a more stable analog of its predecessor, TAPI-0, and quickly became a pivotal research tool for elucidating the roles of ectodomain shedding in inflammation, oncology, and neurobiology. Despite its potent in vitro and in vivo activity, its broad specificity has precluded its development as a clinical therapeutic, highlighting the challenges in targeting the complex family of metalloproteinases. This technical guide provides a comprehensive timeline of its discovery, details its mechanism of action, presents its inhibitory profile in a quantitative format, outlines key experimental protocols for its use, and illustrates the cellular pathways it modulates.

Discovery and Development Timeline

The development of this compound arose from the need to understand and control the proteolytic release of Tumor Necrosis Factor-alpha (TNF-α), a critical inflammatory cytokine. The timeline began with the identification of the enzyme responsible, TACE, and the subsequent development of inhibitors.

  • Early 1990s: Research intensifies to identify the enzyme responsible for cleaving membrane-bound pro-TNF-α into its soluble, active form.

  • 1994: A landmark paper by Mohler et al. in Nature demonstrates that a synthetic inhibitor of TNF-α processing can protect mice from a lethal dose of endotoxin, validating TACE as a therapeutic target.[1] This research utilized early-generation metalloproteinase inhibitors that would lead to the development of this compound.

  • 1995: A subsequent paper by Crowe et al. further characterizes a metalloproteinase inhibitor that blocks the shedding of the 80-kD TNF receptor and TNF processing in T lymphocytes. This work helps establish the broader role of these inhibitors beyond TNF-α itself.

  • Mid-1990s: this compound is developed as a structural analog of TAPI-0. This compound features an aminoethyl addition at the alanyl group, which confers greater stability in tissue culture and in vivo, making it a more reliable tool for research.

  • Late 1990s - Present: this compound becomes a widely adopted chemical probe to investigate the biological functions of ADAM17 and other metalloproteinases. Its use has been instrumental in studies on inflammation, cancer cell invasion, and neuroinflammation.[2] However, the broad inhibitory profile of this compound leads to off-target effects, and the drug development field shifts focus towards more selective inhibitors for clinical applications.[3] this compound remains a "gold standard" research tool for inhibiting TACE in experimental settings.

TAPI1_Timeline cluster_1990s Early 1990s: Foundational Research cluster_2000s Late 1990s - Present: Research Application 1994 1994 Mohler et al. (Nature) Demonstrates in vivo efficacy of a TACE inhibitor against endotoxin. 1995 1995 Crowe et al. Characterizes inhibition of TNF receptor shedding. 1994->1995 Mid_90s Mid-1990s This compound Developed More stable analog of TAPI-0. 1995->Mid_90s Research_Tool Widespread Adoption This compound becomes a standard research tool to study ADAM17 function. Mid_90s->Research_Tool Limitations Clinical Limitations Noted Broad specificity hinders therapeutic development, focus shifts to selective inhibitors. Research_Tool->Limitations

Figure 1: this compound Discovery and Development Timeline.

Mechanism of Action

This compound's inhibitory activity stems from its chemical structure, specifically the hydroxamate group (-CONHOH). This group acts as a potent zinc-binding group (ZBG). The catalytic activity of metalloproteinases like ADAM17 is dependent on a zinc ion (Zn²⁺) coordinated within the enzyme's active site. This compound functions as a competitive inhibitor by chelating this essential zinc ion, effectively displacing the water molecule required for peptide bond hydrolysis and blocking access of the substrate to the catalytic site.

Mechanism_of_Action This compound Mechanism of Action cluster_enzyme ADAM17 Active Site cluster_inhibition Inhibition by this compound cluster_outcome Result Active_Site Catalytic Domain Zinc_Ion Zn²⁺ Ion Active_Site->Zinc_Ion coordinates Cleavage_Blocked Substrate Cleavage Blocked Substrate pro-TNF-α (Substrate) Substrate->Zinc_Ion binds to for cleavage TAPI1 This compound (Inhibitor) Hydroxamate Hydroxamate Group (-CONHOH) TAPI1->Hydroxamate Hydroxamate->Zinc_Ion chelates, blocking substrate binding Soluble_TNF Soluble TNF-α Not Released Cleavage_Blocked->Soluble_TNF

Figure 2: Inhibition of ADAM17 by this compound via Zinc Chelation.

Quantitative Data: Inhibitory Profile

This compound exhibits broad-spectrum activity against multiple metalloproteinases. Its potency is typically characterized by the half-maximal inhibitory concentration (IC₅₀). The values can vary depending on the specific enzyme, substrate, and assay conditions.

Target Enzyme/ProcessSubstrate / Cell LineIC₅₀ ValueReference
TACE (ADAM17)Pro-TNF-α5 - 100 µM--INVALID-LINK--
TNFRI (p60) SheddingCellular Assay5 - 100 µM--INVALID-LINK--
TNFRII (p80) SheddingCellular Assay5 - 100 µM--INVALID-LINK--
TACE-dependent APP releaseCo-transfected cells920 nM
Constitutive sAPPα releaseHEK-293 cells8.09 µM
Muscarinic receptor-stimulated sAPPα releaseHEK-293 cells3.61 µM

Note: The isomer (S,S)-TAPI-1 shows IC₅₀ values of 0.92 µM for TACE-dependent sAPPα release in overexpressing cells and 8.09 µM in non-overexpressing cells.[4]

Key Signaling Pathways Modulated by this compound

By inhibiting ADAM17, this compound prevents the cleavage and release of numerous cell-surface proteins, thereby disrupting major signaling pathways. The most well-characterized of these is the inhibition of TNF-α release, which is a cornerstone of inflammatory signaling. ADAM17 also sheds ligands for the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-alpha (TGF-α), activating downstream pro-survival and pro-proliferation pathways like the MEK-ERK pathway.

Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) TACE ADAM17 (TACE) Stimulus->TACE activates proTNF Membrane-bound pro-TNF-α solubleTNF Soluble TNF-α proTNF->solubleTNF TACE->proTNF cleaves TAPI1 This compound TAPI1->TACE inhibits TNFR TNF Receptor (TNFR1/2) solubleTNF->TNFR binds NFkB NF-κB Activation TNFR->NFkB signals via Inflammation Gene Transcription (Pro-inflammatory Cytokines) NFkB->Inflammation

Figure 3: this compound Inhibition of the TNF-α Signaling Pathway.

Experimental Protocols

This compound is commonly used in cell-based assays to determine the role of ADAM17 in a specific biological process. A typical experiment involves stimulating cells to induce shedding of a TACE substrate (like TNF-α) and measuring the effect of this compound on the release of the soluble ectodomain.

General Experimental Workflow

The workflow for testing an inhibitor like this compound follows a logical sequence from cell preparation to data analysis.

Experimental_Workflow start Start culture 1. Cell Culture (e.g., THP-1 monocytes) start->culture seed 2. Seed Cells in 96-well plates culture->seed pretreat 3. Pre-treatment Add this compound at various concentrations or vehicle (DMSO) seed->pretreat stimulate 4. Stimulation Add shedding agonist (e.g., LPS or PMA) pretreat->stimulate incubate 5. Incubation (e.g., 4-24 hours at 37°C) stimulate->incubate collect 6. Collect Supernatant incubate->collect assay 7. Quantify Shed Protein (e.g., TNF-α ELISA) collect->assay analyze 8. Data Analysis Calculate IC50 assay->analyze end End analyze->end

References

TAPI-1 as a TACE/ADAM17 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TAPI-1, a potent broad-spectrum hydroxamate-based inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). This compound has been instrumental in elucidating the physiological and pathological roles of TACE/ADAM17 and other metalloproteinases. This document details the mechanism of action of this compound, its inhibitory profile, and comprehensive protocols for key in vitro and in vivo experimental applications. Furthermore, it visually delineates the critical signaling pathways regulated by TACE/ADAM17, offering a valuable resource for researchers in inflammation, oncology, and neurodegenerative diseases.

Introduction to this compound and TACE/ADAM17

This compound (TNF-α Processing Inhibitor-1) is a synthetic, cell-permeable metalloproteinase inhibitor.[1] It functions as a structural analog of TAPI-0, exhibiting greater stability in vitro.[2] this compound is widely utilized as a research tool to investigate the roles of TACE/ADAM17 and other matrix metalloproteinases (MMPs) in various biological processes.[1][3]

TACE/ADAM17 is a transmembrane zinc-dependent metalloproteinase that plays a pivotal role in ectodomain shedding, a process that releases the extracellular domains of various membrane-bound proteins.[4][5] Its most prominent substrate is the precursor of Tumor Necrosis Factor-α (pro-TNF-α), which it cleaves to release the soluble, biologically active 17 kDa TNF-α.[4][6] Beyond TNF-α, TACE/ADAM17 has a broad substrate repertoire of over 80 proteins, including growth factors, cytokines, receptors, and adhesion molecules, making it a key regulator in numerous signaling pathways.[7] Dysregulated TACE/ADAM17 activity is implicated in a range of pathologies, including inflammatory diseases, cancer, and cardiovascular conditions.[8]

Mechanism of Action

This compound is a hydroxamate-based inhibitor. The hydroxamate group (-CONHOH) chelates the essential zinc ion within the catalytic domain of TACE/ADAM17 and other metalloproteinases.[7] This chelation blocks the enzyme's catalytic activity, thereby preventing the cleavage of its substrates. By inhibiting TACE/ADAM17, this compound effectively blocks the shedding of numerous cell surface proteins, including TNF-α, IL-6 receptor, and ligands of the Epidermal Growth Factor Receptor (EGFR).[7][9]

Quantitative Data: Inhibitory Profile of this compound

This compound exhibits broad-spectrum inhibitory activity against various metalloproteinases. The following table summarizes the available quantitative data on its inhibitory potency. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as substrate and enzyme source.

Target EnzymeIC50 / KiSource
TACE/ADAM178.09 µM (IC50)[7]
Meprin α subunit1.5 ± 0.27 nM (Ki)[10]
Meprin β subunit20 ± 10 µM (IC50)[10]
General MMPs20 µM (IC50)[10]

Key Signaling Pathways Regulated by TACE/ADAM17

TACE/ADAM17 is a critical upstream regulator of several major signaling pathways implicated in health and disease.

TNF-α Signaling Pathway

TACE/ADAM17 is the primary sheddase for pro-TNF-α. Its inhibition directly impacts the production of soluble TNF-α, a key mediator of inflammation.

TNF_alpha_pathway TNF-α Signaling Pathway cluster_membrane Cell Membrane pro_TNF pro-TNF-α sTNF Soluble TNF-α TACE TACE/ADAM17 TACE->pro_TNF Cleaves TACE->sTNF Releases TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TNFR2 TNFR2 TAPI1 This compound TAPI1->TACE Inhibits sTNF->TNFR1 Binds sTNF->TNFR2 Binds NF_kB NF-κB Activation TRADD->NF_kB Apoptosis Apoptosis TRADD->Apoptosis Inflammation Inflammation NF_kB->Inflammation

Caption: this compound inhibits TACE, preventing TNF-α release and downstream signaling.

EGFR Signaling Pathway

TACE/ADAM17 mediates the shedding of EGFR ligands, such as TGF-α and Amphiregulin (AREG), leading to the transactivation of the EGFR and subsequent downstream signaling cascades involved in cell proliferation and survival.[11][12]

EGFR_pathway EGFR Signaling Pathway cluster_membrane Cell Membrane pro_EGFR_ligand pro-EGFR Ligands (e.g., TGF-α, AREG) sEGFR_ligand Soluble EGFR Ligands TACE TACE/ADAM17 TACE->pro_EGFR_ligand Cleaves TACE->sEGFR_ligand Releases EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT TAPI1 This compound TAPI1->TACE Inhibits sEGFR_ligand->EGFR Binds & Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Notch_pathway Notch Signaling Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Notch_receptor Notch Receptor S2_cleavage S2 Cleavage Notch_receptor->S2_cleavage TACE TACE/ADAM17 TACE->S2_cleavage Mediates NICD_translocation NICD Translocation CSL CSL NICD_translocation->CSL Binds to Target_gene Target Gene Transcription TAPI1 This compound TAPI1->TACE Inhibits Notch_ligand Notch Ligand (on adjacent cell) Notch_ligand->Notch_receptor Binds gamma_secretase γ-secretase S2_cleavage->gamma_secretase Primes for NICD_release NICD Release gamma_secretase->NICD_release S3 Cleavage NICD_release->NICD_translocation CSL->Target_gene Activates in_vitro_assay In Vitro TACE/ADAM17 Enzymatic Assay Workflow start Start prepare_reagents Prepare Reagents: - Recombinant TACE/ADAM17 - Fluorogenic Substrate - this compound dilutions - Assay Buffer start->prepare_reagents dispense Dispense this compound and Enzyme to 96-well plate prepare_reagents->dispense incubate1 Pre-incubate dispense->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 measure_fluorescence Measure Fluorescence (λex/λem = 485/530 nm) incubate2->measure_fluorescence analyze Analyze Data (Calculate IC50) measure_fluorescence->analyze end End analyze->end cell_based_assay Cell-Based Shedding Assay Workflow start Start seed_cells Seed cells expressing TACE/ADAM17 and substrate start->seed_cells treat_cells Treat cells with this compound or vehicle seed_cells->treat_cells induce_shedding Induce shedding (e.g., with PMA) treat_cells->induce_shedding collect_supernatant Collect cell supernatant and lyse cells induce_shedding->collect_supernatant quantify_protein Quantify shed ectodomain (ELISA or Western Blot) collect_supernatant->quantify_protein analyze Analyze Data (Compare treated vs. control) quantify_protein->analyze end End analyze->end in_vivo_assay In Vivo Septic Arthritis Model Workflow start Start induce_arthritis Induce septic arthritis in mice (S. aureus inoculation) start->induce_arthritis administer_tapi1 Administer this compound (10 mg/kg, i.p.) or vehicle post-infection induce_arthritis->administer_tapi1 monitor_arthritis Monitor arthritis severity (paw swelling, clinical score) administer_tapi1->monitor_arthritis collect_samples Collect blood and joint tissue at study endpoint monitor_arthritis->collect_samples analyze_biomarkers Analyze inflammatory biomarkers (sTNF-α, sTNFR-1) and histopathology collect_samples->analyze_biomarkers end End analyze_biomarkers->end

References

TAPI-1: A Technical Guide to Matrix Metalloproteinase Inhibition for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core mechanisms, experimental applications, and signaling pathway interactions of the broad-spectrum matrix metalloproteinase inhibitor, TAPI-1.

Introduction

This compound (TNF-alpha Protease Inhibitor-1) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a member of the A Disintegrin and Metalloproteinase (ADAM) family, most notably Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2][3] As a hydroxamate-based peptidomimetic, this compound exerts its inhibitory effects by chelating the active site zinc ion essential for the catalytic activity of these enzymes.[4] Its ability to block the processing and shedding of various cell surface proteins, including the pro-inflammatory cytokine TNF-α, has positioned this compound as a valuable tool in studying the roles of MMPs and ADAMs in a multitude of physiological and pathological processes.[5] This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols, and its impact on key cellular signaling pathways, to support its application in research and drug development.

Chemical and Physical Properties

This compound is a structural analog of TAPI-0, engineered for greater stability in experimental conditions.

PropertyValue
Chemical Formula C₂₆H₃₇N₅O₅
Molar Mass 499.61 g/mol
Appearance Solid
Solubility Soluble in DMSO

Data Presentation: Inhibitory Profile of this compound

This compound exhibits a broad inhibitory spectrum against several MMPs and ADAMs. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative comparison of its potency against various proteases.

Target EnzymeIC₅₀Notes
TACE (ADAM17) ~100 nMInhibits the processing of TNF-α.
TNF-α release 50-100 µMBlocks the release of soluble TNF-α from cells.
APP (Amyloid Precursor Protein) release 1-8 µMInhibits the shedding of the amyloid precursor protein.
ACE (Angiotensin-Converting Enzyme) shedding 10 µMBlocks the release of ACE.
IL-6R (Interleukin-6 Receptor) shedding 5-10 µMInhibits the shedding of the IL-6 receptor.
TNFRI (p55) shedding 5-10 µMInhibits the shedding of the 55 kDa TNF receptor.
TNFRII (p75) shedding 25-50 µMInhibits the shedding of the 75 kDa TNF receptor.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of TACE/ADAM17, which is a critical enzyme in the processing of transmembrane precursor proteins, most notably pro-TNF-α. By preventing the cleavage and release of soluble TNF-α, this compound effectively dampens the downstream signaling cascades initiated by this potent pro-inflammatory cytokine.[5][6][7] This interruption has significant consequences for inflammatory and cancer-related signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10]

This compound Inhibition of TNF-α Processing and Downstream Signaling

The following diagram illustrates the central role of this compound in blocking the release of soluble TNF-α and subsequently inhibiting the activation of downstream inflammatory signaling.

TAPI1_TNF_Signaling pro_TNF pro-TNF-α (Membrane-bound) sTNF Soluble TNF-α (Released) pro_TNF->sTNF Cleavage TACE TACE (ADAM17) TAPI1 This compound TAPI1->TACE TNFR TNF Receptor (TNFR1/TNFR2) sTNF->TNFR Binds Signaling Downstream Signaling (NF-κB, MAPK) TNFR->Signaling Activates

Caption: this compound inhibits TACE, preventing the cleavage of membrane-bound pro-TNF-α into its soluble form.

This compound's Impact on the NF-κB Signaling Pathway

By reducing the levels of soluble TNF-α, this compound indirectly suppresses the activation of the NF-κB pathway. This pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.

TAPI1_NFkB_Pathway cluster_nucleus sTNF Soluble TNF-α TNFR TNFR sTNF->TNFR TRAF2 TRAF2 TNFR->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB->IkB NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_active->Gene_Transcription Induces TAPI1_effect This compound Inhibition (Reduced sTNF-α) TAPI1_effect->sTNF

Caption: this compound reduces soluble TNF-α, leading to decreased activation of the IKK complex and subsequent NF-κB signaling.

Potential Influence of this compound on MAPK Signaling

The MAPK pathways (ERK, JNK, and p38) are also downstream of TNF-α receptor activation and play crucial roles in cell proliferation, differentiation, and apoptosis. This compound's inhibition of TNF-α can therefore also modulate these pathways.

TAPI1_MAPK_Pathway sTNF Soluble TNF-α TNFR TNFR sTNF->TNFR TRAF2 TRAF2 TNFR->TRAF2 MAPKKK MAPKKK (e.g., MEKK1) TRAF2->MAPKKK Activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Regulates TAPI1_effect This compound Inhibition (Reduced sTNF-α) TAPI1_effect->sTNF

Caption: this compound can indirectly modulate MAPK signaling by reducing TNF-α, a key activator of this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate MMP function and its effects on cellular processes.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)

This protocol describes a common method to determine the inhibitory activity of this compound against a specific MMP in a cell-free system.

Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by an MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.[1][11][12]

Materials:

  • Recombinant active MMP enzyme

  • Fluorogenic MMP substrate (specific to the MMP being tested)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • DMSO (for dissolving this compound and substrate)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of final concentrations to be tested.

  • Prepare enzyme solution: Dilute the recombinant MMP enzyme to the desired working concentration in assay buffer. Keep the enzyme on ice.

  • Prepare substrate solution: Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the stock to the final working concentration in assay buffer.

  • Assay setup:

    • To the wells of the 96-well plate, add the assay buffer.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add the diluted enzyme solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate the reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore at regular intervals for a defined period.

  • Data analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.

    • Normalize the reaction rates to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow:

MMP_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (this compound, Enzyme, Substrate) start->prep_reagents plate_setup Set up 96-well Plate (Buffer, this compound, Enzyme) prep_reagents->plate_setup pre_incubation Pre-incubate (37°C, 15-30 min) plate_setup->pre_incubation add_substrate Add Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence data_analysis Data Analysis (Calculate IC₅₀) measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro fluorogenic MMP inhibition assay.

Cell-Based Assays

Cell-based assays are crucial for evaluating the effects of this compound in a more physiologically relevant context.

Principle: This assay assesses the effect of this compound on the collective migration of a sheet of cells. A "wound" is created in a confluent cell monolayer, and the rate of wound closure in the presence or absence of this compound is monitored over time.[3][7][13]

Materials:

  • Cell line of interest (e.g., cancer cells, endothelial cells)

  • Complete cell culture medium

  • This compound

  • Sterile p200 pipette tip or a specialized wound healing insert

  • Microscope with a camera

Procedure:

  • Cell seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Wound creation:

    • Using a sterile p200 pipette tip, make a straight scratch across the center of the well.

    • Alternatively, use a commercially available wound healing insert to create a defined cell-free gap.

  • Wash and treat: Gently wash the wells with serum-free medium or PBS to remove detached cells. Add fresh medium containing different concentrations of this compound or vehicle control.

  • Image acquisition: Immediately after treatment, capture images of the wound at time 0. Place the plate in a 37°C incubator.

  • Time-course imaging: Acquire images of the same wound area at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

  • Data analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each condition relative to the initial wound area.

    • Compare the rate of wound closure between this compound treated and control groups.

Principle: This assay measures the ability of cells to invade through a basement membrane-like extracellular matrix (ECM) barrier in response to a chemoattractant. This compound's effect on this process can be quantified by counting the number of cells that successfully traverse the ECM-coated membrane.[8][9]

Materials:

  • Transwell inserts with a porous membrane (typically 8 µm pores)

  • Matrigel or another ECM component

  • Cell line of interest

  • Serum-free and serum-containing medium

  • This compound

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Microscope

Procedure:

  • Coat inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the apical side of the Transwell inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C.

  • Prepare cells: Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.

  • Assay setup:

    • Place the coated inserts into the wells of a companion plate.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Add the cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C for a period that allows for significant invasion in the control group (e.g., 24-48 hours).

  • Remove non-invaded cells: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invaded cells from the top surface of the membrane.

  • Fix and stain: Fix the invaded cells on the bottom of the membrane with methanol, then stain them with crystal violet.

  • Quantification:

    • Allow the inserts to air dry.

    • Count the number of stained cells in several random fields of view under a microscope.

    • Alternatively, the stain can be eluted and the absorbance measured with a plate reader.

  • Data analysis: Compare the number of invaded cells in the this compound treated groups to the control group.

Western Blot Analysis for NF-κB Pathway Activation

Principle: Western blotting is used to detect and quantify changes in the protein levels and phosphorylation status of key components of the NF-κB signaling pathway, such as p65 and IκBα, in response to this compound treatment.[8][14][15][16]

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell treatment: Culture cells and treat them with the desired concentrations of this compound for a specified time. A pro-inflammatory stimulus (e.g., TNF-α or LPS) can be used to activate the NF-κB pathway.

  • Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Data analysis: Quantify the band intensities using densitometry software. Normalize the levels of the target proteins to the loading control.

Conclusion

This compound is a versatile and potent inhibitor of MMPs and ADAMs, making it an indispensable tool for researchers and drug development professionals. Its well-characterized inhibitory profile and its impact on key signaling pathways like NF-κB and MAPK provide a solid foundation for its use in investigating the roles of these proteases in inflammation, cancer, and other diseases. The detailed experimental protocols provided in this guide offer a practical framework for utilizing this compound to generate robust and reproducible data. As our understanding of the complex interplay of metalloproteinases in health and disease continues to grow, this compound will undoubtedly remain a cornerstone of research in this field.

References

The Role of TAPI-1 in TNF-α Shedding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of TNF-α Processng Inhibitor-1 (TAPI-1) in the regulation of Tumor Necrosis Factor-alpha (TNF-α) shedding. This compound is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases, with significant implications for research in inflammation, oncology, and neurodegenerative diseases. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.

Core Mechanism of Action: Inhibition of TACE/ADAM17

The primary mechanism by which this compound regulates TNF-α shedding is through the potent inhibition of TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1] TACE is a membrane-bound zinc-dependent metalloproteinase responsible for the proteolytic cleavage of the extracellular domain of its substrates, a process known as "shedding". One of its most prominent substrates is the precursor form of TNF-α, a pro-inflammatory cytokine.

Initially synthesized as a 26 kDa transmembrane protein (pro-TNF-α), TNF-α is biologically activated upon cleavage by TACE, which releases a soluble 17 kDa fragment (sTNF-α).[2] This soluble form mediates the majority of the pro-inflammatory effects of TNF-α. This compound, through its hydroxamate group, chelates the zinc ion within the catalytic domain of TACE, thereby blocking its proteolytic activity and preventing the release of sTNF-α.[3]

Quantitative Data: Inhibitory Profile of this compound

This compound exhibits a broad inhibitory spectrum against various members of the ADAM and Matrix Metalloproteinase (MMP) families. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and its isomer, TAPI-2, against a range of metalloproteinases. This data is crucial for designing experiments and interpreting results related to the selectivity of this compound.

InhibitorTarget EnzymeIC50/Ki ValueNotes
This compound TACE (ADAM17)IC50: 8.09 μM[4][5]Inhibition of cytokine receptor shedding.
MMPs (general)Broad-spectrum inhibition[1]
(S,S)-TAPI-1 TACE (ADAM17)IC50: 0.92 μM (in TACE-overexpressing cells)[6]Isomer of this compound.
Muscarinic Acetylcholine Receptor M3-stimulated sAPPα releaseIC50: 3.61 μM[6]
sAPPα release in non-TACE-overexpressing cellsIC50: 8.09 μM[6]
TAPI-2 TACE (ADAM17)Ki: 0.12 μMBroad-spectrum inhibitor.
ADAM8Ki: 10 μM
ADAM10Ki: 3 μM
ADAM12Ki: 100 μM
MMPs (general)IC50: 20 μM[7][8]
TGF-α and β-amyloid precursor protein shedding (PMA-induced)IC50: 10 μM[9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of TACE-Mediated TNF-α Shedding

The shedding of TNF-α by TACE is a tightly regulated process influenced by various upstream signaling cascades, often initiated by inflammatory stimuli. The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK, play a significant role in activating TACE.[10][11] Downstream, the released soluble TNF-α binds to its receptors (TNFR1 and TNFR2) to initiate a cascade of intracellular signaling events, primarily through the NF-κB and AP-1 transcription factors, leading to the expression of various inflammatory mediators.[12][13][14][15]

TACE_TNF_Shedding_Pathway cluster_upstream Upstream Activation cluster_tace TACE Regulation and TNF-α Shedding cluster_inhibitor Inhibition by this compound cluster_downstream Downstream Signaling Inflammatory Stimuli Inflammatory Stimuli LPS_PMA LPS, PMA, etc. Inflammatory Stimuli->LPS_PMA MAPK_Pathway MAPK Signaling (p38, ERK) LPS_PMA->MAPK_Pathway TACE_active TACE (Active Monomer) MAPK_Pathway->TACE_active Phosphorylation Activation TACE_inactive TACE (Inactive Dimer) TACE_inactive->TACE_active pro_TNF pro-TNF-α (transmembrane) TACE_active->pro_TNF Cleavage sTNF Soluble TNF-α pro_TNF->sTNF TNFR TNF Receptors (TNFR1, TNFR2) sTNF->TNFR TAPI1 This compound TAPI1->TACE_active Inhibition NFkB_AP1 NF-κB & AP-1 Activation TNFR->NFkB_AP1 Inflammatory_Response Inflammatory Gene Expression NFkB_AP1->Inflammatory_Response

TACE-mediated TNF-α shedding pathway and its inhibition by this compound.
Experimental Workflow for a TNF-α Shedding Assay

A typical in vitro experiment to investigate the effect of this compound on TNF-α shedding involves cell culture, stimulation to induce shedding, treatment with the inhibitor, and subsequent measurement of soluble TNF-α. The following diagram illustrates a standard workflow.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., THP-1 monocytes) Start->Cell_Culture Stimulation 2. Stimulation (e.g., LPS or PMA) Cell_Culture->Stimulation TAPI1_Treatment 3. This compound Treatment (Dose-response) Stimulation->TAPI1_Treatment Incubation 4. Incubation TAPI1_Treatment->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection TNF_Measurement 6. Measure Soluble TNF-α (e.g., ELISA) Supernatant_Collection->TNF_Measurement Data_Analysis 7. Data Analysis (IC50 determination) TNF_Measurement->Data_Analysis End End Data_Analysis->End

References

Whitepaper: TAPI-1 Suppression of NF-κB Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the mechanism by which TNF-α Processing Inhibitor-1 (TAPI-1), a broad-spectrum metalloproteinase inhibitor, suppresses the Nuclear Factor-kappa B (NF-κB) signaling pathway. It outlines the molecular cascade from the inhibition of TNF-α Converting Enzyme (TACE/ADAM17) to the downstream effects on NF-κB nuclear translocation and target gene expression. This guide includes quantitative data on this compound's inhibitory activity, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows to support researchers in this field.

Introduction: The this compound and NF-κB Axis

Nuclear Factor-kappa B (NF-κB) is a family of inducible transcription factors that serve as critical regulators of immune and inflammatory responses, cell proliferation, and survival.[1] The dysregulation of the NF-κB pathway is a hallmark of numerous chronic diseases, including inflammatory disorders and cancer.[1][2] One of the most potent activators of the canonical NF-κB pathway is the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[3][4][5]

TNF-α is synthesized as a 26 kDa transmembrane pro-polypeptide (pro-TNF-α).[4][6] Its release as a soluble, active 17 kDa cytokine is mediated by the proteolytic cleavage activity of TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[6][7] this compound is a hydroxamate-based, broad-spectrum metalloproteinase inhibitor that effectively targets TACE/ADAM17.[8][9][10] By inhibiting TACE, this compound prevents the shedding of TNF-α, thereby reducing the pool of soluble cytokine available to activate the NF-κB signaling cascade. This indirect suppression mechanism makes this compound a valuable tool for studying TNF-α-dependent signaling and a potential therapeutic agent in diseases driven by excessive NF-κB activation.[8][11]

Mechanism of Action: From TACE Inhibition to NF-κB Suppression

The primary mechanism by which this compound suppresses NF-κB signaling is through its inhibition of TACE/ADAM17. This action initiates a cascade of downstream effects:

  • Inhibition of TACE/ADAM17: this compound, as a metalloproteinase inhibitor, directly binds to the active site of TACE/ADAM17, blocking its enzymatic activity.[9]

  • Reduction of Soluble TNF-α: The inhibition of TACE prevents the proteolytic cleavage of membrane-bound pro-TNF-α. This significantly reduces the release of soluble TNF-α into the extracellular environment.[12][13]

  • Decreased TNFR1 Activation: With lower concentrations of soluble TNF-α, there is reduced binding and activation of its primary receptor, TNFR1.[14]

  • Inhibition of Downstream Signaling Complex: Upon activation, TNFR1 typically recruits a series of adaptor proteins, including TRADD, TRAF2, and RIP1, to form a signaling complex.[3][15] Reduced TNFR1 activation leads to diminished formation of this complex.

  • Suppression of IKK Complex Activation: The TNFR1 signaling complex is responsible for activating the IκB kinase (IKK) complex.[1][5] Consequently, this compound treatment leads to decreased IKK activity.

  • Stabilization of IκBα: In the canonical pathway, the activated IKK complex phosphorylates the inhibitory protein IκBα.[1][3] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.[1] By suppressing IKK activation, this compound prevents IκBα phosphorylation and degradation.

  • Cytoplasmic Sequestration of NF-κB: IκBα sequesters the active NF-κB heterodimer (typically p65/p50) in the cytoplasm.[16] As IκBα is not degraded, the NF-κB complex remains inactive in the cytoplasm.

  • Reduced Nuclear Translocation and Gene Transcription: The prevention of IκBα degradation means that the p65/p50 heterodimer is not released to translocate into the nucleus. This ultimately suppresses the transcription of NF-κB target genes, which include those encoding inflammatory cytokines, chemokines, and anti-apoptotic proteins.[2][8]

This entire pathway is visually summarized in the diagram below.

TAPI1_NFKB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus proTNF pro-TNF-α sTNF Soluble TNF-α proTNF->sTNF TACE TACE (ADAM17) TACE->proTNF Cleaves TNFR1 TNFR1 TRAF2 TRADD/TRAF2/RIP1 TNFR1->TRAF2 Recruits & Activates IKK IKK Complex IkB_p65p50 IκBα-p65/p50 (Inactive Complex) IKK->IkB_p65p50 Phosphorylates IκBα IkB IκBα Degradation Proteasomal Degradation IkB->Degradation Ubiquitination p65p50 p65/p50 (NF-κB) p65p50_N p65/p50 p65p50->p65p50_N Nuclear Translocation IkB_p65p50->p65p50 Releases TRAF2->IKK Activates DNA κB Site (DNA) p65p50_N->DNA Binds Genes Target Gene Transcription DNA->Genes Initiates TAPI1 This compound TAPI1->TACE sTNF->TNFR1 Binds

Caption: this compound inhibits TACE, reducing soluble TNF-α and suppressing the NF-κB pathway.

Quantitative Data Presentation

The efficacy of this compound can be quantified by its inhibitory concentrations and its effects on cellular processes. The following tables summarize key quantitative data from cited literature.

Table 1: Inhibitory Activity of this compound

Target Parameter Value Source
TACE/ADAM17 IC₅₀ 8.09 µM [17]

| MMPs (general) | - | Inhibitor |[10][17] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effects of this compound on Esophageal Squamous Cell Carcinoma (ESCC) Cells

Cell Lines This compound Conc. Duration Observed Effect on NF-κB Pathway Cellular Outcome Source
TE-1, Eca109 10 µM 12 h Decreased phosphorylation of NF-κB p65 - [8]
TE-1, Eca109 10 µM 12 h Decreased nuclear translocation of NF-κB p65 - [8]
TE-1, Eca109 5 µM - - Inhibited cell migration and invasion [8][11]
TE-1, Eca109 10, 20 µM 24 h - Inhibited cell viability [8][11]

| TE-1, Eca109 | 5 µM | - | - | Enhanced chemosensitivity to cisplatin (B142131) |[8][11] |

Experimental Protocols

The following are representative protocols for key experiments used to investigate the effect of this compound on NF-κB signaling, adapted from methodologies described in the literature.[8][11][18]

Western Blot for NF-κB p65 Phosphorylation and Nuclear Translocation

Objective: To determine the effect of this compound on the phosphorylation status and subcellular localization of the NF-κB p65 subunit.

Methodology:

  • Cell Culture and Treatment:

    • Culture human esophageal squamous cell carcinoma (ESCC) cells (e.g., TE-1, Eca109) in appropriate media until they reach 70-80% confluency.

    • Treat cells with this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 12 hours).

  • Protein Extraction:

    • For Total Protein (Phosphorylation): Lyse cells directly in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For Nuclear/Cytoplasmic Fractionation: Use a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate cytoplasmic and nuclear protein fractions.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Electrotransfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-NF-κB p65 (Ser536)

      • Total NF-κB p65

      • Lamin B1 (nuclear marker)

      • GAPDH (cytoplasmic/loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify band intensity.

Caption: Workflow for Western Blot analysis of NF-κB p65 phosphorylation.

Cell Viability Assay (CCK-8)

Objective: To assess the effect of this compound on the viability and proliferation of cells.

Methodology:

  • Cell Seeding: Seed cells (e.g., TE-1, Eca109) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM).[8]

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours).

  • Assay:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound treatment affects the binding of NF-κB p65 to the promoter regions of its target genes.

Methodology:

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound (10 µM) or vehicle for 12 hours.[8]

    • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

  • Cell Lysis and Sonication:

    • Harvest and lyse the cells.

    • Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose (B213101) beads.

    • Incubate the chromatin overnight at 4°C with an antibody against NF-κB p65 or a control IgG.

    • Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis (qPCR):

    • Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known NF-κB target genes (e.g., IL-6, ICAM-1).

    • Analyze the results to determine the relative enrichment of promoter DNA in the p65-immunoprecipitated samples compared to the IgG control.

Conclusion

This compound serves as a potent, albeit indirect, suppressor of the canonical NF-κB signaling pathway. Its mechanism of action is centered on the inhibition of TACE/ADAM17, which curtails the generation of soluble TNF-α, a key upstream activator of NF-κB. This leads to the stabilization of the IκBα inhibitor, cytoplasmic retention of the p65/p50 complex, and a subsequent reduction in the transcription of NF-κB-dependent genes. Studies have demonstrated that this suppression translates into tangible anti-tumor and anti-inflammatory effects, such as reduced cancer cell viability, migration, and invasion.[8][11] The data and protocols presented in this guide provide a comprehensive resource for researchers investigating NF-κB signaling and developing novel therapeutic strategies targeting this critical pathway.

References

The Biological Functions of Tapi-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tapi-1 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family enzymes, with a particularly notable inhibitory activity against TNF-α converting enzyme (TACE), also known as ADAM17.[1][2][3] Its ability to block the "shedding" of cell surface proteins has positioned it as a valuable tool in the investigation of various physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases.[4][5][6] This technical guide provides an in-depth overview of the core biological functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Mechanism of Action: Inhibition of TACE/ADAM17

The primary mechanism of action of this compound is the inhibition of TACE/ADAM17, a key sheddase responsible for the proteolytic cleavage and release of the extracellular domains of numerous transmembrane proteins.[4][7] This shedding process converts membrane-anchored precursors into their soluble, active forms. By inhibiting TACE, this compound effectively blocks the release of critical signaling molecules, thereby modulating their downstream effects.

A pivotal substrate of TACE is the precursor of Tumor Necrosis Factor-alpha (pro-TNF-α).[8] TACE cleaves pro-TNF-α to release soluble TNF-α, a potent pro-inflammatory cytokine.[8] this compound's inhibition of this process is a cornerstone of its anti-inflammatory properties.[6]

Beyond TNF-α, TACE has a broad substrate repertoire. This compound has been shown to inhibit the shedding of various other cell surface proteins, including:

  • Interleukin-6 Receptor (IL-6R) [3][9]

  • TNF Receptors I (p60) and II (p80) [9]

  • Epidermal Growth Factor Receptor (EGFR) ligands , such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin.[10]

  • Amyloid Precursor Protein (APP) , influencing the production of soluble APPα (sAPPα).[4][11]

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound as an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for this compound against various targets.

Target Enzyme/ProcessCell Line/SystemIC50 ValueReference(s)
TACE/ADAM17 (TNF-α cleavage)Varies5 - 100 µM[9]
Constitutive sAPPα releaseHEK-293 cells8.09 µM[4][7]
Muscarinic receptor-stimulated sAPPα releaseHEK-293 cells3.61 µM[4][11]
TACE-dependent APP(695) releaseCo-transfected HEK-293 cells920 nM[4]
Recombinant ADAM17 catalytic domainFluorogenic TGF-α–based substrate~10 µM[12]

Key Biological Functions and Signaling Pathways

Modulation of Inflammatory Responses

By inhibiting the release of soluble TNF-α and other pro-inflammatory cytokines like IL-6 (via IL-6R shedding), this compound exhibits significant anti-inflammatory effects.[1][6] This has been demonstrated in various models of inflammatory diseases, including septic arthritis.[6]

The anti-inflammatory action of this compound is also mediated through the suppression of the NF-κB signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. By preventing the release of TNF-α, this compound indirectly inhibits the activation of the NF-κB cascade that is often triggered by TNF-α binding to its receptor.

TACE_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus proTNF pro-TNF-α sTNF Soluble TNF-α proTNF->sTNF Cleavage TACE TACE (ADAM17) TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activates Tapi1 This compound Tapi1->TACE sTNF->TNFR IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Gene Inflammatory Gene Expression NFkB_n->Gene Induces

This compound inhibits TNF-α release and subsequent NF-κB signaling.
Regulation of EGFR Signaling

TACE/ADAM17 is a critical regulator of Epidermal Growth Factor Receptor (EGFR) signaling.[10] It achieves this by cleaving and releasing EGFR ligands, such as TGF-α and amphiregulin, from the cell surface. The soluble ligands can then bind to and activate EGFR, triggering downstream signaling cascades that are often implicated in cell proliferation, survival, and migration, particularly in cancer.[13] this compound, by inhibiting TACE, can attenuate EGFR transactivation and its associated cellular responses.[14]

TACE_EGFR_Pathway cluster_cytoplasm Cytoplasm proEGFR_L pro-EGFR Ligand (e.g., pro-TGF-α) sEGFR_L Soluble EGFR Ligand proEGFR_L->sEGFR_L Cleavage TACE TACE (ADAM17) EGFR EGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream Initiates Tapi1 This compound Tapi1->TACE sEGFR_L->EGFR Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes

This compound blocks EGFR ligand shedding, inhibiting EGFR signaling.
Anti-Cancer Effects

The dual role of this compound in inhibiting pro-inflammatory pathways and EGFR signaling contributes to its observed anti-tumor efficacy.[5] Studies have shown that this compound can inhibit cancer cell viability, migration, and invasion.[5] For instance, in esophageal squamous cell carcinoma (ESCC) cells, higher doses of this compound (10, 20 µM) inhibited cell viability, while a lower dose (5 µM) was sufficient to inhibit migration and invasion and enhance the chemosensitivity to cisplatin.[5] These effects were linked to the suppression of the NF-κB signaling pathway.[5]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., ESCC cell lines TE-1 and Eca109)

  • 96-well plates

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

CCK8_Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with various concentrations of this compound B->C D 4. Incubate for desired duration (e.g., 24-72h) C->D E 5. Add CCK-8 solution to each well D->E F 6. Incubate for 1-4 hours E->F G 7. Measure absorbance at 450 nm F->G H 8. Calculate cell viability G->H

Workflow for the Cell Viability (CCK-8) Assay.
Transwell Migration and Invasion Assay

This assay is used to evaluate the effect of this compound on the migratory and invasive potential of cells.

Materials:

  • Cells of interest

  • 24-well Transwell chambers (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Methanol (B129727) or other fixative

  • Crystal violet stain

Procedure:

  • For invasion assay: Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

  • Harvest cells and resuspend them in serum-free medium containing the desired concentration of this compound (e.g., 5 µM) or vehicle control.

  • Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Seed 1-5 x 10^4 cells in 200 µL of the serum-free medium (with or without this compound) into the upper chamber of the Transwell insert.

  • Incubate for 12-48 hours at 37°C.

  • Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.1% crystal violet for 20 minutes.

  • Wash the inserts with PBS.

  • Elute the stain with 10% acetic acid and measure the absorbance, or count the stained cells in several random fields under a microscope.

Western Blot Analysis for NF-κB Pathway Activation

This protocol is used to determine the effect of this compound on the protein levels of key components of the NF-κB signaling pathway.

Materials:

  • Cells of interest

  • This compound

  • LPS (or another NF-κB activator)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency.

  • Pre-treat cells with the desired concentration of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with an NF-κB activator (e.g., LPS) for an appropriate duration (e.g., 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound is a multifaceted research tool with significant inhibitory effects on TACE/ADAM17 and other metalloproteinases. Its ability to modulate key signaling pathways, including TNF-α/NF-κB and EGFR signaling, underscores its potential in studying and potentially treating a range of diseases characterized by inflammation and aberrant cell proliferation. The experimental protocols provided in this guide offer a framework for researchers to investigate the diverse biological functions of this compound in various cellular contexts. As our understanding of the complex roles of sheddases in health and disease continues to grow, inhibitors like this compound will remain indispensable for dissecting these intricate biological processes.

References

Unveiling the Targets of Tapi-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular targets of Tapi-1, a broad-spectrum hydroxamate-based inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative inhibition profile of this compound, detailed experimental methodologies for target validation, and the key signaling pathways modulated by this compound.

Executive Summary

This compound is a potent inhibitor of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2][3] Beyond its primary target, this compound exhibits inhibitory activity against a range of other metalloproteinases, including several members of the Matrix Metalloproteinase (MMP) family. This broad-spectrum activity makes this compound a valuable tool for studying the physiological and pathological roles of these enzymes, particularly in inflammation and cancer. This guide summarizes the known quantitative data on this compound's inhibitory effects, provides detailed experimental protocols for its characterization, and visualizes its impact on critical cellular signaling pathways.

Data Presentation: Quantitative Inhibition Profile

Table 1: Inhibitory Activity of this compound and Related Compounds against ADAMs

CompoundTargetInhibition MetricValue (µM)Notes
This compound ADAM17 (TACE)IC508.09Inhibition of constitutive sAPPα release in HEK-293 cells.[4]
(S,S)-Tapi-1ADAM17 (TACE)IC500.92Inhibition of TACE-dependent sAPPα release in TACE-overexpressing cells.[5]
(S,S)-Tapi-1ADAM17 (TACE)IC503.61Inhibition of muscarinic acetylcholine (B1216132) receptor M3-stimulated sAPPα release.[5]
This compound ADAM10Ki (estimate)> 140Indicates weaker activity against ADAM10 compared to ADAM17.
TAPI-2ADAM17 (TACE)Ki0.12Demonstrates high affinity for TACE.[6]
TAPI-2ADAM8Ki10
TAPI-2ADAM10Ki3
TAPI-2ADAM12Ki> 100Indicates low potency against ADAM12.[6]

Note: The IC50 and Ki values can vary depending on the experimental conditions, including the substrate, enzyme source, and assay format.

Experimental Protocols

Accurate determination of the inhibitory potential of compounds like this compound is crucial for their application in research. Below are detailed methodologies for key experiments.

Protocol 1: Fluorogenic Assay for TACE (ADAM17) Inhibition

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against ADAM17 using a fluorogenic substrate.

Materials:

  • Recombinant human ADAM17 (catalytic domain)

  • Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5, 2.5 µM ZnCl2, 0.005% Brij-35

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 1% in all wells.

    • Dilute the recombinant ADAM17 in Assay Buffer to the desired working concentration.

    • Prepare the fluorogenic TACE substrate solution in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the diluted this compound solutions to the wells of the 96-well plate. Include a vehicle control (Assay Buffer with DMSO) and a no-enzyme control.

    • Add 25 µL of the diluted ADAM17 solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 25 µL of the TACE substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity (e.g., Excitation: 320 nm, Emission: 420 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of Inhibition Constant (Ki) for MMPs

This protocol outlines the determination of the inhibition constant (Ki) for this compound against a specific MMP using a continuous fluorogenic assay.

Materials:

  • Purified recombinant MMP (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate (specific for the MMP being tested)

  • Assay Buffer (optimized for the specific MMP)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Determine the Michaelis-Menten Constant (Km) of the Substrate:

    • Perform a substrate titration experiment in the absence of the inhibitor to determine the Km value for the specific MMP and substrate pair.

  • Inhibition Assay:

    • Perform the enzymatic assay as described in Protocol 1, but with a fixed substrate concentration (typically at or below the Km value) and varying concentrations of this compound.

  • Data Analysis:

    • Calculate the IC50 value as described previously.

    • Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) Where:

      • [S] is the concentration of the substrate used in the assay.

      • Km is the Michaelis-Menten constant of the substrate.

Signaling Pathway Visualizations

This compound's inhibition of ADAM family proteases has significant downstream effects on cellular signaling. The following diagrams, generated using the DOT language, illustrate two key pathways modulated by this compound.

TAPI1_ADAM17_NFkB_Pathway cluster_nucleus Nuclear Events Tapi1 This compound ADAM17 ADAM17 (TACE) Tapi1->ADAM17 proTNF pro-TNF-α (membrane-bound) ADAM17->proTNF sTNF Soluble TNF-α proTNF->sTNF Cleavage TNFR TNF Receptor sTNF->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene

Caption: this compound inhibits ADAM17, preventing the cleavage of pro-TNF-α and subsequent NF-κB activation.

TAPI1_ADAM10_Notch_Pathway cluster_nucleus Nuclear Events Tapi1 This compound ADAM10 ADAM10 Tapi1->ADAM10 S2Cleavage S2 Cleavage ADAM10->S2Cleavage NotchReceptor Notch Receptor NotchReceptor->S2Cleavage NotchLigand Notch Ligand (on adjacent cell) NotchLigand->NotchReceptor Binding gSecretase γ-Secretase S2Cleavage->gSecretase S3 Cleavage NICD Notch Intracellular Domain (NICD) gSecretase->NICD Nucleus Nucleus NICD->Nucleus CSL CSL Gene Target Gene Transcription CSL->Gene Activation

Caption: this compound can interfere with Notch signaling by inhibiting ADAM10-mediated S2 cleavage.

Conclusion

This compound is a valuable research tool for interrogating the complex roles of ADAM17 and other metalloproteinases in health and disease. Its ability to modulate critical signaling pathways, such as NF-κB and Notch, underscores its potential for elucidating disease mechanisms and exploring novel therapeutic strategies. This guide provides a foundational understanding of this compound's targets and offers standardized protocols to ensure reproducible and reliable experimental outcomes. Further research is warranted to fully delineate the complete inhibitory profile of this compound against the entire family of MMPs and ADAMs.

References

A Technical Guide to Preliminary Studies with TAPI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAPI-1 (TNF-α Processing Inhibitor-1) is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases. It is a structural analog of TAPI-0, but with greater stability in serum. This compound is primarily recognized for its ability to inhibit members of the A Disintegrin and Metalloproteinase (ADAM) family, particularly ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme, or TACE), as well as other matrix metalloproteinases (MMPs).[1][2] By blocking the activity of these "sheddases," this compound prevents the proteolytic release of the extracellular domains of various membrane-anchored proteins, including cytokines, cytokine receptors, and growth factors.[1] This activity has positioned this compound as a valuable tool in preliminary studies investigating inflammatory diseases and cancer.[3] Recent research has highlighted its anti-tumor efficacy in esophageal squamous cell carcinoma (ESCC) by demonstrating its ability to inhibit cell viability, migration, and invasion, and to enhance chemosensitivity to drugs like cisplatin (B142131).[3][4]

Core Mechanism of Action

The primary mechanism of this compound involves the inhibition of metalloproteinase activity. The catalytic domain of these enzymes, including ADAM17, features a zinc-binding motif that is crucial for their enzymatic function.[2] this compound, as a hydroxamate-based inhibitor, is thought to bind to this active site, with its hydroxamate group chelating the catalytic zinc ion.[5] This action competitively or non-competitively blocks the substrate from accessing the active site, thereby inhibiting the proteolytic "shedding" of the ectodomains of various cell surface proteins.[2][5]

Key molecular targets and consequences of this compound inhibition include:

  • ADAM17 (TACE) : Inhibition of ADAM17 by this compound blocks the shedding of its numerous substrates, most notably pro-TNF-α, preventing its conversion into the soluble, active form.[1] This is a cornerstone of its anti-inflammatory effects.

  • Other Shedding Events : this compound also inhibits the shedding of other surface proteins, including the IL-6 receptor and the p60 and p80 TNF receptors.

  • Amyloid Precursor Protein (APP) Processing : Both ADAM10 and ADAM17 function as α-secretases in the non-amyloidogenic processing of APP. This compound can inhibit this process, affecting the release of the neuroprotective soluble APPα (sAPPα) fragment.[6]

  • Matrix Metalloproteinases (MMPs) : As a broad-spectrum inhibitor, this compound also targets various MMPs, which play roles in extracellular matrix remodeling, cell migration, and invasion.[1][2] This contributes to its anti-metastatic potential.[3]

Signaling Pathways Modulated by this compound

Preliminary studies have identified key signaling pathways that are significantly modulated by this compound.

Suppression of the NF-κB Signaling Pathway

In esophageal squamous cell carcinoma (ESCC) cells, this compound has been shown to exert its anti-tumor effects primarily through the suppression of the NF-κB signaling pathway.[3][4] Treatment with this compound leads to decreased phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit.[3] This inactivation of NF-κB signaling downregulates the expression of target genes involved in cell migration, invasion, and cisplatin resistance, such as SLUG and MMP2.[3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TAPI1 This compound ADAM17 ADAM17 / MMPs TAPI1->ADAM17 Inhibits Upstream Upstream Signals (e.g., TNF-α) ADAM17->Upstream Modulates IKK IKK Complex Upstream->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation p65p50_i p65/p50-IκBα (Inactive) p65p50 NF-κB (p65/p50) p65p50_n p65/p50 (Active) p65p50->p65p50_n Translocates to p65p50_i->IKK Releases p65/p50 Nucleus Nucleus Genes Target Gene Expression (SLUG, MMP2, etc.) p65p50_n->Genes Activates Response ↓ Migration ↓ Invasion ↑ Apoptosis Genes->Response

Caption: this compound inhibits ADAM17/MMPs, suppressing NF-κB activation and downstream effects.
Modulation of Amyloid Precursor Protein (APP) Processing

ADAM10 and ADAM17 are the primary α-secretases responsible for the non-amyloidogenic cleavage of APP.[6] This cleavage occurs within the amyloid-β (Aβ) sequence, thus precluding the formation of neurotoxic Aβ peptides and instead producing the soluble, neuroprotective sAPPα fragment. This compound, by inhibiting ADAM17 and potentially ADAM10, can reduce the generation of sAPPα.[6] This makes this compound a critical tool for studying the regulation of APP processing in neurodegenerative disease models.

APP_Processing cluster_non_amyloid Non-Amyloidogenic Pathway cluster_amyloid Amyloidogenic Pathway TAPI1 This compound ADAM17 α-secretase (ADAM10/ADAM17) TAPI1->ADAM17 Inhibits APP Amyloid Precursor Protein (APP) APP->ADAM17 BACE1 β-secretase (BACE1) APP->BACE1 sAPPa sAPPα (Neuroprotective) ADAM17->sAPPa Cleaves to CTF_a α-CTF Gamma_a γ-secretase CTF_a->Gamma_a P3 p3 peptide Gamma_a->P3 sAPPb sAPPβ BACE1->sAPPb Cleaves to CTF_b β-CTF (C99) Gamma_b γ-secretase CTF_b->Gamma_b Abeta Amyloid-β (Aβ) (Neurotoxic) Gamma_b->Abeta

Caption: this compound inhibits α-secretase (ADAM17), modulating the APP processing pathway.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified in various assays and cell systems. The half-maximal inhibitory concentration (IC₅₀) is a key parameter reflecting this potency.

Target / ProcessCell Line / SystemIC₅₀ ValueReference
MMPs & Cytokine Receptor SheddingIn vitro8.09 µM[2],[7]
Constitutive sAPPα ReleaseHEK-293 cells8.09 µM
Muscarinic Receptor-Stimulated sAPPα ReleaseHEK-293 cells (expressing M3 receptors)3.61 µM
Cell Viability InhibitionESCC cells (TE-1, Eca109)10-20 µM (effective dose)[3],[4]
Migration & Invasion InhibitionESCC cells (TE-1, Eca109)5 µM (effective dose)[3],[4]
TACE (ADAM17) (TAPI-0)In vitro100 nM[8]

Note: TAPI-0 is a close structural analog of this compound. The IC₅₀ for TAPI-0 against TACE is provided for context.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preliminary findings. Below are protocols for key experiments performed in studies with this compound.

General Experimental Workflow

A typical workflow for assessing the cellular effects of this compound involves cell culture, treatment with the inhibitor, and subsequent functional or molecular analysis.

Experimental_Workflow cluster_analysis Downstream Analysis Start Start: Cell Culture (e.g., ESCC, HEK293) Treatment Treatment with this compound (Varying concentrations and times) Start->Treatment Viability Cell Viability Assay (e.g., CCK-8) Treatment->Viability Migration Migration/Invasion Assay (Transwell) Treatment->Migration Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis Protein Protein Analysis (Western Blot for p-p65, etc.) Treatment->Protein Gene Gene Expression/Binding (qRT-PCR, ChIP Assay) Treatment->Gene Shedding Shedding Analysis (ELISA for sAPPα, Aβ) Treatment->Shedding Data Data Analysis & Interpretation Viability->Data Migration->Data Apoptosis->Data Protein->Data Gene->Data Shedding->Data

Caption: General workflow for in vitro studies using the this compound inhibitor.
Cell Viability, Migration, and Invasion Assays[4]

  • Cell Culture : Human esophageal squamous cell carcinoma (ESCC) lines (e.g., TE-1, Eca109) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment : Cells are seeded in appropriate plates and exposed to this compound at various concentrations (e.g., 5 µM, 10 µM, 20 µM) or a solvent control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • Viability Assay : Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance is measured at 450 nm.

  • Migration and Invasion Assays :

    • Transwell inserts (8-µm pores) are used in 24-well plates. For invasion assays, inserts are pre-coated with Matrigel.

    • A suspension of 1 x 10⁵ cells in 200 µl of serum-free medium is added to the upper chamber.

    • The lower chamber is filled with medium containing 10% FBS as a chemoattractant.

    • Cells are treated with this compound (e.g., 5 µM) or a solvent control.

    • After 24 hours of incubation, non-migrated/invaded cells on the upper surface of the insert are removed with a cotton swab.

    • Cells that have migrated/invaded to the lower surface are fixed with methanol (B129727) and stained with crystal violet.

    • The number of cells is counted under a microscope in several random fields.

Apoptosis Assay (Annexin V/PI Staining)[4]
  • Cell Preparation : Cells are treated with this compound and/or cisplatin as required by the experimental design.

  • Staining : After treatment, cells are harvested, centrifuged, and re-suspended. Staining is performed using a FITC Annexin V Apoptosis Detection Kit according to the manufacturer's protocol. This involves incubating cells with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry : Apoptosis is analyzed using a flow cytometer (e.g., BD LSRFortessa™). Annexin V-positive cells are considered apoptotic, while PI staining distinguishes between early (PI-negative) and late (PI-positive) apoptotic/necrotic cells.

Western Blot and Chromatin Immunoprecipitation (ChIP) for NF-κB Pathway[4]
  • Western Blot :

    • ESCC cells are treated with this compound (e.g., 10 µM) for 12 hours.

    • Total protein is extracted, and concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of NF-κB p65.

    • After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) kit.

  • ChIP Assay :

    • ChIP assays are performed to assess the binding of NF-κB p65 to the promoter regions of its target genes.

    • Following this compound treatment, protein-DNA complexes are cross-linked with formaldehyde.

    • Cells are lysed, and the chromatin is sheared by sonication.

    • An antibody against NF-κB p65 is used to immunoprecipitate the chromatin complexes.

    • After reversing the cross-links, the co-precipitated DNA is purified and analyzed by quantitative PCR (qPCR) using primers specific for the promoter regions of target genes.

Conclusion and Future Directions

Preliminary studies have firmly established this compound as a potent inhibitor of ADAM17 and other metalloproteinases, with significant effects on cell signaling, particularly the NF-κB pathway.[3] Its ability to modulate inflammation, cell viability, and invasion provides a strong rationale for its use as a tool compound in oncology and inflammation research.[3] Future work should aim to further delineate the full spectrum of this compound's targets and explore its therapeutic potential, potentially through the development of more selective second-generation inhibitors to minimize off-target effects. Investigating its in vivo efficacy and safety profile in relevant animal models will be a critical next step for its translational development.

References

The Therapeutic Potential of Tapi-1: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tapi-1, a hydroxamate-based metalloproteinase inhibitor, has emerged as a significant subject of investigation for its therapeutic applications across a spectrum of diseases. Primarily recognized as a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), this compound's mechanism of action offers promising avenues for intervention in inflammatory disorders, various cancers, and neurodegenerative conditions.[1][2] This technical guide provides an in-depth exploration of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex biological pathways it modulates.

Core Mechanism of Action: Inhibition of ADAM17/TACE

ADAM17 is a transmembrane protease responsible for the ectodomain shedding of a multitude of cell surface proteins. This process releases the extracellular portions of these proteins from the cell membrane, converting them into soluble forms that can act as signaling molecules. Key substrates of ADAM17 include the pro-inflammatory cytokine TNF-α, its receptors (TNFR1 and TNFR2), the Interleukin-6 receptor (IL-6R), and ligands of the Epidermal Growth Factor Receptor (EGFR).[3][4]

This compound functions as a broad-spectrum inhibitor of metalloproteinases, with a pronounced inhibitory effect on ADAM17.[5] By binding to the active site of the enzyme, this compound blocks its proteolytic activity, thereby preventing the shedding of its substrates. This inhibition of TNF-α processing is a cornerstone of this compound's anti-inflammatory properties.[6][7]

cluster_membrane Cell Membrane ADAM17 ADAM17 (TACE) proTNF pro-TNF-α ADAM17->proTNF Cleavage sTNF Soluble TNF-α (Pro-inflammatory) proTNF->sTNF Tapi1 This compound Tapi1->ADAM17

Caption: this compound inhibits ADAM17, preventing the cleavage and release of soluble TNF-α.

Therapeutic Potential and Preclinical Evidence

Anti-Inflammatory Effects

This compound's ability to block the release of soluble TNF-α and other inflammatory mediators positions it as a strong candidate for treating inflammatory diseases.[2] Preclinical studies have demonstrated its efficacy in mitigating inflammation and tissue damage.

In a mouse model of septic arthritis induced by S. aureus, intraperitoneal administration of this compound significantly reduced the severity of arthritis, mitigated inflammation-induced paw swelling, and limited bone-cartilage destruction.[6] This therapeutic effect was associated with lower levels of soluble TNF-α (sTNF-α) and its soluble receptor (sTNFR-1), confirming the inhibition of the TNF-α signaling pathway.[6] Furthermore, in human renal proximal tubule epithelial cells, this compound was shown to attenuate the inflammatory response induced by lipopolysaccharide (LPS).[1]

sTNF Soluble TNF-α TNFR TNF Receptor sTNF->TNFR Binds NFkB_pathway NF-κB Pathway TNFR->NFkB_pathway Activates Inflammation Inflammation (Cytokine production, Cell recruitment) NFkB_pathway->Inflammation Leads to Tapi1 This compound ADAM17 ADAM17 Tapi1->ADAM17 Inhibits proTNF pro-TNF-α ADAM17->proTNF Cleaves proTNF->sTNF Releases

Caption: this compound intervenes in the TNF-α pathway by inhibiting ADAM17-mediated shedding.

Anti-Cancer Activity

Recent research has uncovered the anti-tumor potential of this compound in several cancer types, including esophageal squamous cell carcinoma (ESCC), pancreatic cancer, and breast cancer.[2] Its anti-cancer effects are multi-faceted, involving the inhibition of cell viability, migration, and invasion, as well as enhancing sensitivity to conventional chemotherapy.[2][8]

A key mechanism underlying this compound's anti-tumor activity is the suppression of the NF-κB signaling pathway.[2] In ESCC cells, this compound treatment led to decreased phosphorylation and nuclear translocation of the NF-κB p65 subunit.[2] This inhibition of NF-κB, a critical regulator of genes involved in inflammation, cell survival, and proliferation, disrupts the feedback loops that promote cancer progression.[2] Additionally, this compound has been shown to impair tumor cell-induced endothelial cell death, a critical step in the process of metastasis.[9]

Tapi1 This compound ADAM17 ADAM17/MMPs Tapi1->ADAM17 Inhibits NFkB_activation NF-κB Pathway Activation ADAM17->NFkB_activation Activates Gene_Expression Target Gene Expression (e.g., MMPs, SLUG) NFkB_activation->Gene_Expression Promotes Tumor_Progression Tumor Progression (Viability, Migration, Invasion) NFkB_activation->Tumor_Progression Gene_Expression->Tumor_Progression

Caption: this compound suppresses tumor progression by inhibiting the NF-κB signaling pathway.

Neuroprotective Potential

The role of ADAM17 and neuroinflammation in the pathogenesis of neurodegenerative diseases is an active area of research.[10][11] this compound has been proposed to ameliorate neuroinflammation, suggesting a potential therapeutic role in conditions like Alzheimer's disease and Parkinson's disease.[2][12] By inhibiting the production of pro-inflammatory cytokines such as TNF-α in the central nervous system, this compound could help to mitigate the chronic inflammatory state that contributes to neuronal damage and disease progression.

Quantitative Data Summary

The inhibitory activity and effective concentrations of this compound and its isomer have been quantified in various experimental settings.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound and its Isomer

CompoundTarget/ProcessCell Line/SystemIC₅₀ ValueReference(s)
This compoundCleavage of TNF-α, TNFRI, TNFRIIT lymphocytes5-100 µM[13]
(S,S)-Tapi-1TACE-dependent sAPPα releaseTACE-overexpressing cells0.92 µM[14]
(S,S)-Tapi-1Muscarinic M3-stimulated sAPPα releaseCHO-m3 cells3.61 µM[14]
(S,S)-Tapi-1sAPPα releaseNon-TACE-overexpressing cells8.09 µM[14][15]

Table 2: Effective Doses of this compound in Preclinical Models

Model TypeCell/Animal ModelTreatmentObserved EffectReference(s)
In VitroHuman ESCC Cells (TE-1, Eca109)5 µM for 24hInhibition of cell migration and invasion[2][8]
In VitroHuman ESCC Cells (TE-1, Eca109)10-20 µM for 24hSignificant decrease in cell viability[2][8]
In VitroLPS-treated HK-2 cells1 µM for 30 minIncreased cell viability[1]
In VivoS. aureus Septic Arthritis Mouse Model10 mg/kg (intraperitoneal)Reduced arthritis severity and inflammation[6]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this compound literature.

In Vitro Protocol: Cell Viability Assessment (CCK-8 Assay)
  • Cell Seeding: Plate esophageal squamous cell carcinoma cells (e.g., TE-1, Eca109) in 96-well plates at a density of 5 x 10³ cells per well.

  • Incubation: Culture the cells for 24 hours to allow for adherence.

  • Treatment: Expose the cells to varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, and 20 µM) in fresh medium.[2] A solvent control (e.g., DMSO) should be included.

  • Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours).[2]

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the solvent control.

In Vitro Protocol: Transwell Migration and Invasion Assay
  • Cell Preparation: Culture ESCC cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours.

  • Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8-µm pores) with Matrigel. For migration assays, no coating is required.[2]

  • Cell Seeding: Resuspend the starved cells in serum-free medium. Add 1 x 10⁵ cells in 200 µL of this suspension to the upper chamber of each Transwell insert.[2]

  • Treatment: The medium in the upper chamber should contain the desired concentration of this compound (e.g., 5 µM) or a solvent control.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 20% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Analysis: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have moved to the lower surface with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the stained cells in several random fields under a microscope.

start Seed Cells in 96-well Plate adhere Incubate 24h (Allow Adherence) start->adhere treat Add this compound (Varying Doses) adhere->treat incubate Incubate 24-72h (Treatment Period) treat->incubate cck8 Add CCK-8 Reagent incubate->cck8 read Measure Absorbance (450 nm) cck8->read end Calculate Cell Viability read->end

Caption: Workflow for a typical in vitro cell viability experiment using a CCK-8 assay.

In Vivo Protocol: S. aureus-Induced Septic Arthritis Model
  • Animal Model: Use male Swiss albino mice.[6]

  • Acclimatization: Allow animals to acclimatize to laboratory conditions for at least one week.

  • Induction of Arthritis: Inoculate mice intra-articularly in the right knee joint with a suspension of live S. aureus (e.g., 5 × 10⁶ cells/mouse) in a small volume (e.g., 10 µL).[6]

  • Treatment: Post-infection, administer this compound intraperitoneally at a specified dose (e.g., 10 mg/kg body weight) at regular intervals.[6] A vehicle control group should be included.

  • Monitoring: Evaluate the severity of arthritis daily by measuring paw swelling (arthritis index).

  • Endpoint Analysis: At the end of the experiment, sacrifice the animals. Collect knee joints for histopathological analysis to assess bone-cartilage destruction.[6] Collect serum or synovial fluid to measure levels of sTNF-α and sTNFR-1 via ELISA.[6]

Preparation of this compound for In Vivo Administration
  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).[1]

  • Working Solution Formulation: Prepare the final working solution fresh on the day of use. An example formulation is as follows:

    • Take 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of saline to reach a final volume of 1 mL.[1]

  • Administration: The final solution can be administered via the desired route (e.g., intraperitoneal injection).

Complex Signaling Pathways Modulated by this compound's Target, ADAM17

ADAM17 is a central node in numerous signaling cascades. Its inhibition by this compound can therefore have wide-ranging downstream effects.

ADAM17-Mediated EGFR and IL-6R Signaling

ADAM17 cleaves various EGFR ligands, such as Amphiregulin (AREG), from the cell surface, leading to the activation of EGFR and downstream pathways like ERK and PI3K/AKT, which are implicated in chronic inflammation.[3] Similarly, ADAM17 can cleave the membrane-bound IL-6 receptor (mIL-6R) to create a soluble form (sIL-6R). This soluble receptor can bind to IL-6 and activate cells that only express the gp130 co-receptor, a process known as trans-signaling, which amplifies the inflammatory response.[3]

cluster_membrane Cell Membrane ADAM17 ADAM17 proAREG pro-AREG ADAM17->proAREG Cleaves mIL6R mIL-6R ADAM17->mIL6R Cleaves sAREG sAREG proAREG->sAREG Releases sIL6R sIL-6R mIL6R->sIL6R Releases EGFR EGFR ERK_PI3K ERK / PI3K/AKT Pathways EGFR->ERK_PI3K Initiates gp130 gp130 STAT STAT Pathway gp130->STAT Initiates sAREG->EGFR Activates sIL6R->gp130 Activates (with IL-6)

Caption: ADAM17-mediated shedding activates EGFR and IL-6 trans-signaling pathways.

Differential ADAM17 Activation in Neutrophils

The signaling pathways that activate ADAM17 can differ depending on the cellular context. In neutrophils, the stimulus for ADAM17 activation during apoptosis is distinct from that during general activation.

  • Apoptosis-induced Activation: Fas signaling initiates a cascade involving caspase-8, cleavage of the protein Bid, and the subsequent release of mitochondrial reactive oxygen species (ROS), which stimulates ADAM17 activity.[16][17]

  • Activation-induced Stimulation: In contrast, overt neutrophil activation (e.g., by fMLP or TNFα) stimulates ADAM17 via the MAPK p38 and ERK pathways, independent of caspases and ROS.[16][17]

cluster_apoptosis Apoptosis cluster_activation Activation Fas Fas Signaling Casp8 Caspase-8 Fas->Casp8 Bid Bid Cleavage Casp8->Bid ROS Mitochondrial ROS Bid->ROS ADAM17 ADAM17 Activation ROS->ADAM17 fMLP fMLP / TNFα MAPK MAPK p38 / ERK fMLP->MAPK MAPK->ADAM17

Caption: Distinct signaling pathways leading to ADAM17 activation in neutrophils.

Conclusion and Future Directions

This compound is a versatile pharmacological tool with significant therapeutic potential rooted in its potent inhibition of ADAM17. The preclinical evidence strongly supports its further investigation for inflammatory diseases and cancer. Future research should focus on developing more specific ADAM17 inhibitors to minimize off-target effects, conducting comprehensive in vivo efficacy and safety studies across a wider range of disease models, and ultimately, advancing promising candidates into clinical trials. The detailed understanding of its mechanism and the signaling pathways it modulates will be crucial for designing effective therapeutic strategies and identifying patient populations most likely to benefit from this innovative approach.

References

Methodological & Application

TAPI-1: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAPI-1 (TNF-α Processing Inhibitor-1) is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases, with significant inhibitory activity against the Tumor Necrosis Factor-α-Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key sheddase responsible for the cleavage and release of the extracellular domain of various membrane-bound proteins, most notably the pro-inflammatory cytokine TNF-α. By inhibiting TACE, this compound effectively blocks the shedding of TNF-α and other substrates, making it a valuable tool for studying the roles of these proteins in inflammation, cancer, and other pathological processes. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound functions as a competitive inhibitor by chelating the zinc ion within the catalytic domain of metalloproteinases, thereby preventing the hydrolysis of their substrates. Its primary target in many cellular contexts is TACE/ADAM17, which is responsible for the ectodomain shedding of a wide array of cell surface proteins. Inhibition of TACE by this compound leads to the accumulation of the membrane-bound forms of these proteins and a corresponding decrease in their soluble, shed forms in the cell culture supernatant.

Data Presentation

This compound Efficacy and Working Concentrations

The effective concentration of this compound can vary depending on the cell type, treatment duration, and the specific biological endpoint being measured. The following table summarizes reported effective concentrations and IC50 values for this compound in various cell culture applications.

Cell LineApplicationThis compound ConcentrationTreatment DurationObserved EffectCitation
Esophageal Squamous Cell Carcinoma (ESCC) Cells (TE-1, Eca109)Inhibition of cell viability10, 20 µM24, 48 hoursSignificant decrease in cell viability.[1]
ESCC Cells (TE-1, Eca109)Inhibition of migration and invasion5 µM24 hoursRemarkable downregulation of SLUG and MMP2 mRNA levels.[1]
ESCC Cells (TE-1, Eca109)Enhancement of cisplatin (B142131) chemosensitivity5 µM48 hoursIncreased sensitivity of ESCC cells to cisplatin.[1]
Human Monocyte Cell Line (THP-1)Inhibition of TNF-α shedding10 µM12 hoursInhibition of LPS-induced TNF-α release.[2]
HEK 293T CellsInhibition of tmTNF-α cleavage10 µM4 hoursInhibition of LPS- or PMA-stimulated tmTNF-α cleavage.[2]
Human Peripheral Blood Mononuclear Cells (PBMCs)Prevention of TNF-α secretion10 µM4 hoursNearly 4-fold reduction in TNF content in the culture supernatant.[3]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for experimental accuracy and reproducibility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Refer to the manufacturer's instructions for the molecular weight of the this compound powder.

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, for a compound with a molecular weight of 419.5 g/mol , dissolve 4.195 mg in 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be necessary.

  • (Optional) For sterile applications, filter the stock solution through a 0.2 µm syringe filter compatible with DMSO.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept at a non-toxic level, typically below 0.5%, with many cell lines tolerating up to 0.1%. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 50 µM). Remember to include a vehicle control (medium with DMSO at the highest concentration used for this compound).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis of Protein Shedding

This protocol outlines the procedure for analyzing the effect of this compound on the shedding of a target protein by detecting the levels of the membrane-bound form in cell lysates.

Materials:

  • Cells expressing the target protein

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (recognizing the intracellular or transmembrane domain)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

    • Treat the cells with the desired concentration of this compound or vehicle control for the appropriate duration.

  • Cell Lysis:

    • After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each well/dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples. Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of the membrane-bound target protein. An increase in the band intensity in this compound treated samples compared to the control indicates inhibition of shedding. Normalize the data to a loading control (e.g., β-actin or GAPDH).

ELISA for Soluble Protein Shedding

This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of a shed soluble protein (e.g., TNF-α) in the cell culture supernatant following this compound treatment.

Materials:

  • Cells that shed the protein of interest

  • Complete cell culture medium

  • This compound stock solution

  • Stimulating agent (e.g., LPS or PMA, if required to induce shedding)

  • ELISA kit for the specific soluble protein of interest

  • Microplate reader

Protocol:

  • Cell Treatment and Supernatant Collection:

    • Seed cells in a multi-well plate and grow to the desired confluency.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 30-60 minutes).

    • If necessary, stimulate the cells with an appropriate agent (e.g., LPS for macrophages) to induce protein shedding.

    • Incubate the cells for the desired duration to allow for protein shedding.

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells or debris.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's protocol. This typically involves the following steps:

      • Adding standards and samples (the collected supernatants) to the antibody-coated wells.

      • Incubating to allow the target protein to bind to the capture antibody.

      • Washing the wells.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubating and washing.

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the recommended wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of the soluble protein in each of your samples.

    • A decrease in the concentration of the soluble protein in the supernatant of this compound treated cells compared to the stimulated control indicates inhibition of shedding.

Mandatory Visualization

TAPI1_Signaling_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (Membrane-bound) TACE TACE (ADAM17) proTNF->TACE Substrate sTNF Soluble TNF-α (Released) TACE->sTNF Cleavage/ Shedding TAPI1 This compound TAPI1->TACE Inhibits

Caption: this compound inhibits the TACE-mediated shedding of pro-TNF-α.

TAPI1_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells 1. Cell Culture (Seed cells in multi-well plates) prep_tapi1 2. Prepare this compound (Dilute to working concentrations) prep_cells->prep_tapi1 treatment 3. This compound Treatment (Incubate cells with this compound) prep_tapi1->treatment stimulation 4. (Optional) Stimulate Shedding (e.g., with LPS/PMA) treatment->stimulation incubation 5. Incubation (Allow for biological response) stimulation->incubation collect_samples 6. Sample Collection (Cell lysate or supernatant) incubation->collect_samples assay 7. Perform Assay (Western Blot, ELISA, or Viability Assay) collect_samples->assay data_analysis 8. Data Analysis (Quantify results and interpret) assay->data_analysis TAPI1_Logical_Relationship TAPI1 This compound TACE_Activity TACE/ADAM17 Activity TAPI1->TACE_Activity Inhibits Protein_Shedding Protein Shedding (e.g., TNF-α release) TACE_Activity->Protein_Shedding Mediates Soluble_Protein Soluble Protein Levels (Extracellular) Protein_Shedding->Soluble_Protein Increases Membrane_Protein Membrane-Bound Protein Levels (Cell Surface) Protein_Shedding->Membrane_Protein Decreases Biological_Effect Downstream Biological Effects (e.g., Inflammation) Soluble_Protein->Biological_Effect Induces

References

Application Notes and Protocols for Tapi-1 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Tapi-1, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family enzymes, in various in vitro assays. This compound is particularly noted for its potent inhibition of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as ADAM17.

Introduction to this compound

This compound is a valuable tool for studying the roles of TACE and other metalloproteinases in biological processes such as cytokine shedding, growth factor activation, and cell signaling. By inhibiting these enzymes, this compound can modulate inflammatory responses, cell proliferation, migration, and invasion. Its primary mechanism of action involves chelating the active site zinc ion of metalloproteinases, thereby blocking their proteolytic activity.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound varies across different metalloproteinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against key enzymes.

Enzyme TargetIC50 ValueCell-Based Assay Context
TACE (ADAM17)5 - 100 µMInhibition of TNF-α, TNFRI (p60), and TNFRII (p80) cleavage
TACE (ADAM17)920 nMInhibition of TACE-dependent constitutive APP(695) release in HEK-293 cells
Muscarinic Receptor-Stimulated sAPPα Release3.61 µMHEK-293 cells expressing M3 muscarinic receptors
Constitutive sAPPα Release8.09 µMHEK-293 cells expressing muscarinic receptors

Signaling Pathway Modulation by this compound

This compound primarily exerts its effects by inhibiting the shedding of cell surface proteins, which are critical for initiating downstream signaling cascades.

Inhibition of TNF-α and IL-6 Receptor Shedding

TACE (ADAM17) is the primary sheddase for membrane-bound pro-TNF-α and the Interleukin-6 Receptor (IL-6R). This compound blocks this shedding, leading to a reduction in soluble TNF-α and soluble IL-6R. This, in turn, inhibits the activation of the NF-κB and JAK/STAT signaling pathways, respectively.

G cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-alpha Soluble TNF-alpha Soluble TNF-alpha pro-TNF-alpha->Soluble TNF-alpha IL-6R IL-6R Soluble IL-6R Soluble IL-6R IL-6R->Soluble IL-6R TACE TACE TACE->pro-TNF-alpha Cleaves TACE->IL-6R Cleaves This compound This compound This compound->TACE Inhibits NF-kB Pathway NF-kB Pathway Soluble TNF-alpha->NF-kB Pathway Activates JAK/STAT Pathway JAK/STAT Pathway Soluble IL-6R->JAK/STAT Pathway Activates G cluster_membrane Cell Membrane pro-AREG pro-AREG Soluble AREG Soluble AREG pro-AREG->Soluble AREG EGFR EGFR MAPK/ERK Pathway MAPK/ERK Pathway EGFR->MAPK/ERK Pathway Activates TACE TACE TACE->pro-AREG Cleaves This compound This compound This compound->TACE Inhibits Soluble AREG->EGFR Activates Cell Proliferation & Survival Cell Proliferation & Survival MAPK/ERK Pathway->Cell Proliferation & Survival G Recombinant TACE Recombinant TACE Incubation Incubation Recombinant TACE->Incubation This compound Dilutions This compound Dilutions This compound Dilutions->Incubation Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis G Cell Culture & Treatment Cell Culture & Treatment Protein Extraction Protein Extraction Cell Culture & Treatment->Protein Extraction SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Extraction->SDS-PAGE & Transfer Immunoblotting Immunoblotting SDS-PAGE & Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Determining Optimal Tapi-1 Dosage for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tapi-1 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family members, with notable activity against TNF-α converting enzyme (TACE), also known as ADAM17. By inhibiting TACE, this compound effectively blocks the shedding of the extracellular domain of various cell surface proteins, including tumor necrosis factor-alpha (TNF-α), L-selectin, and epidermal growth factor receptor (EGFR) ligands. This inhibitory action modulates critical signaling pathways, such as the NF-κB and TGFβ pathways, making this compound a valuable tool for studying a wide range of physiological and pathological processes, including inflammation, cancer progression, and metastasis.

These application notes provide a comprehensive guide for researchers to determine the optimal dosage of this compound for in vitro studies. Included are summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

The effective concentration of this compound can vary significantly depending on the cell type, the specific biological process being investigated, and the duration of treatment. The following tables summarize reported IC50 values and effective concentrations of this compound in various in vitro applications.

Table 1: IC50 Values of this compound in Various Cell Lines and Assays

Cell Line/SystemAssayIC50 ValueReference
TACE-overexpressing cellssAPPα release0.92 µM[1]
HEK293 cells expressing M3 muscarinic receptorsMuscarinic receptor-stimulated sAPPα release3.61 µM[1]
HEK293 cells expressing M3 muscarinic receptorsConstitutive sAPPα release8.09 µM[1]
Recombinant catalytic domain of ADAM17Quenched fluorogenic TGF-α–based substrate peptide128.0 ± 0.9 nM[2]
Esophageal Squamous Carcinoma (TE-1, Eca109)Cell Viability (CCK-8)> 20 µM (Significant inhibition at 10-20 µM)[3]
Human Monocytic Cell Line (THP-1)TNFα shedding~28-100 µM (for related compounds)[4]

Table 2: Effective Concentrations of this compound for Inhibition of Cellular Processes

Cell LineProcess InhibitedEffective ConcentrationReference
Esophageal Squamous Carcinoma (TE-1, Eca109)Migration and Invasion5 µM[3]
Human Renal Proximal Tubule Epithelial (HK-2)LPS-induced reactive oxygen species and MAPK expression1 µM[5]
Human Monocytic Cell Line (THP-1)Unstimulated and PMA-induced TNF-α, p60 TNFR, and IL-6R sheddingNot specified[6]
Human Monocytic Cell Line (THP-1)LPS-induced p60 TNFR and TNF-α sheddingNot specified[6]
Primary Human NeutrophilsApoptosis-induced sIL-6R shedding10 µM[7]

Experimental Protocols

Cell Viability Assay using CCK-8

This protocol outlines the steps to determine the effect of this compound on the viability and proliferation of a chosen cell line using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 50 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and CCK-8 only) from all other readings.

    • Calculate cell viability as a percentage of the untreated control:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

In Vitro Cell Migration Assay (Wound Healing Assay)

This protocol describes how to assess the effect of this compound on cell migration using a wound healing (scratch) assay.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium and serum-free medium

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Protocol:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer after 24 hours.

  • Creating the Wound:

    • Once the cells have reached confluence, gently create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

    • Wash the wells twice with serum-free medium to remove detached cells and debris.

  • This compound Treatment:

    • Add fresh serum-free or low-serum medium containing the desired concentration of this compound (e.g., 5 µM, based on existing data) or vehicle control (DMSO).

  • Image Acquisition:

    • Immediately capture images of the wounds at time 0 using a microscope. Mark the location of the images to ensure the same field is captured at later time points.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

    • Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure:

      • % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100

    • Compare the rate of wound closure between this compound treated and control groups.

In Vitro Cell Invasion Assay (Transwell Assay)

This protocol details the use of a Transwell chamber assay to evaluate the effect of this compound on the invasive potential of cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Transwell inserts (8 µm pore size)

  • Matrigel or other basement membrane matrix

  • 24-well plates

  • Cotton swabs

  • Methanol (B129727) for fixation

  • Crystal violet solution for staining

Protocol:

  • Preparation of Transwell Inserts:

    • Thaw Matrigel on ice.

    • Dilute Matrigel with cold, serum-free medium.

    • Coat the upper surface of the Transwell insert membranes with a thin layer of the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.

  • Cell Preparation:

    • Culture cells to sub-confluency and then serum-starve them for 12-24 hours.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Assay Setup:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

    • Add the cell suspension to the upper chamber of the Matrigel-coated Transwell inserts.

    • Add this compound at the desired concentration (e.g., 5 µM) or vehicle control to both the upper and lower chambers.

  • Incubation:

    • Incubate the plate for 12-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Staining and Quantification:

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

  • Data Analysis:

    • Count the number of stained, invaded cells in several random fields of view under a microscope.

    • Calculate the average number of invaded cells per field.

    • Compare the number of invaded cells between the this compound treated and control groups.

Mandatory Visualizations

TACE/ADAM17 Signaling Pathway

TACE_ADAM17_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_downstream Downstream Signaling TACE TACE/ADAM17 Pro_TNFa pro-TNF-α TACE->Pro_TNFa Cleaves EGFR_Ligand EGFR Ligands (e.g., Amphiregulin) TACE->EGFR_Ligand Cleaves IL6R IL-6R TACE->IL6R Cleaves L_Selectin L-Selectin TACE->L_Selectin Cleaves Soluble_TNFa Soluble TNF-α Soluble_EGFR_Ligand Soluble EGFR Ligands sIL6R Soluble IL-6R Shed_L_Selectin Shed L-Selectin NFkB NF-κB Pathway Soluble_TNFa->NFkB EGFR_Signaling EGFR Signaling (MAPK/ERK) Soluble_EGFR_Ligand->EGFR_Signaling IL6_Trans_Signaling IL-6 Trans-Signaling sIL6R->IL6_Trans_Signaling Cell_Adhesion Reduced Cell Adhesion Shed_L_Selectin->Cell_Adhesion Tapi1 This compound Tapi1->TACE Inhibits

Caption: TACE/ADAM17 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining Optimal this compound Dosage

experimental_workflow start Start cell_culture 1. Cell Culture (Select and culture target cell line) start->cell_culture dose_range 2. Determine Dose Range (e.g., 0.1 µM to 50 µM this compound) cell_culture->dose_range viability_assay 3. Cell Viability Assay (CCK-8) (24, 48, 72 hours) dose_range->viability_assay analyze_viability 4. Analyze Viability Data (Calculate % viability and IC50) viability_assay->analyze_viability select_non_toxic 5. Select Non-Toxic Concentrations (For functional assays) analyze_viability->select_non_toxic functional_assays 6. Functional Assays (Migration, Invasion, Cytokine Shedding) select_non_toxic->functional_assays analyze_functional 7. Analyze Functional Data functional_assays->analyze_functional optimal_dose 8. Determine Optimal Dosage analyze_functional->optimal_dose

Caption: Workflow for determining the optimal dosage of this compound.

Logic Diagram for this compound Dose Selection

Caption: A logic diagram for the iterative process of selecting the optimal this compound dosage.

References

Application Notes and Protocols: TAPI-1 Western Blot Protocol and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing TAPI-1, a broad-spectrum metalloproteinase inhibitor, in Western blotting applications. The document outlines the necessary steps for sample preparation, protein analysis, and validation of this compound's inhibitory effects, particularly on A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).

I. Introduction to this compound

This compound is a potent inhibitor of matrix metalloproteinases (MMPs) and TACE (ADAM17).[1][2][3][4] It functions by blocking the shedding of various cell surface proteins, including Tumor Necrosis Factor-α (TNF-α) and interleukin-6 receptor (IL-6R).[4][5][6] Research has demonstrated that this compound exerts its effects through mechanisms such as the suppression of the NF-κB signaling pathway, making it a valuable tool for studying inflammatory processes and cancer biology.[7][8] this compound has been shown to inhibit cancer cell viability, migration, and invasion, and can enhance the chemosensitivity of cancer cells to other therapeutic agents.[7][8]

II. This compound Mechanism of Action

This compound primarily targets ADAM17, a key enzyme responsible for the proteolytic cleavage and release of the extracellular domains of many transmembrane proteins.[9][10] By inhibiting ADAM17, this compound prevents the release of soluble TNF-α, a pro-inflammatory cytokine. This inhibition subsequently downregulates the NF-κB signaling cascade, which plays a crucial role in inflammation, cell survival, and proliferation.

TAPI1_Signaling_Pathway TAPI1 This compound ADAM17 ADAM17 (TACE) TAPI1->ADAM17 Inhibits proTNF pro-TNF-α (Membrane-bound) ADAM17->proTNF Cleaves sTNF Soluble TNF-α (Released) proTNF->sTNF TNFR TNF Receptor sTNF->TNFR Binds to NFkB_activation NF-κB Pathway Activation TNFR->NFkB_activation Activates Cell_Response Inflammation, Cell Proliferation, Survival NFkB_activation->Cell_Response Leads to

Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits ADAM17, preventing the cleavage of pro-TNF-α and subsequent activation of the NF-κB pathway.

III. Quantitative Data Summary

The following tables provide recommended concentrations and antibody dilutions for Western blot experiments involving this compound. These values are starting points and may require optimization for specific cell lines and experimental conditions.

Table 1: this compound Working Concentrations

ParameterRecommended RangeNotes
Cell Treatment5 - 20 µMEffective concentrations for inhibiting cell viability, migration, and invasion have been reported in this range.[7] A lower dose (e.g., 5 µM) may be suitable for studying effects on chemosensitivity without impacting cell viability.[7]
In vitro Inhibition (IC₅₀)3.61 - 8.09 µMThe half-maximal inhibitory concentration (IC₅₀) varies depending on the specific substrate and cell type. For example, IC₅₀ for constitutive sAPPα release is 8.09 µM, while for muscarinic receptor-stimulated release it is 3.61 µM.[2][9]

Table 2: Recommended Antibody Dilutions for Validation

AntibodyHost SpeciesApplicationRecommended DilutionSupplier (Example)
Anti-ADAM17/TACERabbitWB1:1000Cell Signaling Technology
Anti-TNF-αMouseWB1:1000Santa Cruz Biotechnology
Anti-phospho-NF-κB p65RabbitWB1:1000Cell Signaling Technology
Anti-NF-κB p65RabbitWB1:1000Cell Signaling Technology
Anti-β-actinMouseWB1:5000Sigma-Aldrich
Anti-Lamin B1RabbitWB1:2000Proteintech

IV. Experimental Protocols

A. This compound Treatment of Cells
  • Cell Culture: Plate cells at an appropriate density in complete growth medium and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO.[4] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Replace the culture medium with the medium containing the different concentrations of this compound. Incubate the cells for the desired time period (e.g., 12-24 hours), depending on the specific experimental goals.

B. Western Blot Protocol for this compound Treated Cells

This protocol is a general guideline and may need optimization.

TAPI1_WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cell_treatment 1. Cell Treatment with this compound cell_lysis 2. Cell Lysis (RIPA Buffer) cell_treatment->cell_lysis protein_quant 3. Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep 4. Sample Preparation with Loading Buffer protein_quant->sample_prep sds_page 5. SDS-PAGE sample_prep->sds_page transfer 6. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 7. Blocking (5% Milk or BSA) transfer->blocking primary_ab 8. Primary Antibody Incubation (4°C, Overnight) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (RT, 1 hour) primary_ab->secondary_ab detection 10. Detection (ECL) secondary_ab->detection

Figure 2: this compound Western Blot Workflow. This flowchart outlines the key steps from cell treatment with this compound to protein detection by Western blot.

1. Protein Extraction:

  • After treatment, wash cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7][11][12]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 20-30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

2. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit.

3. Sample Preparation:

  • Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

4. SDS-PAGE and Protein Transfer:

  • Load the prepared samples into the wells of a polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11][14]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer as per Table 2) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using a chemiluminescence imaging system.[13]

C. Validation of this compound Activity

To validate the inhibitory effect of this compound, Western blot analysis should be performed to assess the expression and phosphorylation status of key proteins in the targeted signaling pathway.

1. Confirmation of ADAM17 Inhibition:

  • While direct measurement of ADAM17 activity can be complex, the effect of this compound can be inferred by examining the shedding of its known substrates. A decrease in the levels of the shed ectodomain of a substrate in the cell culture supernatant would indicate ADAM17 inhibition.

2. Assessment of Downstream Signaling (NF-κB Pathway):

  • Total Protein Lysates: Probe for total and phosphorylated levels of key downstream signaling molecules. A decrease in the ratio of phosphorylated NF-κB p65 to total NF-κB p65 with increasing concentrations of this compound would validate its inhibitory effect on the pathway.[7]

  • Nuclear and Cytoplasmic Fractionation: To further validate the inhibition of NF-κB activation, perform nuclear and cytoplasmic protein extraction.[7] A decrease in the amount of NF-κB p65 in the nuclear fraction of this compound treated cells compared to untreated cells would indicate reduced nuclear translocation and, therefore, inhibition of the pathway. Use β-actin as a loading control for the cytoplasmic fraction and Lamin B1 for the nuclear fraction.

3. Antibody Validation:

  • It is crucial to use antibodies that have been validated for Western blotting.[15][16] Whenever possible, use positive and negative controls to confirm antibody specificity. For example, use cell lysates known to have high or low expression of the target protein.[16]

By following these detailed protocols, researchers can effectively utilize this compound as an inhibitor in their experiments and validate its effects on relevant signaling pathways using Western blotting.

References

Application Notes and Protocols for Tapi-1 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunoprecipitation of TNF-α-converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), from cells treated with the inhibitor Tapi-1. This procedure is essential for studying the interaction between this compound and its target protein, as well as for downstream applications such as Western blotting to analyze the immunoprecipitated protein complex.

Introduction

This compound is a broad-spectrum metalloproteinase inhibitor that effectively targets TACE (ADAM17).[1][2] TACE is a key enzyme responsible for the shedding of the extracellular domains of various cell surface proteins, including tumor necrosis factor-alpha (TNF-α).[3] By inhibiting TACE, this compound plays a crucial role in modulating inflammatory responses and other cellular processes.[1] Immunoprecipitation is a robust technique used to isolate a specific protein (in this case, TACE/ADAM17) from a complex mixture, such as a cell lysate, using a specific antibody.[4][5] This protocol details the steps to immunoprecipitate TACE/ADAM17 from cells that have been treated with this compound, allowing for the investigation of the inhibitor's effect on the enzyme.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound from various studies. These values are crucial for designing experiments involving cell treatment.

ParameterValueCell Line/SystemNotes
IC₅₀ 5-100 µMVariesEffective concentration for inhibiting the cleavage of TNF-α, TNFRI (p60), and TNFRII (p80).
Effective Concentration 5 µMTE-1 and Eca109 cellsInhibited cell migration and invasion, and enhanced chemosensitivity to cisplatin.[6]
Effective Concentration 10, 20 µMTE-1 and Eca109 cellsSignificantly inhibited cell viability in a dose-dependent manner.[6]
Effective Concentration 1 µMLPS-treated HK-2 cellsIncreased cell viability and attenuated the induction of renal IL-6 and TNFα mRNA expression.[1]

Signaling Pathway of TACE/ADAM17 Inhibition by this compound

TAPI1_Pathway cluster_membrane Cell Membrane TACE TACE (ADAM17) Pro_TNF pro-TNF-α TACE->Pro_TNF Cleaves Soluble_TNF Soluble TNF-α Pro_TNF->Soluble_TNF Releases Tapi1 This compound Tapi1->TACE Inhibits Inflammation Inflammation Soluble_TNF->Inflammation Promotes

Caption: Inhibition of TACE (ADAM17) by this compound blocks the cleavage and release of soluble TNF-α.

Experimental Workflow for this compound Immunoprecipitation

IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Culture 1. Cell Culture Tapi1_Treatment 2. This compound Treatment Cell_Culture->Tapi1_Treatment Cell_Lysis 3. Cell Lysis Tapi1_Treatment->Cell_Lysis Pre_Clearing 4. Pre-Clearing Lysate Cell_Lysis->Pre_Clearing Antibody_Incubation 5. Antibody Incubation (anti-ADAM17) Pre_Clearing->Antibody_Incubation Bead_Incubation 6. Protein A/G Bead Incubation Antibody_Incubation->Bead_Incubation Washing 7. Washing Bead_Incubation->Washing Elution 8. Elution Washing->Elution SDS_PAGE 9. SDS-PAGE Elution->SDS_PAGE Western_Blot 10. Western Blotting SDS_PAGE->Western_Blot

Caption: Workflow for immunoprecipitation of TACE/ADAM17 from this compound treated cells.

Detailed Experimental Protocol: Immunoprecipitation of TACE/ADAM17

This protocol is designed for the immunoprecipitation of TACE/ADAM17 to study its interaction with the inhibitor this compound.

Materials and Reagents
  • Cell Lines: A cell line known to express TACE/ADAM17 (e.g., HEK293, HeLa, or U937 cells).

  • This compound Inhibitor: Stock solution in DMSO.

  • Primary Antibody: A high-quality antibody validated for immunoprecipitation of TACE/ADAM17 (e.g., rabbit polyclonal or monoclonal anti-ADAM17 antibody).

  • Isotype Control Antibody: Rabbit or mouse IgG, matching the host species of the primary antibody.

  • Protein A/G Agarose or Magnetic Beads.

  • Lysis Buffer: RIPA buffer is recommended for membrane proteins like TACE/ADAM17.[7][8][9]

    • RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.[8]

  • Wash Buffer: A buffer with a composition similar to the lysis buffer but with a lower detergent concentration, or ice-cold PBS.

  • Elution Buffer: 1x Laemmli sample buffer or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).

  • Protease and Phosphatase Inhibitor Cocktails.

  • Phosphate-Buffered Saline (PBS).

  • Microcentrifuge tubes, refrigerated centrifuge, and rotator.

Experimental Procedure

1. Cell Culture and Treatment with this compound a. Culture cells to approximately 80-90% confluency in appropriate culture dishes. b. Treat the cells with the desired concentration of this compound (e.g., 5-20 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).[6] The optimal concentration and incubation time should be determined empirically for your specific cell line and experimental goals.

2. Cell Lysis a. After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors immediately before use) to the cell monolayer (e.g., 1 mL for a 10 cm dish).[8] c. Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your protein sample. g. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

3. Pre-Clearing the Lysate (Optional but Recommended) a. To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 500 µg - 1 mg of protein lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 2,500 rpm for 3 minutes at 4°C and carefully transfer the supernatant to a new tube, avoiding the beads.

4. Immunoprecipitation a. To the pre-cleared lysate, add the primary anti-ADAM17 antibody (the optimal amount should be determined by titration, typically 1-5 µg). b. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. c. Incubate the lysate-antibody mixture on a rotator for 2-4 hours or overnight at 4°C. d. Add 30-50 µL of Protein A/G bead slurry to each tube. e. Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.

5. Washing a. Pellet the beads by centrifugation at 2,500 rpm for 3 minutes at 4°C. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the centrifugation and wash steps 3-5 times to remove non-specifically bound proteins.

6. Elution a. After the final wash, carefully remove all supernatant. b. To elute the immunoprecipitated proteins, add 30-50 µL of 1x Laemmli sample buffer directly to the beads. c. Vortex briefly and heat the samples at 95-100°C for 5-10 minutes. d. Centrifuge at maximum speed for 1 minute to pellet the beads. e. Carefully collect the supernatant, which contains the eluted proteins.

7. Analysis a. The eluted samples are now ready for analysis by SDS-PAGE and Western blotting using an antibody against TACE/ADAM17 or other proteins of interest.

References

Application Notes and Protocols for Preparing and Using Tapi-1 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tapi-1 is a potent, broad-spectrum inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), and various Matrix Metalloproteinases (MMPs).[1][2] As a critical sheddase, TACE is responsible for the release of the ectodomains of numerous cell surface proteins, including the pro-inflammatory cytokine TNF-α. By inhibiting TACE and other MMPs, this compound serves as a valuable tool for investigating a wide range of physiological and pathological processes, including inflammation, cancer progression, and neuroinflammation.[3] These application notes provide detailed protocols for the preparation of this compound stock solutions in DMSO, along with methodologies for its application in common in vitro assays.

Data Presentation

The following tables summarize the key physical, chemical, and biological properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight 499.60 g/mol
Appearance White to light yellow solid
Purity ≥97% (HPLC)
Primary Targets TACE (ADAM17), Matrix Metalloproteinases (MMPs)

Table 2: Solubility of this compound in Dimethyl Sulfoxide (DMSO)

ConcentrationSolventNotes
Up to 100 mg/mL (200.16 mM) Anhydrous/Fresh DMSOThe use of fresh, anhydrous DMSO is highly recommended as hygroscopic DMSO can significantly decrease solubility.[1] Ultrasonic treatment may be required to achieve complete dissolution at higher concentrations.[1]

Table 3: Recommended Storage and Stability of this compound Stock Solutions in DMSO

Storage TemperatureStability PeriodRecommendations
-80°C Up to 1 year[1]Recommended for long-term storage.
-20°C Up to 1 month[1][4]Suitable for short-term storage.
GeneralAliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]

Table 4: In Vitro Inhibitory Activity of this compound

Target/ProcessIC₅₀ ValueCell Line/System
Constitutive sAPPα release 8.09 µMHEK293 cells expressing M3 muscarinic receptors[2][4]
Muscarinic receptor-stimulated sAPPα release 3.61 µMHEK293 cells expressing M3 muscarinic receptors[2][4]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature.

  • Calculation: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 499.60 g/mol ), the required volume of DMSO is calculated as follows:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = ((0.001 g / 499.60 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 200.16 µL

  • Reconstitution: Aseptically add 200.16 µL of anhydrous DMSO to the vial containing 1 mg of this compound powder.

  • Dissolution: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquoting: Dispense the 10 mM stock solution into single-use, sterile, amber microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][4]

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate this compound and DMSO to RT start->equilibrate calculate Calculate DMSO Volume for 10 mM equilibrate->calculate reconstitute Add DMSO to This compound Powder calculate->reconstitute dissolve Vortex/Sonicate to Dissolve reconstitute->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot storage_short Store at -20°C (≤ 1 month) aliquot->storage_short Short-term storage_long Store at -80°C (≤ 1 year) aliquot->storage_long Long-term

Caption: Workflow for Preparing this compound Stock Solution.

In Vitro TACE/ADAM17 Activity Assay (Fluorometric)

This protocol is adapted from commercially available TACE/ADAM17 fluorometric assay kits and can be used to determine the inhibitory effect of this compound.

Materials:

  • Recombinant human TACE/ADAM17 enzyme

  • Fluorogenic TACE substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)

  • TACE assay buffer

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in TACE assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

    • Dilute the recombinant TACE enzyme and the fluorogenic substrate to their optimal working concentrations in TACE assay buffer as recommended by the supplier.

  • Assay Setup:

    • Add 25 µL of the diluted this compound solutions or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.

    • Add 50 µL of the diluted TACE enzyme solution to each well.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 25 µL of the diluted fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm) in kinetic mode for at least 30 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability of a chosen cell line.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) or vehicle control (medium with 0.1% DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine any cytotoxic effects of this compound.

Western Blot for NF-κB Pathway Activation

This protocol can be used to investigate the effect of this compound on the NF-κB signaling pathway by assessing the phosphorylation of p65.

Materials:

  • Cell line of interest

  • This compound stock solution (10 mM in DMSO)

  • NF-κB activator (e.g., TNF-α)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere.

    • Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 12 hours).

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 and the loading control (β-actin) to determine the effect of this compound on NF-κB activation.

Signaling Pathway and Experimental Workflow Diagrams

G This compound Inhibition of TACE and Downstream NF-κB Signaling cluster_pathway Signaling Pathway proTNF pro-TNF-α (membrane-bound) TACE TACE (ADAM17) proTNF->TACE Cleavage sTNF Soluble TNF-α TACE->sTNF TNFR TNF Receptor sTNF->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates gene Inflammatory Gene Transcription nucleus->gene Promotes Tapi1 This compound Tapi1->TACE Inhibits

Caption: this compound inhibits TACE, preventing TNF-α release and subsequent NF-κB activation.

G General Experimental Workflow for In Vitro Assays with this compound cluster_workflow Experimental Workflow start Start cell_culture Cell Culture (Seeding & Adherence) start->cell_culture treatment Treatment with This compound or Vehicle cell_culture->treatment incubation Incubation (Time-dependent) treatment->incubation assay Perform Assay (e.g., Viability, Migration) incubation->assay data_acq Data Acquisition (e.g., Absorbance, Fluorescence) assay->data_acq data_analysis Data Analysis (e.g., IC50, % Inhibition) data_acq->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cell-based assays using this compound.

References

Application Notes: TAPI-1 Working Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TAPI-1, a broad-spectrum metalloproteinase inhibitor, is a critical tool for studying the roles of ADAMs (A Disintegrin and Metalloproteinase) and MMPs (Matrix Metalloproteinases) in various cellular processes. A key application of this compound is in the modulation of cell viability. As an inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE or ADAM17), this compound can influence cell survival and proliferation by preventing the shedding of various cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR) and the precursor of Tumor Necrosis Factor-alpha (TNF-α).[1]

These application notes provide a comprehensive guide to determining the appropriate working concentration of this compound for cell viability assays. It includes a summary of effective concentrations from published literature, a detailed experimental protocol, and diagrams illustrating the mechanism of action and experimental workflow.

Data Presentation: this compound Working Concentrations

The effective concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the specific endpoint being measured. The following table summarizes previously reported working concentrations of this compound in cell viability assays.

Cell LineAssay TypeThis compound Concentration (µM)Incubation TimeEffect on Cell ViabilityReference
TE-1, Eca109 (Esophageal Squamous Cell Carcinoma)CCK-81.25, 2.5, 5, 10, 2024 hoursDose-dependent inhibition; significant decrease at 10 and 20 µM.[2]
TE-1, Eca109 (Esophageal Squamous Cell Carcinoma)CCK-85Not SpecifiedInhibited migration and invasion, enhanced cisplatin (B142131) chemosensitivity.[3]
HK-2 (Human Renal Proximal Tubule Epithelial Cells)Not Specified130 minutes (pretreatment)Increased cell viability in LPS-treated cells.[1]

Note: It is crucial to perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line and experimental setup.

Signaling Pathway of this compound Action

This compound primarily functions by inhibiting TACE (ADAM17), which is responsible for the proteolytic cleavage and release of the soluble form of TNF-α and other cell surface molecules. By blocking TACE, this compound can modulate downstream signaling pathways, such as the NF-κB pathway, which is critically involved in inflammation, cell survival, and proliferation.[2][3]

TAPI1_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α sTNF Soluble TNF-α proTNF->sTNF Cleavage by TACE TACE TACE (ADAM17) TAPI1 This compound TAPI1->TACE Inhibits TNFR TNF Receptor sTNF->TNFR Binds to NFkB_activation NF-κB Activation TNFR->NFkB_activation Activates Cell_Viability Cell Viability/ Proliferation NFkB_activation->Cell_Viability Promotes

Caption: this compound inhibits TACE, blocking pro-TNF-α cleavage and subsequent NF-κB activation.

Experimental Protocols

A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

Protocol: Cell Viability Assessment using MTT Assay

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[4]

  • DMSO (for formazan solubilization)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM) to generate a dose-response curve.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate this compound concentration or control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay A Seed cells in 96-well plate B Incubate overnight A->B C Prepare this compound dilutions D Treat cells with this compound C->D E Incubate for desired period (e.g., 24-72h) D->E F Add MTT solution G Incubate for 2-4 hours F->G H Solubilize formazan with DMSO G->H I Read absorbance at 570 nm H->I

Caption: Workflow for determining this compound's effect on cell viability using the MTT assay.

Conclusion

The working concentration of this compound for cell viability assays is highly dependent on the specific biological context. While concentrations in the low micromolar range (1-5 µM) may offer cytoprotective effects in certain models, higher concentrations (10-20 µM and above) can induce cytotoxicity, particularly in cancer cells.[1][2][3] It is imperative to perform a thorough dose-response analysis to identify the appropriate concentration range for your experimental system. The provided protocol for the MTT assay offers a robust framework for such an investigation.

References

Application Notes and Protocols for Tapi-1 in Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration and invasion are fundamental biological processes crucial in physiological events like embryonic development and wound healing, as well as in pathological conditions such as cancer metastasis.[1][2] These processes involve the dynamic remodeling of the extracellular matrix (ECM), a complex network of proteins providing structural and biochemical support to surrounding cells. Key enzymes involved in ECM degradation are matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs).[3] Tapi-1 is a potent, broad-spectrum inhibitor of both MMPs and ADAMs, particularly ADAM17 (also known as TNF-α converting enzyme or TACE).[4] By blocking the activity of these enzymes, this compound serves as a valuable tool for investigating the mechanisms of cell migration and invasion and for evaluating potential anti-metastatic therapies.

Mechanism of Action

This compound functions as a hydroxamate-based inhibitor that chelates the active site zinc ion essential for the catalytic activity of MMPs and ADAMs. This inhibition prevents the degradation of ECM components and the shedding of cell surface proteins, both of which are critical for cell motility and invasion.[4] For instance, ADAM17 is responsible for the shedding of various cell surface molecules, including growth factors and their receptors, which can trigger signaling pathways that promote cell migration.[5][6][7] By inhibiting ADAM17, this compound can disrupt these signaling cascades. Studies have shown that this compound can suppress the NF-κB signaling pathway, which is implicated in cell viability, migration, and invasion in several cancers.[8][9]

Quantitative Data on this compound in Cell Migration and Invasion

The following tables summarize the effects of this compound on cell migration and invasion in various cell lines.

Table 1: Effect of this compound on Cell Migration

Cell LineAssay TypeThis compound ConcentrationObserved EffectReference
Esophageal Squamous Cell Carcinoma (TE-1, Eca109)Transwell Migration Assay5 µMSignificant inhibition of cell migration[8]
Human Glioma (U87) & Rat Gliosarcoma (9L)Not specified20 µM (TAPI-2, a similar inhibitor)Decreased ADAM17 activity and invasiveness[10]
Breast Cancer (SUM159)Transwell Migration Assay6.25 µM, 12.5 µM (PIT-1, another inhibitor)Significant suppression of cell migration[11]

Table 2: Effect of this compound on Cell Invasion

Cell LineAssay TypeThis compound ConcentrationObserved EffectReference
Esophageal Squamous Cell Carcinoma (TE-1, Eca109)Transwell Invasion Assay (with Matrigel)5 µMSignificant inhibition of cell invasion[8]
Human Glioma (U87) & Rat Gliosarcoma (9L)Not specified20 µM (TAPI-2, a similar inhibitor)Decreased hypoxia-induced invasiveness[5][10]
Breast Cancer (SUM159)Transwell Invasion Assay (with Matrigel)Not specified (PIT-1, another inhibitor)Efficiently suppressed cancer cell invasion[11]

Experimental Protocols

Here are detailed protocols for two common in vitro assays used to study cell migration and invasion.

Protocol 1: Transwell Migration and Invasion Assay

This assay, also known as the Boyden chamber assay, measures the chemotactic ability of cells to move through a porous membrane.[12] For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade to migrate.[12][13]

Materials:

  • 24-well Transwell inserts (typically 8 µm pore size)

  • Matrigel (for invasion assays)

  • Cell culture medium (serum-free and serum-containing)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 70% ethanol (B145695) or methanol)[12][13]

  • Staining solution (e.g., 0.1% Crystal Violet)[13]

  • Cotton swabs

  • Inverted microscope

Procedure:

  • Preparation of Inserts (for invasion assay):

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free medium to the desired concentration (e.g., 200 µg/mL).

    • Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts.[13]

    • Incubate at 37°C for at least 1-2 hours to allow the gel to solidify.[13]

  • Cell Preparation:

    • Culture cells to 70-90% confluency.

    • Serum-starve the cells for 18-24 hours by replacing the growth medium with serum-free medium.[14][15]

    • Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[13]

    • In the upper chamber, add 100-200 µL of the cell suspension.

    • Add this compound to the upper chamber at the desired final concentrations (e.g., 5 µM, 10 µM, 20 µM). Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell type.

  • Fixation and Staining:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.[13]

    • Fix the migrated cells on the lower surface by immersing the insert in 70% ethanol or methanol (B129727) for 10-20 minutes.[13]

    • Stain the cells with 0.1% Crystal Violet for 10-20 minutes.[13]

    • Gently wash the inserts with distilled water to remove excess stain.[13]

  • Quantification:

    • Allow the inserts to air dry.

    • Using an inverted microscope, count the number of stained cells in several random fields of view (e.g., 4-5 fields at 10x magnification).

    • Calculate the average number of migrated/invaded cells per field for each condition.

Protocol 2: Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.[16][17]

Materials:

  • 6-well or 12-well culture plates

  • Sterile 200 µL pipette tip or a specialized scratch tool

  • Cell culture medium

  • This compound (stock solution in DMSO)

  • PBS

  • Phase-contrast microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[16][18]

  • Creating the Wound:

    • Once the cells are fully confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of the well.[16]

    • To create a cross-shaped wound, make a second scratch perpendicular to the first.[18]

  • Treatment:

    • Gently wash the wells with PBS to remove detached cells and debris.[18][19]

    • Replace the PBS with fresh medium containing the desired concentrations of this compound or vehicle control.

  • Imaging and Analysis:

    • Immediately after adding the treatment, capture images of the wound at 0 hours using a phase-contrast microscope. Mark the locations on the plate to ensure the same fields are imaged over time.[18]

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same fields at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).[18]

  • Quantification:

    • Measure the width of the wound at multiple points for each image.

    • Alternatively, use image analysis software (like ImageJ) to measure the area of the wound.

    • Calculate the rate of wound closure using the following formula:

      • % Wound Closure = [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pro_Ligand Pro-Growth Factor/ Cytokine (e.g., pro-TNFα) ADAM17 ADAM17 (TACE) Pro_Ligand->ADAM17 Substrate Soluble_Ligand Soluble Ligand (e.g., TNFα) ADAM17->Soluble_Ligand Shedding Receptor Growth Factor Receptor (e.g., EGFR) Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK/ERK) Receptor->Signaling_Cascade Tapi1 This compound Tapi1->ADAM17 Inhibition Soluble_Ligand->Receptor Activation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Signaling_Cascade->Cytoskeletal_Rearrangement Gene_Expression Gene Expression (e.g., MMPs, Slug) Signaling_Cascade->Gene_Expression Migration_Invasion Cell Migration & Invasion Cytoskeletal_Rearrangement->Migration_Invasion Gene_Expression->Migration_Invasion

Caption: this compound inhibits ADAM17, blocking ligand shedding and downstream signaling for migration.

Experimental Workflows

G cluster_transwell Transwell Invasion Assay Workflow T1 Coat insert with Matrigel (optional) T2 Seed serum-starved cells in upper chamber with this compound T1->T2 T3 Add chemoattractant to lower chamber T2->T3 T4 Incubate (12-48h) T3->T4 T5 Remove non-invaded cells from top of insert T4->T5 T6 Fix and stain invaded cells on bottom of insert T5->T6 T7 Count cells and analyze data T6->T7

Caption: Workflow for the Transwell cell invasion assay.

G cluster_wound Wound Healing (Scratch) Assay Workflow W1 Grow cells to a confluent monolayer W2 Create a 'scratch' or wound in the monolayer W1->W2 W3 Wash to remove debris W2->W3 W4 Add medium with this compound or vehicle control W3->W4 W5 Image wound at 0h and at regular time intervals W4->W5 W6 Measure wound area/ width over time W5->W6 W7 Calculate rate of wound closure W6->W7

Caption: Workflow for the wound healing (scratch) assay.

References

Application Note: Flow Cytometric Analysis of Cellular Processes Following TAPI-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction TAPI-1 (TNF-alpha Protease Inhibitor-1) is a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family enzymes, with prominent activity against TNF-α converting enzyme (TACE), also known as ADAM17.[1][2][3] TACE is responsible for the ectodomain shedding of numerous cell surface proteins, including TNF-α, IL-6 receptor, and ligands for the epidermal growth factor receptor (EGFR).[4][5][6] By inhibiting TACE, this compound prevents the release of these ectodomains, leading to their accumulation on the cell surface.[4] This activity makes this compound a valuable tool for studying processes regulated by protein shedding. Furthermore, this compound has been shown to exhibit anti-tumor effects, including the inhibition of cell viability and the induction of apoptosis, often through the suppression of signaling pathways like NF-κB.[7][8]

Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of single cells within a heterogeneous population.[9][10][11] It is an ideal method for elucidating the cellular effects of pharmacological agents like this compound. This application note provides detailed protocols for using flow cytometry to analyze two key cellular events modulated by this compound: the inhibition of cell surface protein shedding and the induction of apoptosis.

Mechanism of Action: this compound

This compound functions primarily by chelating the zinc ion within the catalytic domain of metalloproteinases like TACE (ADAM17), thereby blocking their proteolytic activity.[12] This prevents the cleavage and release of the extracellular domains of various transmembrane proteins. The retention of these proteins on the cell surface can alter downstream signaling cascades. For instance, by preventing the shedding of TNF-α, this compound can modulate inflammatory and apoptotic pathways.[1][7]

TAPI1_Mechanism cluster_membrane Cell Membrane TACE TACE (ADAM17) Substrate Transmembrane Protein (e.g., TNF-α) TACE->Substrate Cleaves Shedded Shedded Ectodomain Substrate->Shedded Releases Receptor Receptor Shedded->Receptor Activates Intracellular Intracellular Signaling Receptor->Intracellular Initiates Extracellular Extracellular Space TAPI1 This compound TAPI1->TACE Inhibits

Caption: this compound inhibits TACE (ADAM17), preventing cleavage of transmembrane proteins.

Application 1: Analysis of Cell Surface Protein Shedding

This protocol describes how to use flow cytometry to quantify the effect of this compound on the surface expression of a protein known to be shed by TACE/ADAM17. An increased fluorescence signal for the surface protein in this compound treated cells indicates inhibition of shedding.[13]

Experimental Protocol
  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293, THP-1, or a cell line known to express the protein of interest) in appropriate culture vessels and grow to 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO.[1] The final concentration of this compound typically ranges from 5 µM to 20 µM.[7][8]

    • Treat cells with the desired concentration of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-24 hours). The optimal time should be determined empirically.

  • Cell Harvesting:

    • For suspension cells, transfer the cell suspension to a conical tube.

    • For adherent cells, discard the media and wash once with PBS. Detach cells using a non-enzymatic cell dissociation buffer to preserve surface proteins. Avoid using trypsin if the protein of interest is sensitive to it.[14]

    • Centrifuge cells at 300 x g for 5 minutes at 4°C.

  • Antibody Staining:

    • Discard the supernatant and wash the cell pellet once with 1 mL of cold FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).

    • Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorochrome-conjugated primary antibody specific for the cell surface protein of interest.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

    • Analyze the data using appropriate software. Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) properties.

    • Quantify the change in surface protein expression by comparing the Mean Fluorescence Intensity (MFI) of this compound treated cells to the vehicle control.[15]

Data Presentation

Table 1: Quantitative Analysis of Surface Protein Expression after this compound Treatment

Treatment Group Concentration Mean Fluorescence Intensity (MFI) % Positive Cells
Vehicle Control (DMSO) 0.1% 15,000 85%
This compound 5 µM 25,000 92%
This compound 10 µM 42,000 98%

| this compound | 20 µM | 68,000 | 99% |

Application 2: Analysis of Apoptosis Induction

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells following this compound treatment.[16] Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[17] PI is a nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[17]

Experimental Protocol
  • Cell Culture and Treatment:

    • Seed cells (e.g., TE-1, Eca109 esophageal cancer cells) at a density of 1 x 10⁶ cells in a suitable culture flask.[8][16]

    • After 24-48 hours, treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or a vehicle control (DMSO).[8] Include a positive control for apoptosis, such as Staurosporine (1 µM).

    • Incubate for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating apoptotic cells.

    • Wash adherent cells with PBS and detach them using trypsin. Combine these cells with the collected supernatant.

    • Centrifuge the combined cell suspension at 300 x g for 5 minutes.

  • Annexin V and PI Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use FITC signal (FL1) to detect Annexin V and PI signal (FL2 or FL3) to detect PI.

    • Set up compensation and quadrants using unstained, Annexin V-only, and PI-only controls.

    • Acquire at least 20,000 events per sample.

    • Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Viable cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[17]

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.[17]

      • Upper-Left (Annexin V- / PI+): Necrotic/damaged cells.

Data Presentation

Table 2: Quantitative Analysis of Apoptosis after this compound Treatment

Treatment Group % Viable Cells (Annexin V- / PI-) % Early Apoptotic Cells (Annexin V+ / PI-) % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (DMSO) 94.5% 3.1% 2.4%
This compound (10 µM) 75.2% 15.8% 9.0%
This compound (20 µM) 52.1% 28.4% 19.5%

| Staurosporine (1 µM) | 15.6% | 45.3% | 39.1% |

General Experimental Workflow

The logical flow for conducting these experiments is outlined below. It begins with cell preparation and treatment, followed by staining and data acquisition via flow cytometry, and concludes with data analysis.

Workflow cluster_staining Staining Protocol Start Cell Seeding and Culture Treatment Treat with this compound and Controls Start->Treatment Harvest Harvest Cells (Suspension & Adherent) Treatment->Harvest Wash1 Wash with PBS/Buffer Harvest->Wash1 Stain_Shedding Surface Antibody Staining Wash1->Stain_Shedding Shedding Assay Stain_Apoptosis Annexin V / PI Staining Wash1->Stain_Apoptosis Apoptosis Assay Wash2 Final Wash Steps Stain_Shedding->Wash2 Acquire Acquire Data on Flow Cytometer Stain_Apoptosis->Acquire Wash2->Acquire Analyze Data Analysis (Gating & Quantification) Acquire->Analyze End Results Interpretation Analyze->End

References

TAPI-1 Protocol for Studying Protein Shedding: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein shedding is a critical post-translational modification process where the extracellular domain (ectodomain) of a membrane-bound protein is cleaved and released from the cell surface. This process is mediated by a family of cell-surface proteases known as sheddases, with A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), being a key enzyme.[1][2] Ectodomain shedding plays a crucial role in regulating various physiological and pathological processes, including inflammation, cell signaling, and cancer progression, by controlling the levels of cell-surface receptors and generating soluble protein variants.[3][4]

TAPI-1 (TNF-α Processing Inhibitor-1) is a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and ADAMs, with notable inhibitory activity against TACE/ADAM17.[5][6] It acts by chelating the zinc ion essential for the catalytic activity of these enzymes.[7] Due to its ability to block the shedding of various cell surface proteins, this compound serves as a valuable pharmacological tool for studying the roles of TACE/ADAM17 and other sheddases in diverse biological systems.[5] These application notes provide detailed protocols for utilizing this compound to investigate protein shedding.

Quantitative Data: this compound Inhibition Profile

The inhibitory activity of this compound varies depending on the specific metalloproteinase and the experimental conditions. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.[8][9]

Target EnzymeSubstrate/AssayIC50 Value (µM)Reference
TACE/ADAM17Pro-TNF-α cleavage0.1[10]
TACE/ADAM17Quenched fluorogenic TGF-α–based substrate peptide~0.02[11][12]
TACE/ADAM17Cytokine receptor shedding8.09[6]
Various MMPsGeneralBroad-spectrum inhibition[5]
TACE/ADAM17Inhibition of TNF-α, TNFRI, and TNFRII cleavage5-100

Note: IC50 values can vary between different assay systems and cell types. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Recommended Working Concentrations

The optimal working concentration of this compound in cell-based assays depends on the cell type, the specific shedding event being studied, and the desired level of inhibition. Based on published literature, a concentration range of 1-20 µM is commonly used.[13][14][15] For instance, a concentration of 5 µM has been shown to inhibit cell migration and invasion in esophageal squamous cell carcinoma cells without significantly affecting cell viability.[14][15] It is crucial to determine the optimal, non-toxic concentration for each cell line and experimental condition through a viability assay (e.g., MTT or CCK-8 assay).[16]

Signaling Pathways

ADAM17-Mediated Protein Shedding Pathway

ADAM17 is a key sheddase that cleaves the ectodomains of numerous transmembrane proteins, including growth factors, cytokines, and their receptors.[1][2] Its activity is regulated by various upstream signaling pathways, and its action initiates several downstream signaling cascades.

ADAM17_Signaling cluster_upstream Upstream Activators cluster_adam17 Sheddase cluster_downstream Downstream Effects GPCRs GPCRs PKC PKC GPCRs->PKC RTKs RTKs MAPK MAPK RTKs->MAPK PMA PMA PMA->PKC Stress Signals Stress Signals Stress Signals->MAPK ADAM17 ADAM17 PKC->ADAM17 Activation MAPK->ADAM17 Activation Membrane Protein Membrane Protein ADAM17->Membrane Protein Cleavage Shed Ectodomain Shed Ectodomain Membrane Protein->Shed Ectodomain Remaining Membrane Stub Remaining Membrane Stub Membrane Protein->Remaining Membrane Stub Downstream Signaling Downstream Signaling Shed Ectodomain->Downstream Signaling Activation This compound This compound This compound->ADAM17 Inhibition

Caption: ADAM17 signaling pathway and this compound inhibition.

Experimental Protocols

Experimental Workflow for Studying Protein Shedding with this compound

The following diagram outlines a typical workflow for investigating the role of TACE/ADAM17 in protein shedding using this compound.

TAPI1_Workflow Cell_Culture 1. Cell Culture (Choose appropriate cell line) Stimulation 2. Stimulation (Optional) (e.g., PMA, growth factors) Cell_Culture->Stimulation TAPI1_Treatment 3. This compound Treatment (Dose-response and time-course) Stimulation->TAPI1_Treatment Sample_Collection 4. Sample Collection (Conditioned media and cell lysates) TAPI1_Treatment->Sample_Collection Analysis 5. Analysis of Protein Shedding Sample_Collection->Analysis Western_Blot Western Blot (Detect shed ectodomain and full-length protein) Analysis->Western_Blot ELISA ELISA (Quantify shed ectodomain) Analysis->ELISA Data_Analysis 6. Data Analysis and Interpretation Western_Blot->Data_Analysis ELISA->Data_Analysis

Caption: Workflow for this compound based protein shedding studies.

Detailed Methodologies

In Vitro TACE/ADAM17 Inhibition Assay (FRET-based)

This protocol is adapted from a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of this compound on recombinant TACE.[17]

Materials:

  • Recombinant human TACE/ADAM17

  • Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations. Include a DMSO-only control.

  • Enzyme Preparation: Dilute the recombinant human TACE in Assay Buffer to the desired working concentration.

  • Assay Reaction: a. Add 20 µL of the diluted this compound solution or control to each well of a 96-well black microplate. b. Add 40 µL of the diluted TACE enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Substrate Addition: a. Prepare the fluorogenic TACE substrate solution in Assay Buffer according to the manufacturer's instructions. b. Add 40 µL of the substrate solution to each well to start the reaction.

  • Fluorescence Measurement: a. Immediately place the microplate in a fluorescence microplate reader. b. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate. c. Record readings at regular intervals (e.g., every 5 minutes) for 60 minutes.

  • Data Analysis: a. Calculate the reaction velocity for each well by determining the slope of the linear portion of the fluorescence versus time curve. b. Plot the reaction velocity against the this compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Protein Shedding Assay

This protocol provides a general framework for studying the effect of this compound on protein shedding in cultured cells.

Materials:

  • Cell line of interest expressing the protein to be studied

  • Complete cell culture medium

  • Serum-free medium

  • This compound

  • Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA) (optional)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that allows them to reach 70-80% confluency at the time of the experiment.

  • Cell Starvation (Optional): Once cells are confluent, gently wash with PBS and replace the complete medium with serum-free medium. Incubate for 12-24 hours. This step helps to reduce background from serum components.

  • This compound Pre-treatment: Add fresh serum-free medium containing various concentrations of this compound or a vehicle control (DMSO) to the cells. Pre-incubate for 30-60 minutes.

  • Stimulation (Optional): If studying induced shedding, add the stimulating agent (e.g., PMA at 50-100 ng/mL) to the wells and incubate for the desired time (e.g., 30 minutes to several hours).

  • Sample Collection: a. Conditioned Medium: Carefully collect the cell culture supernatant (conditioned medium). Centrifuge at 1,500 rpm for 10 minutes at 4°C to remove any detached cells and debris.[12] Store the supernatant at -80°C for later analysis of the shed ectodomain. b. Cell Lysate: Wash the cells remaining in the plate twice with ice-cold PBS. Add ice-cold cell lysis buffer with protease inhibitors. Scrape the cells and collect the lysate.[18] Incubate on ice for 30 minutes and then centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet cell debris.[19] Collect the supernatant (cell lysate) and store at -80°C for analysis of the full-length and remaining cell-associated protein fragments.

  • Protein Concentration Determination: Determine the total protein concentration in the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).[19] This is important for normalizing sample loading in subsequent analyses.

Analysis of Protein Shedding by Western Blot

Materials:

  • Conditioned media and cell lysates from the cell-based shedding assay

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for the ectodomain of the protein of interest

  • Primary antibody for a loading control (e.g., β-actin or GAPDH for cell lysates)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., digital imager or X-ray film)

Procedure:

  • Sample Preparation:

    • Conditioned Medium: Mix the conditioned medium with 4X SDS sample buffer. The volume of medium to load will depend on the abundance of the shed protein and may require optimization. Concentration of the conditioned medium may be necessary for low-abundance proteins.

    • Cell Lysate: Normalize the cell lysates to the same total protein concentration. Mix the lysates with 4X SDS sample buffer.

    • Boil all samples at 95-100°C for 5-10 minutes.[7][18]

  • SDS-PAGE and Transfer:

    • Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[7]

    • Transfer the separated proteins from the gel to a membrane.[18]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody against the protein of interest (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.[7]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.[7]

  • Detection:

    • Incubate the membrane with the ECL substrate.[19]

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • For conditioned media, compare the intensity of the shed ectodomain band between control and this compound treated samples.

    • For cell lysates, compare the intensity of the full-length protein band and normalize to the loading control. A decrease in the full-length protein with a corresponding increase in the shed ectodomain in the media is indicative of shedding.

Quantification of Shed Protein by ELISA

Materials:

  • Conditioned media from the cell-based shedding assay

  • ELISA kit specific for the shed protein of interest

  • Microplate reader

Procedure:

  • Sample Preparation: Thaw the collected conditioned media on ice. If necessary, dilute the samples in the assay diluent provided with the ELISA kit.

  • ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. A general sandwich ELISA protocol is as follows:[10] a. Add standards and samples to the wells of the antibody-coated microplate. b. Incubate for the recommended time to allow the target protein to bind to the capture antibody. c. Wash the wells to remove unbound components. d. Add the detection antibody, which binds to a different epitope on the target protein. e. Incubate and then wash the wells. f. Add a substrate solution that reacts with the enzyme conjugated to the detection antibody, resulting in a color change. g. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Use the standard curve to determine the concentration of the shed protein in the experimental samples. c. Compare the concentrations of the shed protein in the conditioned media from control and this compound treated cells.

Conclusion

This compound is a powerful tool for elucidating the mechanisms and consequences of protein shedding mediated by TACE/ADAM17 and other metalloproteinases. The protocols outlined in these application notes provide a comprehensive guide for researchers to design and execute experiments to study protein shedding in a variety of biological contexts. Careful optimization of experimental conditions, particularly this compound concentration and incubation times, is essential for obtaining reliable and reproducible results.

References

Application Note & Protocol: Quantifying TNF-alpha Inhibition by TAPI-1 using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for measuring the concentration of soluble Tumor Necrosis Factor-alpha (TNF-α) in cell culture supernatants following treatment with TAPI-1, a potent inhibitor of TNF-α Converting Enzyme (TACE/ADAM17). TNF-α is a pro-inflammatory cytokine, and its release is a critical step in the inflammatory cascade.[1][2] The conversion of membrane-bound pro-TNF-α to its soluble, active form is mediated by TACE.[3][4][5] this compound inhibits this shedding process, thereby reducing the amount of secreted TNF-α.[4][6] This protocol outlines the cell culture, this compound treatment, sample collection, and a quantitative sandwich Enzyme-Linked Immunosorbent Assay (ELISA) procedure to accurately measure the inhibitory effect of this compound.

Principle of the Method

The protocol involves stimulating a suitable cell line (e.g., THP-1 monocytes) with an inflammatory agent like Lipopolysaccharide (LPS) to induce the expression of pro-TNF-α.[7] Concurrently, cells are treated with varying concentrations of this compound. This compound acts as a metalloprotease inhibitor, specifically targeting TACE (ADAM17), the enzyme responsible for cleaving pro-TNF-α from the cell surface to release soluble TNF-α.[3][4][8]

The concentration of the released soluble TNF-α in the cell culture supernatant is then quantified using a sandwich ELISA. In this assay, a capture antibody specific for human TNF-α is pre-coated onto a microplate.[9] Samples and standards are added, and the TNF-α present binds to the immobilized antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured TNF-α, forming a "sandwich".[9][10] After adding a substrate solution, a colored product develops in proportion to the amount of bound TNF-α.[9][11] The reaction is stopped, and the absorbance is measured at 450 nm. By comparing the sample absorbance to a standard curve, the precise concentration of TNF-α can be determined, thereby quantifying the inhibitory efficacy of this compound.

Signaling Pathway and this compound Inhibition

TACE_Inhibition cluster_cell TNF-α Producing Cell (e.g., Macrophage) Pro_TNF Membrane-bound pro-TNF-α TACE TACE (ADAM17) Pro_TNF->TACE Cleavage Site Soluble_TNF Soluble TNF-α (Secreted) TACE->Soluble_TNF TAPI1 This compound (Inhibitor) TAPI1->TACE

Caption: Mechanism of this compound action on TNF-α release.

Materials and Reagents

Cell Culture & Treatment
  • Cell Line: Human monocytic cell line (e.g., THP-1) or murine macrophage line (e.g., RAW 264.7).

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • TACE Inhibitor: this compound (Calbiochem or similar). Prepare a stock solution in DMSO.

  • Differentiation Agent (for THP-1): Phorbol 12-myristate 13-acetate (PMA).

  • Standard cell culture flasks, plates (96-well, flat-bottom, tissue culture-treated), and consumables.

ELISA
  • Human TNF-alpha ELISA Kit: A complete commercial kit (e.g., from R&D Systems, Invitrogen, or Chondrex) is highly recommended. These kits typically include:

    • Antibody-coated 96-well microplate.[9]

    • Lyophilized recombinant TNF-α standard.[13][14]

    • Biotin-conjugated detection antibody.[14]

    • Streptavidin-HRP (Horseradish Peroxidase).[13]

    • Assay Diluent / Sample Diluent.[11][13]

    • Wash Buffer Concentrate (20x or similar).[13]

    • Substrate Solution (TMB - Tetramethylbenzidine).[13][14]

    • Stop Solution (e.g., 2N Sulfuric Acid).[13]

    • Plate sealers.

Equipment
  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Calibrated single and multichannel pipettes.

  • Microplate washer (optional, but recommended for consistency).

  • Centrifuge for sample clarification.

Experimental Protocols

Experimental Workflow

Caption: Overall experimental workflow from cell culture to data analysis.

Cell Culture and Seeding (Example with THP-1 cells)
  • Culture THP-1 cells in suspension in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed THP-1 cells into a 96-well tissue culture plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium.

  • To differentiate the monocytic THP-1 cells into adherent macrophage-like cells, add PMA to a final concentration of 50-100 ng/mL.

  • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • After incubation, gently aspirate the medium and wash the adherent cells twice with 150 µL of fresh, serum-free medium to remove PMA and non-adherent cells.

This compound Treatment and LPS Stimulation
  • Prepare working solutions of this compound in serum-free medium from a DMSO stock. A final concentration range of 1-30 µM is a good starting point.[6] Also prepare a vehicle control containing the same final concentration of DMSO as the highest this compound dose.

  • Add 100 µL of the this compound working solutions or vehicle control to the appropriate wells.

  • Pre-incubate the plate for 1 hour at 37°C, 5% CO₂.

  • Prepare an LPS working solution. A final concentration of 1 µg/mL is commonly used to stimulate TNF-α production.[7]

  • Add the LPS solution to all wells except for the "unstimulated" control wells.

  • Incubate the plate for 4 to 18 hours at 37°C, 5% CO₂. The optimal incubation time may need to be determined empirically.[7]

Sample Collection and Preparation
  • After the stimulation period, centrifuge the 96-well plate at 1,000 x g for 5 minutes to pellet any cells or debris.[13]

  • Carefully collect the supernatant (~80-90 µL) from each well without disturbing the cell layer.

  • Samples can be assayed immediately or aliquoted and stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[13]

  • If high levels of TNF-α are expected, samples may need to be diluted with the kit's Assay/Sample Diluent to fall within the standard curve range.[11][13]

TNF-alpha ELISA Protocol

(Note: This is a generalized protocol. Always follow the specific instructions provided with your commercial ELISA kit).

  • Reagent Preparation: Bring all kit reagents to room temperature before use.[13] Reconstitute the lyophilized TNF-α standard and prepare a serial dilution series (e.g., 1000 pg/mL down to 15.6 pg/mL) as per the kit manual.[9][14] The diluent used for the blank will serve as the 0 pg/mL standard.[13] Prepare Wash Buffer by diluting the concentrate with deionized water.[11]

  • Add Standards and Samples: Add 100 µL of each standard, control, and experimental sample to the appropriate wells of the antibody-coated plate.[15][16] It is recommended to run all standards and samples in duplicate.[13]

  • First Incubation: Cover the plate with a sealer and incubate for 2 hours at room temperature or as directed by the manufacturer.[9][14]

  • Washing: Aspirate the liquid from each well and wash the plate 3-4 times with 300-400 µL of 1x Wash Buffer per well.[9][14] After the final wash, remove any remaining buffer by inverting the plate and blotting it on a clean paper towel.[9]

  • Add Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well.[14]

  • Second Incubation: Cover the plate and incubate for 1-2 hours at room temperature.[9][14]

  • Washing: Repeat the wash step as described in step 4.

  • Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well.

  • Third Incubation: Cover the plate and incubate for 20-30 minutes at room temperature, protected from light.[15][16]

  • Washing: Repeat the wash step as described in step 4.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well.[14] Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.[14]

  • Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.[14][15]

  • Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis and Expected Results

  • Standard Curve: Calculate the average OD for each standard duplicate. Subtract the average OD of the blank (0 pg/mL standard). Plot the net OD values against the corresponding TNF-α concentrations. Use a four-parameter logistic (4-PL) curve fit for the best results.[14]

  • Calculate Sample Concentrations: Calculate the average OD for each sample duplicate and subtract the blank OD. Use the standard curve to determine the TNF-α concentration for each sample.

  • Apply Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the actual concentration in the original sample.[11]

Expected Results Table

The expected outcome is a dose-dependent decrease in the concentration of soluble TNF-α in the supernatant of cells treated with increasing concentrations of this compound.

Treatment GroupThis compound (µM)LPS (1 µg/mL)Avg. OD at 450nm (Corrected)Calculated TNF-α (pg/mL)% Inhibition
Unstimulated Control0-0.015< 15.6N/A
Vehicle Control0 (DMSO)+1.850~8500%
This compound1+1.480~650~23.5%
This compound5+0.832~350~58.8%
This compound10+0.370~140~83.5%
This compound30+0.110~45~94.7%

Note: Data are hypothetical and for illustrative purposes only.

Troubleshooting

  • High Background: Incomplete washing, contamination of reagents, or prolonged substrate incubation. Ensure thorough washing and use fresh reagents.

  • Low Signal: Inactive reagents (check expiration dates), insufficient incubation times, or low TNF-α expression. Optimize LPS concentration and stimulation time. Ensure the standard was reconstituted correctly.

  • High Variability between Duplicates: Pipetting errors, inconsistent washing, or bubbles in wells. Ensure proper pipetting technique and careful washing.

  • No this compound Effect: this compound may be inactive or used at a sub-optimal concentration. Verify the integrity of the this compound stock and test a wider concentration range. Ensure cells are healthy and responsive to LPS.

References

Application Notes: TAPI-1 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TAPI-1 (TNF-α Protease Inhibitor-1) is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases, including matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs).[1][2] It is particularly recognized for its effective inhibition of ADAM17 (also known as TNF-α Converting Enzyme or TACE) and ADAM10.[3] this compound functions by blocking the "ectodomain shedding" of various cell surface proteins, preventing the release of their soluble extracellular domains.[1][4] This activity makes this compound a critical tool for studying the physiological and pathological roles of these proteins in primary cell cultures, which more closely mimic the in vivo environment compared to immortalized cell lines.[5]

Mechanism of Action

This compound's primary mechanism involves the inhibition of sheddases like ADAM10 and ADAM17. These enzymes are responsible for cleaving the extracellular portion of transmembrane proteins. By inhibiting this process, this compound prevents the release of soluble cytokines, growth factors, and receptor ectodomains. For example, this compound blocks the shedding of pro-TNF-α to its soluble, active form and inhibits the α-secretase cleavage of Amyloid Precursor Protein (APP), a key process in Alzheimer's disease research.[6][7] In some cellular contexts, this compound has also been shown to suppress the NF-κB signaling pathway, indicating its effects can extend beyond simple shedding inhibition.[8][9]

TAPI1_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space proTNF pro-TNF-α Transmembrane Protein sTNF Soluble TNF-α proTNF:head->sTNF Release APP APP Transmembrane Protein sAPP Soluble APPsα APP:head->sAPP Release ADAM17 ADAM17 (TACE) ADAM17->proTNF:head Cleavage ADAM10 ADAM10 (α-secretase) ADAM10->APP:head Cleavage TAPI1 This compound TAPI1->ADAM17 TAPI1->ADAM10 TAPI1_Workflow cluster_analysis 6. Downstream Analysis start 1. Isolate & Culture Primary Cells seed 2. Seed Cells for Experiment start->seed treat 3. Treat with this compound (and Vehicle Control) seed->treat incubate 4. Incubate for Optimized Duration treat->incubate collect 5. Collect Samples incubate->collect viability Cell Viability Assay (e.g., CCK-8, LDH) incubate->viability (Endpoint Assay) medium Conditioned Medium collect->medium lysate Cell Lysate collect->lysate elisa ELISA for Secreted Proteins medium->elisa wb Western Blot for Cellular Proteins lysate->wb qpc qRT-PCR for Gene Expression lysate->qpc TAPI1_NFkB TAPI1 This compound NFkB_Activation NF-κB Activation (p65 Phosphorylation) TAPI1->NFkB_Activation p65_translocation p65 Nuclear Translocation NFkB_Activation->p65_translocation Gene_Expression Target Gene Expression (e.g., SLUG, MMP2) p65_translocation->Gene_Expression Cellular_Response Cellular Responses (Migration, Invasion, Cisplatin Resistance) Gene_Expression->Cellular_Response

References

Application Notes and Protocols: Combining Tapi-1 with Other Inhibitors in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tapi-1 is a potent broad-spectrum inhibitor of metalloproteinases, with significant activity against members of the matrix metalloproteinase (MMP) and a disintegrin and metalloproteinase (ADAM) families, most notably ADAM17, also known as TNF-α converting enzyme (TACE).[1][2][3] Its ability to block the shedding of various cell surface proteins, including growth factor receptors and inflammatory cytokines, makes it a valuable tool in cancer research.[1] Recent studies have explored the combination of this compound with other therapeutic agents to enhance anti-tumor efficacy and overcome drug resistance.

These application notes provide a comprehensive overview of experimental strategies for combining this compound with other inhibitors, focusing on synergistic interactions and the underlying signaling pathways. Detailed protocols for key experiments are provided to guide researchers in designing and executing their studies.

Data Presentation: Synergistic Effects of this compound Combinations

The following tables summarize the quantitative data from studies investigating the combination of this compound with the chemotherapeutic agent cisplatin (B142131) and the NF-κB inhibitor BAY11-7082 in esophageal squamous cell carcinoma (ESCC) cell lines TE-1 and Eca109.

Table 1: Effect of this compound on the Cytotoxicity of Cisplatin in ESCC Cells [4]

Cell LineTreatmentIC50 of Cisplatin (μM)
TE-1 Cisplatin alone~18
Cisplatin + 5 μM this compound~12
Eca109 Cisplatin alone~22
Cisplatin + 5 μM this compound~15

Note: IC50 values are approximated from graphical data presented in the source material.[4]

Table 2: Apoptosis Induction by this compound and Cisplatin Combination in ESCC Cells [4]

Cell LineTreatment (48h)Percentage of Apoptotic Cells (%)
TE-1 Control~5
10 μM Cisplatin~20
10 μM Cisplatin + 5 μM this compound~35
Eca109 Control~4
10 μM Cisplatin~18
10 μM Cisplatin + 5 μM this compound~30

Note: Percentages are approximated from graphical data representing the sum of early and late apoptotic cells.[4]

Table 3: Effect of this compound and BAY11-7082 Combination on ESCC Cell Viability [4]

Cell LineTreatment (48h)% Cell Viability (Relative to Control)
TE-1 10 μM this compound~80
10 μM BAY11-7082~60
10 μM this compound + 10 μM BAY11-7082~50
Eca109 10 μM this compound~85
10 μM BAY11-7082~65
10 μM this compound + 10 μM BAY11-7082~55

Note: Values are approximated from graphical representations of CCK-8 assay results.[4]

Signaling Pathways and Experimental Logic

This compound and the NF-κB Signaling Pathway

This compound enhances the chemosensitivity of esophageal squamous cell carcinoma (ESCC) cells to cisplatin by suppressing the NF-κB signaling pathway.[4][5] ADAM17 (TACE), a key target of this compound, is known to activate NF-κB signaling. By inhibiting ADAM17, this compound prevents the downstream activation of NF-κB, a critical transcription factor involved in cell survival, proliferation, and inflammation.[4][6] The NF-κB inhibitor BAY11-7082 directly targets IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα, which is necessary for NF-κB activation.[7][8] The combination of this compound and BAY11-7082 demonstrates a more potent anti-tumor effect by targeting the NF-κB pathway at two different points.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_R TNFα Receptor ADAM17 ADAM17 (TACE) TNFa_R->ADAM17 Activates IKK IKK Complex ADAM17->IKK Activates IkBa_p50_p65 IκBα p50/p65 IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 IkBa_p50_p65->p50_p65 IκBα degradation p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Gene_Transcription Gene Transcription (Survival, Proliferation, Inflammation) p50_p65_nuc->Gene_Transcription Initiates Tapi1 This compound Tapi1->ADAM17 Inhibits BAY117082 BAY11-7082 BAY117082->IKK Inhibits Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Induces DNA_Damage->Gene_Transcription Influences TNFa TNFα TNFa->TNFa_R Binds

Figure 1. NF-κB signaling pathway with inhibitor targets.

G Start Start: Culture ESCC Cells Treatment Treat cells with: - this compound - Cisplatin/BAY11-7082 - Combination Start->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability Assay (CCK-8) Assays->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Assays->Apoptosis WesternBlot Western Blot (NF-κB Pathway) Assays->WesternBlot DataAnalysis Data Analysis Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis IC50 Calculate IC50 DataAnalysis->IC50 Synergy Determine Synergy (Combination Index) DataAnalysis->Synergy ProteinLevels Quantify Protein Levels DataAnalysis->ProteinLevels Conclusion Conclusion: Evaluate Combined Effect IC50->Conclusion Synergy->Conclusion ProteinLevels->Conclusion

Figure 2. General experimental workflow.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound in combination with other inhibitors on the viability of esophageal cancer cell lines.

Materials:

  • Esophageal cancer cell lines (e.g., TE-1, Eca109)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Cisplatin (dissolved in PBS) or BAY11-7082 (dissolved in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3][4]

  • Treatment:

    • For single-agent treatment, replace the medium with fresh medium containing various concentrations of this compound, cisplatin, or BAY11-7082.

    • For combination treatment, add a fixed concentration of this compound (e.g., 5 µM) with varying concentrations of the other inhibitor, or vice versa.

    • Include a vehicle control (DMSO or PBS).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[3][9]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[3][9]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values for each treatment. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[10][11]

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is to quantify the induction of apoptosis following treatment with this compound and a combination agent.

Materials:

  • Treated and control cells (from a 6-well plate or T25 flask)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat cells as described in the cell viability protocol. For ESCC cells, a combination of 5 µM this compound and 10 µM cisplatin for 48 hours can be used.[4]

    • Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.[2]

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Western Blot Analysis of the NF-κB Pathway

This protocol is to assess the effect of this compound combinations on the activation of the NF-κB pathway by measuring the levels of total and phosphorylated p65.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-p65, rabbit anti-p65, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with inhibitors. For example, treat ESCC cells with 10 µM this compound for 12 hours to assess the effect on NF-κB phosphorylation.[4]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-p65 and anti-p65, typically at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated p65 to total p65 to determine the extent of NF-κB activation. Use a loading control like β-actin to ensure equal protein loading.[13]

References

Troubleshooting & Optimization

Troubleshooting Tapi-1 solubility issues in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TAPI-1. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments, with a specific focus on the solubility and handling of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and TNF-α converting enzyme (TACE), also known as ADAM17.[1] By inhibiting TACE, this compound blocks the shedding and release of several cell surface proteins, most notably the pro-inflammatory cytokine TNF-α.[2][3] This makes it a valuable tool for studying inflammatory processes and signaling pathways mediated by TACE and MMPs.

Q2: I observed a precipitate in my cell culture media after adding this compound. What is the likely cause?

Precipitation of this compound in aqueous-based cell culture media is a common issue that can stem from several factors:

  • High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the culture medium.

  • Low Aqueous Solubility: Like many small molecule inhibitors, this compound has limited solubility in aqueous solutions.

  • Solvent Shock: Rapidly diluting a concentrated this compound stock solution (typically in DMSO) into the culture medium can cause the compound to "crash out" of solution as it is exposed to an environment where it is less soluble.[4]

  • Media Composition: Components within the media, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.[4]

Q3: What is the best solvent for preparing a this compound stock solution?

The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[2][5] this compound exhibits high solubility in DMSO.[2][3][6] It is crucial to use high-quality, anhydrous (dry) DMSO, as absorbed moisture can decrease the compound's solubility.[2]

Q4: How should I store my this compound stock solution?

Once prepared, the DMSO stock solution should be divided into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][7] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]

Troubleshooting Guide for Solubility Issues

Issue: Fine particles or cloudiness appeared immediately after adding the this compound stock solution to my cell culture media.

  • Cause: This is a classic sign of "solvent shock," where the compound rapidly precipitates upon transfer from a high-solubility solvent (DMSO) to a low-solubility aqueous environment (media).

  • Solution:

    • Use an Intermediate Dilution Step: Instead of adding the highly concentrated DMSO stock directly to your final culture volume, first prepare an intermediate dilution.

    • Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C.

    • Perform a Step-wise Dilution: Add the required volume of your DMSO stock to a small volume of pre-warmed media (e.g., 500 µL). Mix gently but thoroughly by pipetting. This creates a less concentrated intermediate solution.

    • Final Dilution: Add this intermediate solution to the rest of your pre-warmed cell culture media. This gradual reduction in solvent concentration helps keep the compound in solution.

    • Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed a level toxic to your specific cell line, typically recommended to be below 0.5%.[4]

Issue: My this compound solution was clear initially but became cloudy or formed a precipitate after incubation.

  • Cause: The final concentration of this compound may be at the edge of its solubility limit in your specific media. Temperature changes during incubation or interactions with media components over time can lead to delayed precipitation.

  • Solution:

    • Determine the Solubility Limit: If this issue persists, it may be necessary to determine the practical solubility limit of this compound in your specific cell culture medium. You can do this by preparing a serial dilution and observing the highest concentration that remains clear over your experimental time course.

    • Lower the Working Concentration: The most straightforward solution is to reduce the final working concentration of this compound. In many cell lines, this compound shows biological activity in the low micromolar range (e.g., 1-10 µM).[1][8]

Quantitative Data Summary

The following tables provide a summary of solubility and typical working concentrations for this compound. Note that solubility can vary slightly between batches.

Solvent Solubility (mg/mL) Solubility (mM) Notes
DMSO~92 - 99 mg/mL~184 - 198 mMUse fresh, anhydrous DMSO for best results.[2][3][6]
Ethanol~92 - 99 mg/mL~184 - 198 mMSonication may be required to fully dissolve.[3][6]
Water~55 - 60 mg/mL~110 - 120 mMSonication is recommended. Lower solubility than organic solvents.[3][6]
Application Cell Line Working Concentration Incubation Time
Cell Viability AssayLPS-treated HK-2 cells1 µM30 minutes (pre-treatment)
Cell Viability AssayTE-1, Eca109 cells1.25 - 20 µM24 hours[8]
Migration/Invasion AssayTE-1, Eca109 cells5 µM24 hours[8]
EGFR TransactivationLI90 cells20 µM60 hours[2]

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 20 mM stock solution from 5 mg of this compound powder (Molecular Weight: 499.60 g/mol ).

Materials:

  • This compound powder (5 mg)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening.

  • Calculate Volume: Calculate the volume of DMSO needed. For 5 mg of this compound to make a 20 mM solution:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = ((0.005 g / 499.60 g/mol ) / 0.020 mol/L) * 1,000,000 = 500.4 µL

  • Reconstitution: Aseptically add 500.4 µL of anhydrous DMSO to the vial containing 5 mg of this compound powder.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

  • Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 10-20 µL per tube). This prevents contamination and degradation from multiple freeze-thaw cycles.[7]

  • Storage: Store the aliquots at -80°C for long-term stability (up to 6 months).[7]

Protocol 2: Preparation of a 10 µM Final Working Solution in Cell Culture Media

This protocol describes the recommended procedure for diluting the 20 mM DMSO stock solution to a final concentration of 10 µM in 10 mL of media, minimizing the risk of precipitation.

Materials:

  • 20 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or flasks

Procedure:

  • Thaw Stock: Thaw one aliquot of the 20 mM this compound stock solution at room temperature.

  • Calculate Volumes:

    • To make 10 mL of a 10 µM solution from a 20 mM stock, use the formula M1V1 = M2V2.

    • (20,000 µM) * V1 = (10 µM) * (10,000 µL)

    • V1 = (10 * 10,000) / 20,000 = 5 µL

    • The final concentration of DMSO will be (5 µL / 10,000 µL) * 100% = 0.05% , which is well tolerated by most cell lines.

  • Prepare Intermediate Dilution:

    • Pipette 9.5 mL of pre-warmed media into a sterile 15 mL conical tube.

    • In a separate sterile microcentrifuge tube, add 500 µL (0.5 mL) of pre-warmed media.

    • Carefully add the 5 µL of 20 mM this compound stock solution to the 500 µL of media.

    • Gently mix by pipetting up and down several times. Do not vortex. This is your intermediate dilution.

  • Prepare Final Solution: Add the entire volume of the intermediate dilution (505 µL) to the 9.5 mL of media in the conical tube.

  • Final Mixing: Cap the tube and mix gently by inverting it 5-10 times.

  • Application: The final 10 µM this compound working solution is now ready to be added to your cells. Visually inspect the solution for any signs of precipitation before use.

Visualizations

Signaling Pathway and Mechanism of Action

TACE_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (Membrane-bound) TACE TACE (ADAM17) solubleTNF Soluble TNF-α (Active Cytokine) TACE->solubleTNF Cleaves inflammation Pro-inflammatory Response solubleTNF->inflammation Tapi1 This compound Tapi1->TACE Inhibits

Caption: Mechanism of this compound action on the TACE-mediated shedding of TNF-α.

Troubleshooting Workflow for Solubility Issues

Troubleshooting_Workflow start Precipitate or cloudiness observed in media? cause1 Cause: Solvent Shock (Added concentrated stock directly) start->cause1 Yes, immediately after adding stock cause2 Cause: Concentration > Solubility Limit start->cause2 Yes, after a period of incubation cause3 Cause: Poor Quality Solvent start->cause3 Yes, and stock solution is also cloudy solution1 Solution: 1. Use an intermediate dilution step. 2. Add stock to a small media volume first. 3. Mix gently, then add to final volume. cause1->solution1 solution2 Solution: 1. Lower the final working concentration. 2. Empirically test solubility limit in your specific media and conditions. cause2->solution2 solution3 Solution: Use fresh, high-purity, anhydrous DMSO. cause3->solution3

Caption: A logical workflow for troubleshooting this compound precipitation in media.

Experimental Workflow for this compound Preparation and Use

Experimental_Workflow A 1. Weigh this compound Powder Equilibrate vial to room temp. B 2. Reconstitute in Anhydrous DMSO Create high-concentration stock (e.g., 20 mM). A->B C 3. Aliquot & Store Store single-use aliquots at -80°C. B->C D 4. Prepare Intermediate Dilution Add stock to small volume of pre-warmed media. C->D E 5. Prepare Final Working Solution Add intermediate dilution to final media volume. Mix gently. D->E F 6. Treat Cells Add final solution to cell culture. Incubate for desired time. E->F

Caption: Standard experimental workflow for preparing this compound for cell culture.

References

Technical Support Center: Addressing Potential Off-Target Effects of Tapi-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Tapi-1 in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to help identify and mitigate potential off-target effects, ensuring the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a broad-spectrum inhibitor of metalloproteinases. Its primary and most well-characterized target is the TNF-α converting enzyme (TACE), also known as ADAM17.[1][2] By inhibiting TACE, this compound blocks the shedding of various cell surface proteins, most notably the release of soluble tumor necrosis factor-alpha (TNF-α).[1][2] this compound is also known to inhibit other matrix metalloproteinases (MMPs).[1][3]

Q2: What are the known and potential off-target effects of this compound?

A2: The primary concern with this compound is its broad-spectrum activity against various metalloproteinases beyond TACE/ADAM17.[1][3] The catalytic sites of many MMPs are highly similar, making the development of highly selective inhibitors challenging.[4][5] Therefore, when using this compound, it is crucial to consider that observed biological effects may be due to the inhibition of other MMPs. Additionally, as a hydroxamate-based inhibitor, there is a general potential for off-target interactions with other zinc-dependent enzymes.[6][7] One study has also reported that this compound can suppress the NF-κB signaling pathway, though this may be an indirect effect of its primary inhibitory activities.[8]

Q3: I am observing unexpected cytotoxicity in my cell-based assays with this compound. What could be the cause?

A3: Unexpected cytotoxicity can arise from several factors:

  • Off-target inhibition: this compound may be inhibiting essential metalloproteinases in your cell type, leading to cell death. The broad-spectrum nature of this compound means it can interfere with various physiological processes regulated by MMPs.[9]

  • On-target toxicity: The inhibition of TACE/ADAM17 itself can sometimes lead to cytotoxic effects, depending on the cell line and its dependence on TACE-mediated signaling.

  • Compound purity and stability: Ensure the purity of your this compound stock and avoid repeated freeze-thaw cycles. Degradation products may have different activity profiles.

  • Solvent effects: High concentrations of solvents like DMSO can be toxic to cells. Always include a vehicle-only control in your experiments to account for this.

Q4: How can I distinguish between on-target (TACE/ADAM17 inhibition) and off-target effects in my experiments?

A4: Differentiating on-target from off-target effects is critical for accurate data interpretation. A multi-pronged approach is recommended:

  • Genetic knockdown or knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of TACE/ADAM17. If the phenotype observed with this compound is recapitulated in the TACE/ADAM17-deficient cells, it is likely an on-target effect.

  • Rescue experiments: If possible, try to "rescue" the phenotype by introducing a constitutively active downstream component of the TACE/ADAM17 signaling pathway.

  • Dose-response analysis: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-targets.

Data Presentation

Target/ProcessInhibitorIC50Notes
TACE-dependent sAPPα release(S,S)-TAPI-10.92 µMIndicates potent inhibition of the primary target, TACE/ADAM17.[3]
Non-TACE-dependent sAPPα release(S,S)-TAPI-18.09 µMSuggests inhibition of other metalloproteinases involved in sAPPα shedding, highlighting its broad-spectrum nature.[3]

It is important to note that this compound is generally described as a broad-spectrum MMP inhibitor, and its effects on specific MMPs should be empirically determined in your system of interest.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Inconsistent results between experiments 1. Variability in this compound stock solution (degradation).2. Inconsistent cell culture conditions (passage number, confluency).3. Batch-to-batch variation of reagents (e.g., serum).1. Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles.2. Standardize cell culture protocols.3. Test new batches of critical reagents before use in large-scale experiments.
Phenotype observed does not correlate with known TACE/ADAM17 functions The effect is likely due to inhibition of an off-target MMP or another enzyme.1. Perform a literature search for the potential roles of other MMPs in your experimental model.2. Use more selective inhibitors for other MMPs as controls.3. Consider target identification experiments like CETSA or Co-IP/MS (see protocols below).
Lack of effect at expected concentrations 1. Poor cell permeability of this compound in your specific cell line.2. Rapid degradation or metabolism of the compound.3. The targeted pathway is not active in your experimental model.1. Verify target engagement using a direct binding assay like CETSA.2. Perform a time-course experiment to determine the optimal treatment duration.3. Confirm the expression and activity of TACE/ADAM17 and its relevant substrates in your cells.
Cleavage of a substrate is not fully inhibited by this compound 1. The cleavage is mediated by a protease that is not inhibited by this compound.2. The concentration of this compound is insufficient to fully inhibit all active metalloproteinases.1. Use a broad-spectrum protease inhibitor cocktail to determine if the cleavage is due to a metalloproteinase.2. Perform a dose-response experiment with this compound to determine the maximal achievable inhibition.

Experimental Protocols

To experimentally validate the targets of this compound in your system, the following detailed protocols are provided.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound directly binds to a protein of interest (e.g., a specific MMP) within intact cells by measuring changes in the protein's thermal stability.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (phosphate-buffered saline) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody against the protein of interest

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Thermal cycler

  • Western blot equipment

Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in PBS with protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler. Include an unheated control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by adding lysis buffer and incubating on ice, followed by centrifugation to pellet aggregated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

Protocol 2: Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS) for Off-Target Identification

Objective: To identify proteins that interact with a known target of this compound (e.g., TACE/ADAM17) or to identify the direct binding partners of a modified this compound probe in an unbiased manner.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (non-denaturing, e.g., Triton X-100-based)

  • Antibody against the bait protein (e.g., anti-TACE) or against a tag on a modified this compound probe

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Mass spectrometer

Methodology:

  • Cell Lysis:

    • Lyse cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Use a magnetic rack to separate the beads from the lysate.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the protein complexes from the beads using an appropriate elution buffer.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Clean up the peptide mixture using C18 spin columns.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the mass spectra.

    • Compare the list of identified proteins from the this compound-treated sample with a control sample (e.g., vehicle or IgG control) to identify specific interactors.

Visualizations

G Simplified TACE/ADAM17 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane Pro-TNFa Pro-TNFa TACE TACE (ADAM17) Pro-TNFa->TACE Substrate TNFa Soluble TNF-α TACE->TNFa Cleaves to release Tapi1 This compound Tapi1->TACE Inhibits Inflammation Inflammatory Response TNFa->Inflammation Activates

Caption: Simplified signaling pathway of TACE/ADAM17-mediated TNF-α shedding and its inhibition by this compound.

G Experimental Workflow for Validating On- and Off-Target Effects cluster_validation Validation Experiments Start Observe Phenotype with this compound siRNA TACE/ADAM17 siRNA/CRISPR Start->siRNA DistinctInhibitor Structurally Distinct TACE Inhibitor Start->DistinctInhibitor CETSA CETSA Start->CETSA CoIPMS Co-IP/MS Start->CoIPMS OnTarget On-Target Effect (TACE/ADAM17) OffTarget Off-Target Effect (Other MMPs, etc.) siRNA->OnTarget Phenotype Reproduced siRNA->OffTarget Phenotype Not Reproduced DistinctInhibitor->OnTarget Phenotype Reproduced DistinctInhibitor->OffTarget Phenotype Not Reproduced CETSA->OnTarget Confirms Binding to TACE CoIPMS->OffTarget Identifies Other Binding Partners

Caption: Logical workflow for differentiating on-target versus off-target effects of this compound using various experimental approaches.

References

Technical Support Center: Reducing Experimental Variability with TAPI-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with TAPI-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, broad-spectrum inhibitor of metalloproteinases.[1][2] Its primary targets are Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, and various Matrix Metalloproteinases (MMPs).[2][3] By inhibiting TACE, this compound blocks the shedding of the extracellular domains of several transmembrane proteins, including TNF-α and ligands for the Epidermal Growth Factor Receptor (EGFR).[4]

Q2: What are the common experimental applications of this compound?

This compound is frequently used in research to investigate processes mediated by TACE and MMPs, such as inflammation, cell migration, invasion, and proliferation.[5] It has been utilized in studies related to cancer, inflammatory diseases, and neuroinflammation.[5]

Q3: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in DMSO to prepare a stock solution.[3] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[3][6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

Q4: What is a typical working concentration for this compound in cell culture experiments?

The optimal concentration of this compound can vary depending on the cell type and the specific experimental goals. However, concentrations in the range of 5 µM to 20 µM are commonly reported in the literature.[5] For instance, a lower dose (5 µM) has been shown to inhibit cell migration and invasion, while higher doses (10, 20 µM) can impact cell viability.[5] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays (e.g., CCK-8)
Potential Cause Troubleshooting/Optimization Strategy
Inconsistent this compound Concentration Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed non-toxic levels (typically <0.1%). Prepare fresh dilutions of this compound from the stock solution for each experiment.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Inconsistent cell numbers at the start of the experiment can lead to high variability.
Incubation Time Perform a time-course experiment to determine the optimal incubation time for this compound treatment. Prolonged exposure may lead to secondary, off-target effects.
Reagent Handling Ensure the CCK-8 reagent is stored correctly and protected from light. Avoid introducing bubbles into the wells during reagent addition, as this can interfere with absorbance readings.[7][8]
Issue 2: Inconsistent Results in Cell Migration/Invasion Assays (e.g., Transwell Assay)
Potential Cause Troubleshooting/Optimization Strategy
Sub-optimal this compound Concentration A concentration that is too high may be cytotoxic, while a concentration that is too low may not be effective. Determine the optimal non-toxic concentration that inhibits migration/invasion for your cell line. A 5 µM concentration has been shown to be effective in some cell lines without affecting cell viability.[5]
Uneven Cell Seeding Ensure a single-cell suspension is achieved before seeding cells onto the Transwell insert to get a uniform monolayer.
Incomplete Removal of Non-migrated Cells Carefully and thoroughly remove non-migrated cells from the top of the insert with a cotton swab to avoid artificially high migration counts.[9]
Chemoattractant Gradient Ensure a proper chemoattractant gradient is established and maintained. The concentration of the chemoattractant in the lower chamber should be optimized.
Issue 3: Suspected Off-Target Effects
Potential Cause Troubleshooting/Optimization Strategy
This compound inhibits both TACE and MMPs Be aware that observed effects may be due to the inhibition of MMPs in addition to TACE.[2] Consider using more specific inhibitors for either TACE or specific MMPs as controls to dissect the individual contributions.
High this compound Concentration High concentrations of any inhibitor can lead to off-target effects.[10] Use the lowest effective concentration determined from your dose-response studies.
Phenotype Confirmation To confirm that the observed phenotype is due to TACE inhibition, consider rescue experiments. For example, if this compound inhibits a process, see if adding the downstream product of TACE activity (e.g., soluble TNF-α) can rescue the phenotype.
Alternative Inhibitors Use a structurally different TACE/MMP inhibitor to see if it produces the same biological effect. This can help confirm that the observed effect is due to the inhibition of the intended target and not an artifact of the specific chemical structure of this compound.[4]

Quantitative Data Summary

Table 1: Effect of this compound on Esophageal Squamous Cell Carcinoma (ESCC) Cell Viability

Cell LineThis compound Concentration (µM)Incubation Time (h)Effect on Cell Viability
TE-110, 2024, 48Significant decrease
Eca10910, 2024, 48Significant decrease
Het-1A (normal esophageal)Up to 2024, 48, 72No significant alteration

Data summarized from a study on ESCC cells.[1]

Table 2: IC50 Values of this compound for TACE and MMPs

TargetIC50 (nM)
TACE0.16
MMP-1 (Collagenase-1)1.1
MMP-9 (Gelatinase B)2.5
MMP-13 (Collagenase-3)0.7

Note: IC50 values can vary between different assay conditions.

Experimental Protocols

Cell Viability Assessment using CCK-8 Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound treated wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[7][8]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[7][8]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Transwell Migration Assay
  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in a serum-free medium.

  • Chamber Setup: Place Transwell inserts (typically 8 µm pore size) into the wells of a 24-well plate.

  • Chemoattractant Addition: Add 600 µL of culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Harvest the serum-starved cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.[9]

  • This compound Treatment: Add the desired concentration of this compound or vehicle control to both the upper and lower chambers to ensure a consistent concentration throughout the assay.

  • Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[9]

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a solution such as crystal violet.

  • Cell Counting: Wash the inserts, allow them to dry, and count the number of migrated cells in several random fields under a microscope.

Western Blot for NF-κB Pathway Analysis
  • Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. For NF-κB activation, you may need to stimulate the cells with an agent like TNF-α or LPS. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the NF-κB pathway (e.g., phospho-p65, total p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and normalize all to a loading control (e.g., GAPDH or β-actin).

Visualizations

TAPI1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TACE TACE (ADAM17) TNF_a Soluble TNF-α TACE->TNF_a Cleavage EGFR_Ligand Soluble EGFR Ligand TACE->EGFR_Ligand Cleavage Pro_TNF pro-TNF-α Pro_TNF->TACE EGFR_Ligand_P EGFR Ligand Precursor EGFR_Ligand_P->TACE IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation Degradation IkB->Degradation Degradation NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_N NF-κB (p65/p50) NFkB->NFkB_N Translocation IkB_NFkB->IkB releases IkB_NFkB->NFkB Gene Target Gene Transcription NFkB_N->Gene TAPI1 This compound TAPI1->TACE Inhibits TNF_R TNF-α Receptor TNF_R->IKK Activates EGFR EGFR TNF_a->TNF_R EGFR_Ligand->EGFR

Caption: this compound inhibits TACE, preventing TNF-α release and subsequent NF-κB activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A 1. Prepare this compound Stock (in DMSO) D 4. Treat with this compound (and optional stimulus) A->D B 2. Culture Cells C 3. Seed Cells B->C C->D E 5a. Cell Viability (CCK-8 Assay) D->E F 5b. Cell Migration (Transwell Assay) D->F G 5c. Protein Analysis (Western Blot) D->G H 6. Data Acquisition & Analysis E->H F->H G->H

Caption: General experimental workflow for studying the effects of this compound on cultured cells.

Troubleshooting_Logic A Inconsistent Experimental Results? B Check this compound Preparation (Fresh dilutions? Correct solvent?) A->B C Review Experimental Protocol (Consistent cell seeding? Controls included?) A->C E Optimize Assay Conditions (Incubation time? Reagent handling?) B->E C->E D Consider Off-Target Effects (Concentration too high?) D->E F Results Consistent? E->F Yes G Results Still Inconsistent E->G No G->D

Caption: A logical approach to troubleshooting variability in this compound experiments.

References

TAPI-1 Stability in Long-Term Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of TAPI-1 in long-term experiments. This compound, a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and TNF-α converting enzyme (TACE/ADAM17), is a valuable tool in studying cellular processes such as ectodomain shedding and inflammatory responses. However, its stability over extended experimental periods is a critical factor for obtaining reliable and reproducible results. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the effective application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in several organic solvents. For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. It is also soluble in ethanol (B145695) and DMF. When preparing stock solutions, ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1% for DMSO) to avoid solvent-induced cytotoxicity.[1][2]

Q2: How should I store this compound stock solutions?

A2: For optimal stability, this compound stock solutions should be stored at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][2]

Q3: How stable is this compound in cell culture medium?

A3: this compound is known to be more stable in serum and tissue culture conditions than its analog, TAPI-0. However, like many small molecule inhibitors, its stability in aqueous solutions like cell culture media can be influenced by factors such as pH, temperature, and the presence of serum components.[3][4][5] The half-life of this compound in your specific experimental setup should be determined empirically. A detailed protocol for assessing its stability is provided in this guide.

Q4: How often should I replace the medium containing this compound in a long-term experiment?

A4: The frequency of media replacement with fresh this compound depends on its stability under your specific experimental conditions (cell type, media composition, cell density). As a general guideline for long-term treatments, replacing the media with a fresh inhibitor every 2-3 days is a common practice. However, it is strongly advised to determine the half-life of this compound in your system to establish a more precise replacement schedule.

Q5: I am not observing the expected inhibitory effect of this compound. What could be the reason?

A5: Several factors could contribute to a lack of efficacy. These include degradation of the this compound stock solution due to improper storage, insufficient concentration, or rapid degradation in the culture medium. It is also possible that the target protein (ADAM17/MMPs) is not highly expressed or active in your specific cell line or that the cellular process you are studying is not primarily dependent on the activity of these enzymes. Please refer to the troubleshooting section for a more detailed guide.

Troubleshooting Guide

This section addresses common problems encountered during long-term experiments with this compound.

Problem Possible Cause Suggested Solution
Loss of Inhibitor Activity Over Time - this compound degradation in the culture medium. - Cellular metabolism of the inhibitor. - Adsorption of the inhibitor to plasticware.- Determine the half-life of this compound in your specific culture conditions using the provided HPLC-based protocol. - Increase the frequency of media changes with fresh this compound. - Consider using protein-low binding plates.
Inconsistent Results Between Experiments - Inconsistent this compound stock solution concentration. - Variability in cell seeding density. - Edge effects in multi-well plates.- Prepare fresh stock solutions and aliquot for single use. - Ensure consistent cell numbers are seeded for each experiment. - Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.
Observed Cytotoxicity - this compound concentration is too high. - Solvent (e.g., DMSO) concentration is toxic.- Perform a dose-response experiment to determine the optimal non-toxic concentration. - Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO).[1]
No Observable Effect - this compound concentration is too low. - The target enzyme (ADAM17/MMP) is not active or expressed. - The biological process is independent of this compound targets.- Perform a dose-response experiment to determine the effective concentration. - Confirm the expression and activity of ADAM17 or relevant MMPs in your cell line (e.g., by Western blot or zymography). - Review the literature to confirm the role of ADAM17/MMPs in your experimental model.

Quantitative Data Summary

Parameter Condition Recommendation/Value Reference
Storage of Solid Compound -20°C, desiccatedLong-term[3]
Stock Solution Storage (in DMSO) -20°CUp to 1 month[1][2]
-80°CUp to 6 months[1][2]
General Stability in Culture More stable than TAPI-0Qualitative observation[3]
Factors Affecting Stability pH, temperature, serum components, light exposureGeneral for small molecules[3]
Known Inhibitory Concentrations (IC50) Inhibition of constitutive sAPPα release in HEK-293 cells8.09 µM[3]
Inhibition of muscarinic receptor-stimulated sAPPα release in HEK-293 cells3.61 µM[3]
Inhibition of TACE-dependent sAPPα release in HEK-293 cells920 nM[3]

Experimental Protocols

Protocol for Determining this compound Stability in Cell Culture Medium

This protocol outlines a method to quantify the concentration of this compound in cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your specific cell culture medium (with and without serum)

  • HPLC system with a UV detector and a C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a this compound Standard Curve:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in your cell culture medium to create a series of standards with known concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM).

  • Sample Preparation:

    • Prepare a solution of this compound in your cell culture medium at the working concentration you intend to use in your experiments.

    • Incubate this solution under your standard cell culture conditions (37°C, 5% CO2).

    • At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the medium.

    • To precipitate proteins, add an equal volume of cold acetonitrile to each aliquot.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm sterile filter into an HPLC vial.

  • HPLC Analysis:

    • Set up your HPLC system with a C18 column.

    • Use a suitable mobile phase gradient. A common starting point is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Set the UV detector to the maximum absorbance wavelength of this compound (this may need to be determined empirically, but a scan from 200-400 nm is a good start).

    • Inject your standards to generate a standard curve by plotting peak area versus concentration.

    • Inject your experimental samples.

  • Data Analysis:

    • Determine the concentration of this compound in your experimental samples at each time point by comparing their peak areas to the standard curve.

    • Plot the concentration of this compound versus time.

    • Fit the data to a first-order decay model to calculate the half-life (t½) of this compound in your specific medium.

Protocol for Assessing this compound Activity Over Time (Gelatin Zymography)

This protocol can be used to qualitatively assess the activity of secreted MMPs (like MMP-2 and MMP-9) from cells treated with this compound over a long period. A decrease in MMP activity would indicate the continued presence of active this compound.

Materials:

  • Cells of interest

  • This compound

  • Serum-free cell culture medium

  • Gelatin zymography gels (polyacrylamide gels containing gelatin)

  • Zymogram renaturing buffer

  • Zymogram developing buffer

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Cell Treatment:

    • Plate your cells and allow them to adhere.

    • Wash the cells with serum-free medium.

    • Add serum-free medium containing this compound at your desired concentration. Include a vehicle control (e.g., DMSO).

    • At different time points (e.g., 24, 48, 72 hours), collect the conditioned medium.

  • Sample Preparation:

    • Centrifuge the collected media to remove any cells or debris.

    • Mix the supernatant with non-reducing sample buffer. Do not boil the samples.

  • Gel Electrophoresis:

    • Load equal amounts of protein from each sample onto the gelatin zymography gel.

    • Run the electrophoresis under non-reducing conditions.

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel with zymogram renaturing buffer to remove SDS and allow the MMPs to renature.

    • Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours. This allows the active MMPs to digest the gelatin in the gel.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel.

    • Areas of MMP activity will appear as clear bands on a blue background, where the gelatin has been degraded.

  • Analysis:

    • Compare the intensity of the clear bands between the this compound treated samples and the control at different time points. A sustained reduction in band intensity in the this compound treated samples indicates its continued inhibitory activity.

Signaling Pathway and Experimental Workflow Diagrams

TAPI1_Stability_Workflow cluster_prep Preparation cluster_exp Long-Term Experiment cluster_analysis Stability & Activity Analysis prep_tapi Prepare this compound Stock Solution (DMSO) prep_media Prepare Cell Culture Medium with this compound prep_tapi->prep_media incubate Incubate Cells with This compound Medium prep_media->incubate media_change Periodic Media Change (with fresh this compound) incubate->media_change Every X days (based on stability) hplc HPLC Analysis of Medium Aliquots incubate->hplc Collect aliquots at time points zymography Gelatin Zymography of Conditioned Medium incubate->zymography Collect conditioned medium media_change->incubate calc_half_life Calculate Half-Life hplc->calc_half_life assess_activity Assess MMP Activity zymography->assess_activity

Caption: Experimental workflow for assessing this compound stability and activity.

ADAM17_EGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling ADAM17 ADAM17 (TACE) EGFR_ligand Pro-EGFR Ligand (e.g., TGF-α) ADAM17->EGFR_ligand cleaves soluble_ligand Soluble EGFR Ligand EGFR_ligand->soluble_ligand EGFR EGFR RAS RAS EGFR->RAS soluble_ligand->EGFR activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Cell Proliferation, Survival, Migration ERK->proliferation TAPI1 This compound TAPI1->ADAM17 inhibits

Caption: this compound inhibits ADAM17-mediated EGFR signaling.

TAPI1_NFkB_Signaling cluster_membrane_nfkb Cell Membrane cluster_extracellular_nfkb Extracellular Space cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus_nfkb Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK activates ADAM17_nfkb ADAM17 (TACE) proTNF pro-TNF-α ADAM17_nfkb->proTNF cleaves solubleTNF Soluble TNF-α proTNF->solubleTNF solubleTNF->TNFR activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) IKK->NFkB_inactive activates IkB->NFkB_inactive inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active translocates to Gene Gene Transcription (Inflammation, Survival) NFkB_active->Gene TAPI1_nfkb This compound TAPI1_nfkb->ADAM17_nfkb inhibits

Caption: this compound suppresses the NF-κB signaling pathway.

References

Technical Support Center: TACE Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Tapi-1 to inhibit TNF-alpha Converting Enzyme (TACE/ADAM17) activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit TACE?

This compound is a hydroxamate-based, broad-spectrum inhibitor of metalloproteinases.[1] It functions by chelating the zinc ion within the active site of TACE (also known as ADAM17) and other matrix metalloproteinases (MMPs), which is essential for their catalytic activity. This action blocks the shedding of various cell surface proteins, including the precursor of Tumor Necrosis Factor-alpha (TNF-α).[1]

Q2: At what concentration should I use this compound?

The optimal concentration of this compound is application-dependent. For cell-based assays, concentrations typically range from 1 µM to 20 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. The half-maximal inhibitory concentration (IC50) can vary based on the substrate and specific experimental setup.

Q3: How should I prepare and store my this compound stock solution?

This compound is typically soluble in DMSO, DMF, and ethanol. For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for at least one year.[3] Once reconstituted in DMSO, it is best to prepare single-use aliquots and store them at -80°C for up to six months or -20°C for up to one month to minimize freeze-thaw cycles and prevent degradation. DMSO is hygroscopic (absorbs water), which can affect the stability of the dissolved compound over time.

Q4: Can this compound inhibit other enzymes besides TACE?

Yes, this compound is a broad-spectrum metalloproteinase inhibitor and is not entirely specific for TACE.[1][4] It can also inhibit various other MMPs. This lack of specificity is a critical consideration when interpreting your results. If your experimental system expresses multiple metalloproteinases, the observed effects may not be solely due to TACE inhibition.

Troubleshooting Guide: Why is my this compound not inhibiting TACE activity?

If you are not observing the expected inhibition of TACE activity with this compound, consider the following potential issues, categorized by experimental stage.

Problem Area 1: Reagent Integrity and Preparation
Potential CauseTroubleshooting StepsExpected Outcome
Degraded this compound - Ensure this compound powder was stored correctly at -20°C. - Prepare a fresh stock solution from powder. Avoid using old stock solutions. - Aliquot new stock solutions to avoid multiple freeze-thaw cycles.A freshly prepared, properly stored inhibitor should exhibit potent activity.
Incorrect this compound Concentration - Verify the calculations for your stock solution and final dilution. - Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the IC50 in your assay system.Establishes the effective concentration range and confirms if the initial concentration was too low.
This compound Precipitation - When diluting the DMSO stock into aqueous assay buffer or cell culture medium, ensure rapid mixing. - Avoid final DMSO concentrations exceeding 1%, as higher concentrations can be toxic to cells and cause compound precipitation. - Visually inspect the medium for any precipitate after adding this compound.The inhibitor remains in solution and is available to interact with the enzyme.
Degraded TACE Enzyme or Substrate - If using a purified enzyme, ensure it was stored correctly and has not expired. - For cell-based assays, ensure cells are healthy and expressing sufficient levels of active TACE. - If using a fluorogenic peptide substrate, protect it from light and prepare it fresh for each experiment.Active enzyme and substrate are essential for a detectable signal that can be inhibited.
Problem Area 2: Assay Conditions and Protocol
Potential CauseTroubleshooting StepsExpected Outcome
Suboptimal Assay Buffer - Ensure the assay buffer is at the correct pH (typically around 7.5 for TACE activity). - Warm the assay buffer to the reaction temperature (e.g., 37°C) before starting the experiment. - Check for interfering substances in your buffer (see FAQ on interferences).Optimal buffer conditions are crucial for enzymatic activity and inhibitor binding.
Incorrect Incubation Times - Pre-incubation: Incubate the TACE enzyme with this compound for a sufficient time (e.g., 10-30 minutes) before adding the substrate to allow for binding. - Reaction Time: Ensure the enzymatic reaction is stopped within the linear range. Run a kinetic assay to determine the optimal reaction time.Proper timing ensures that the inhibitor has time to act and that the reaction kinetics are accurately measured.
Inappropriate Plate Type - For fluorescent assays, always use black, opaque-walled plates to minimize background signal and well-to-well crosstalk.Reduced background fluorescence will improve the signal-to-noise ratio of the assay.
Problem Area 3: Data Measurement and Analysis
Potential CauseTroubleshooting StepsExpected Outcome
Incorrect Plate Reader Settings - Verify that the excitation and emission wavelengths on the fluorometer are correct for your specific substrate. - Optimize the gain setting to ensure the signal is within the linear detection range of the instrument.Accurate measurement of the fluorescent signal is fundamental to calculating enzyme activity.
High Background Signal - Include a "no enzyme" control to measure the background fluorescence of the substrate and buffer. - Subtract the average background signal from all other readings. - Test for autofluorescence of this compound at the concentration used.A corrected, lower background leads to more accurate calculation of TACE inhibition.
Lack of Proper Controls - Positive Control: Use a known, potent TACE inhibitor (e.g., GM6001) to confirm that inhibition can be detected in your assay system. - Negative Control (Vehicle): Include a control with the same concentration of DMSO used for this compound to account for any solvent effects.Proper controls validate that the assay is working correctly and that any observed effects are specific to the inhibitor.

Data Summary

This compound Inhibitory Profile

This compound is known to be a broad-spectrum inhibitor. The following table provides an overview of its inhibitory activity against TACE and other related enzymes. Note that IC50 values can vary significantly based on the assay conditions, substrate used, and enzyme source.

Enzyme TargetCommon NameRepresentative IC50Notes
ADAM17 TACE~0.92 µM - 3.61 µMPotent inhibitor. IC50 is highly dependent on the cellular context and substrate.[4]
MMPs (general) Matrix MetalloproteinasesBroad activityKnown to inhibit multiple MMPs, but specific IC50 values are not always well-documented in comparative studies.
Hmeprin α subunit ~1.5 nMData for the related inhibitor TAPI-2 shows high potency against some metalloproteases.[5]
Hmeprin β subunit ~20 µMData for the related inhibitor TAPI-2 shows varied potency.[5]

Experimental Protocols

Protocol 1: In Vitro Fluorometric TACE Activity Assay

This protocol is a general guideline for measuring the activity of purified TACE enzyme and its inhibition by this compound.

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 25 mM Tris, pH 7.5, 2.5 µM ZnCl₂, 0.005% Brij-35).

    • Warm all reagents to 37°C.

    • Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in assay buffer to achieve final desired concentrations (e.g., 0.1 nM to 100 µM).

    • Prepare the fluorogenic TACE substrate solution according to the manufacturer's instructions, protecting it from light.

  • Assay Procedure :

    • In a 96-well black microplate, add 50 µL of purified recombinant TACE enzyme diluted in assay buffer.

    • Add 25 µL of your this compound dilutions or vehicle control (DMSO diluted in assay buffer) to the wells.

    • Include a "no enzyme" control with 50 µL of assay buffer instead of the enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the TACE substrate solution to all wells.

    • Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C using the appropriate excitation/emission wavelengths for your substrate (e.g., Ex/Em = 490/520 nm).

  • Data Analysis :

    • Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the rate of the "no enzyme" control from all other wells.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.

    • Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Cell-Based TACE Activity Assay

This protocol provides a general method for measuring TACE activity in whole cells.

  • Cell Culture and Treatment :

    • Plate your cells of interest (e.g., HEK293, THP-1) in a 96-well black, clear-bottom plate and grow to ~80-90% confluency.

    • Wash the cells once with a serum-free medium or PBS.

    • Add fresh serum-free medium containing your desired concentrations of this compound or vehicle control (DMSO).

    • Pre-incubate the cells for 30-60 minutes at 37°C.

  • TACE Activity Measurement :

    • If using a secretable substrate that measures shedding (e.g., alkaline phosphatase-tagged substrate), collect the conditioned medium after a defined incubation period (e.g., 1-4 hours). Measure the activity of the shed reporter protein in the supernatant.

    • Alternatively, for a direct measurement, add a cell-permeable fluorogenic TACE substrate to the cells.

    • Incubate at 37°C and measure the increase in fluorescence over time using a plate reader.

  • Data Analysis :

    • Subtract the background fluorescence from a "no cell" control.

    • Normalize the TACE activity to cell viability if this compound shows toxicity at higher concentrations (e.g., using a CellTiter-Glo or MTT assay on a parallel plate).

    • Calculate the percent inhibition relative to the vehicle-treated cells and determine the IC50 as described in the in vitro protocol.

Visualizations

TACE_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_receptor pro_TNF pro-TNF-α (membrane-bound) TACE TACE (ADAM17) pro_TNF->TACE cleavage sTNF Soluble TNF-α TACE->sTNF sEGFR_ligand Soluble EGFR Ligand TACE->sEGFR_ligand EGFR_ligand pro-EGFR Ligand (e.g., TGF-α) EGFR_ligand->TACE cleavage TNFR TNF Receptor sTNF->TNFR EGFR EGFR sEGFR_ligand->EGFR Inflammation Inflammation Apoptosis TNFR->Inflammation Proliferation Cell Proliferation Survival EGFR->Proliferation Tapi1 This compound Tapi1->TACE inhibition

Caption: TACE signaling pathway and the inhibitory action of this compound.

TACE_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (96-well plate) cluster_measurement 3. Measurement & Analysis P1 Prepare Reagents (Buffer, Enzyme, Substrate) R1 Add TACE Enzyme P1->R1 P2 Prepare this compound Dilutions & Vehicle Control R2 Add this compound / Vehicle P2->R2 R1->R2 R3 Pre-incubate (37°C) R2->R3 R4 Add Substrate R3->R4 M1 Read Fluorescence (Kinetic Mode) R4->M1 M2 Calculate Reaction Rates M1->M2 M3 Determine % Inhibition M2->M3 M4 Calculate IC50 M3->M4

Caption: Experimental workflow for an in vitro TACE inhibition assay.

Troubleshooting_Tree Start No TACE Inhibition Observed CheckControls Are Positive/Negative Controls Working? Start->CheckControls ControlsOK Yes CheckControls->ControlsOK Controls OK ControlsBad No CheckControls->ControlsBad Controls Fail CheckInhibitor Issue is specific to this compound. Check Reagent Integrity. ControlsOK->CheckInhibitor TroubleshootAssay Troubleshoot Core Assay: - Enzyme/Substrate Activity - Buffer Conditions - Plate Reader Settings ControlsBad->TroubleshootAssay CheckPurity Prepare Fresh Stock from Powder CheckInhibitor->CheckPurity CheckDose Perform Dose-Response Experiment CheckInhibitor->CheckDose CheckSolubility Check for Precipitation in Media CheckInhibitor->CheckSolubility

Caption: A decision tree for troubleshooting failed TACE inhibition.

References

Technical Support Center: Interpreting Unexpected Results with TAPI-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TAPI-1, a broad-spectrum metalloproteinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and interpret unexpected findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). Its primary target is the Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. By inhibiting TACE, this compound blocks the shedding of the extracellular domains of various cell surface proteins, most notably pro-Tumor Necrosis Factor-α (pro-TNF-α), thereby preventing the release of its soluble, active form. This inhibitory action extends to other substrates of ADAM17, such as the Interleukin-6 receptor (IL-6R) and ligands of the Epidermal Growth Factor Receptor (EGFR).

Q2: What are the known off-target effects of this compound?

While this compound is widely used as an ADAM17 inhibitor, it is important to recognize that it is a broad-spectrum inhibitor with activity against other metalloproteinases. It is known to inhibit other ADAMs, such as ADAM10, and various MMPs. This lack of complete selectivity is a crucial factor to consider when interpreting experimental results, as effects observed may not be solely due to the inhibition of ADAM17.[1]

Q3: I'm observing a decrease in cell viability, but not an increase in apoptosis. Is this an expected result?

This is a plausible, albeit nuanced, outcome. A recent study in esophageal squamous cell carcinoma (ESCC) cells demonstrated that higher concentrations of this compound (10-20 µM) significantly inhibited cell viability. However, this was not accompanied by a corresponding increase in apoptosis, as measured by flow cytometry and analysis of apoptosis-related gene expression.[2] This suggests that this compound may induce cytostatic effects or other forms of cell death that are not classic apoptosis.

Q4: Can this compound paradoxically increase inflammation or cell migration?

While counterintuitive for an anti-inflammatory agent, paradoxical effects with broad-spectrum MMP inhibitors have been observed. For instance, in a model of collagen-induced arthritis, overexpression of TIMP-1, a natural MMP inhibitor, unexpectedly increased the severity of inflammation.[3] Although not directly demonstrating this effect for this compound, it highlights the complexity of interfering with the delicate balance of the metalloproteinase network. In some contexts, inhibiting certain MMPs could potentially lead to the accumulation of substrates that promote migration or an altered inflammatory response. For example, some studies have shown that TIMP-1 can promote the migration of certain cancer cells.[4]

Troubleshooting Guide

Unexpected Cytotoxicity or Reduced Cell Proliferation

Question: I'm observing a significant decrease in cell viability at a concentration where I expected to see only inhibition of shedding. What could be the cause?

Possible Causes and Solutions:

  • High Concentration: this compound can exhibit dose-dependent cytotoxicity.[2]

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration that inhibits shedding without significantly affecting cell viability. Start with a lower concentration range (e.g., 1-5 µM) and titrate upwards.

  • Off-Target Effects: Inhibition of other essential MMPs or ADAMs by this compound could be contributing to the observed cytotoxicity.

    • Troubleshooting Step: If possible, use a more selective ADAM17 inhibitor as a control to confirm that the observed effect is specific to ADAM17 inhibition. Alternatively, use siRNA-mediated knockdown of ADAM17 to validate the phenotype.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound.

    • Troubleshooting Step: Consult the literature for typical working concentrations of this compound in your specific cell line. If data is unavailable, a thorough dose-response experiment is crucial.

Inconsistent or Noisy Data in Shedding Assays

Question: My results for the inhibition of TNF-α (or another substrate) shedding are highly variable between experiments. What can I do to improve consistency?

Possible Causes and Solutions:

  • Inhibitor Instability: Like many small molecules, this compound in solution can degrade over time.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare working dilutions fresh for each experiment.[5]

  • Inconsistent Cell Stimulation: If you are inducing shedding (e.g., with PMA or LPS), variability in the stimulation can lead to inconsistent results.

    • Troubleshooting Step: Ensure that the concentration and incubation time of the stimulating agent are consistent across all experiments. Optimize the stimulation protocol for your specific cell line.

  • Assay Variability: The method used to detect the shed substrate (e.g., ELISA, Western blot) can introduce variability.

    • Troubleshooting Step: Include appropriate positive and negative controls in every assay. Ensure consistent incubation times, antibody concentrations, and washing steps. For enzymatic assays, ensure the substrate is not degraded and the enzyme is active.

Unexpected Signaling Pathway Activation/Inhibition

Possible Causes and Solutions:

  • Broad Substrate Profile of ADAM17: ADAM17 cleaves a wide range of substrates that are involved in multiple signaling pathways, including ligands for EGFR and receptors like Notch. Inhibition of their shedding can have downstream consequences on these pathways.[6][7][8][9]

    • Troubleshooting Step: Review the known substrates of ADAM17 and other metalloproteinases inhibited by this compound to identify potential links to the observed signaling changes.

  • Off-Target Inhibition of Other Proteases: this compound's inhibition of other ADAMs (like ADAM10) or MMPs can impact distinct sets of substrates and signaling cascades. For example, both ADAM10 and ADAM17 have been implicated in Notch signaling, but in a context-dependent manner.[7][8][9]

    • Troubleshooting Step: Use more selective inhibitors or genetic approaches (siRNA) to dissect which protease is responsible for the observed effect.

  • Indirect Effects: The cellular response to inhibiting a key enzyme like ADAM17 can be complex, leading to compensatory changes in other pathways.

    • Troubleshooting Step: Perform a time-course experiment to distinguish between immediate, direct effects and delayed, indirect effects on the signaling pathway .

Quantitative Data: this compound Inhibitory Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target, ADAM17, and a selection of other metalloproteinases. This data highlights the broad-spectrum nature of this compound and is crucial for interpreting its effects in a cellular context.

TargetIC50Notes
ADAM17 (TACE) ~10-100 nM Primary target; potent inhibition of TNF-α shedding.
ADAM10 ~500 nM - 1 µM Less potent inhibition compared to ADAM17.
MMP-1 ~1-10 µM Moderate inhibition.
MMP-2 ~1-10 µM Moderate inhibition.
MMP-3 ~1-10 µM Moderate inhibition.
MMP-7 ~1-10 µM Moderate inhibition.
MMP-9 ~1-10 µM Moderate inhibition.
MMP-13 ~1-10 µM Moderate inhibition.[10]
MMP-14 (MT1-MMP) >10 µM Generally considered a poor inhibitor.

Note: IC50 values can vary depending on the assay conditions, substrate used, and enzyme source. The values presented here are approximate ranges compiled from various sources for comparative purposes.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from a study on the effects of this compound on esophageal squamous cell carcinoma cells.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound treated wells.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

ADAM17/TACE Enzymatic Activity Assay (Fluorogenic)

This is a generalized protocol based on commercially available assay kits.

  • Reagent Preparation: Prepare the ADAM17 assay buffer, a fluorogenic ADAM17 substrate, and the purified active ADAM17 enzyme according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a no-inhibitor control and a vehicle control.

  • Reaction Initiation: In a 96-well black plate, add the diluted this compound or vehicle, followed by the ADAM17 enzyme. Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm) for a set period (e.g., 30-60 minutes).

  • Data Analysis: Determine the reaction rate (slope of the linear phase of the fluorescence curve) for each concentration of this compound. Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value.

MMP Activity Assay (Fluorogenic)

This is a generalized protocol for measuring the activity of a specific MMP using a fluorogenic substrate.

  • Reagent Preparation: Prepare the assay buffer, a fluorogenic substrate specific for the MMP of interest, and the purified active MMP.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, the MMP enzyme, and the this compound dilutions.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Reading: Measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate wavelengths for the substrate.

  • Data Analysis: Calculate the reaction velocity for each this compound concentration and determine the IC50 value.

Visualizations

TAPI1_Mechanism_of_Action TAPI1 This compound ADAM17 ADAM17 (TACE) TAPI1->ADAM17 Inhibits Other_ADAMs Other ADAMs (e.g., ADAM10) TAPI1->Other_ADAMs Inhibits (Off-target) MMPs MMPs (e.g., MMP-1, -2, -9) TAPI1->MMPs Inhibits (Off-target) Pro_TNFa pro-TNF-α ADAM17->Pro_TNFa Cleaves EGFR_Ligands EGFR Ligands (e.g., TGF-α) ADAM17->EGFR_Ligands Cleaves Notch Notch Receptor Other_ADAMs->Notch Cleaves Soluble_TNFa Soluble TNF-α TNF_Receptor TNF Receptor Soluble_TNFa->TNF_Receptor Activates Inflammation Inflammation TNF_Receptor->Inflammation Leads to Soluble_EGFR_Ligands Soluble EGFR Ligands EGFR EGFR Soluble_EGFR_Ligands->EGFR Activates Proliferation Cell Proliferation EGFR->Proliferation Promotes NICD Notch Intracellular Domain (NICD) Cell_Fate Cell Fate Decisions NICD->Cell_Fate Regulates ADAM17_Signaling_Pathways cluster_substrates ADAM17 Substrates cluster_pathways Downstream Signaling Pathways TAPI1 This compound ADAM17 ADAM17 TAPI1->ADAM17 Inhibits Pro_TNFa pro-TNF-α ADAM17->Pro_TNFa Cleaves EGFR_Ligands EGFR Ligands ADAM17->EGFR_Ligands Cleaves IL6R IL-6R ADAM17->IL6R Cleaves Notch Notch (context-dependent) ADAM17->Notch Cleaves NFkB NF-κB Pathway Pro_TNFa->NFkB Activates MAPK Ras/MAPK Pathway EGFR_Ligands->MAPK Activates PI3K PI3K/Akt Pathway EGFR_Ligands->PI3K Activates Notch_Signaling Notch Signaling Notch->Notch_Signaling Activates

References

Technical Support Center: Controlling for TAPI-1 Vehicle Effects (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper use of Dimethyl Sulfoxide (B87167) (DMSO) as a vehicle for TAPI-1, a broad-spectrum metalloproteinase inhibitor. Adherence to these guidelines is crucial for generating accurate, reproducible data by minimizing potential artifacts introduced by the vehicle.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is DMSO used as a vehicle?

A1: this compound is a potent, broad-spectrum inhibitor of metalloproteinases, including TNF-α converting enzyme (TACE/ADAM17) and other matrix metalloproteinases (MMPs).[1] It is investigated for its potential in various inflammatory diseases and cancers.[1] this compound is a hydrophobic molecule with low solubility in aqueous solutions. DMSO is a widely used polar aprotic solvent that effectively dissolves this compound, enabling its delivery to cells in culture and in vivo models.[2][3]

Q2: What are the potential off-target effects of DMSO in my experiments?

A2: Even at low concentrations, DMSO can have biological effects that may confound experimental results.[4][5] It is crucial to be aware of these potential artifacts. Reported effects of DMSO include:

  • Modulation of Signaling Pathways: DMSO can influence various signaling pathways, including inflammatory responses, apoptosis, and cell cycle regulation.[4][6]

  • Cytotoxicity: Higher concentrations of DMSO can be cytotoxic, leading to cell death.[4][6]

  • Gene Expression and Epigenetic Alterations: Even at concentrations below 0.1%, DMSO has been shown to alter gene expression and DNA methylation patterns.[2][5]

  • Structural Changes to Proteins: DMSO can interact with proteins and, in some cases, cause structural changes or instability.[7][8][9]

Q3: What is the recommended final concentration of DMSO for this compound experiments?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize vehicle-induced artifacts.[6][10] Ideally, the concentration should be at or below 0.1% (v/v).[10] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[6][10] However, it is strongly recommended to perform a preliminary dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.[6]

Q4: How do I properly prepare my vehicle control?

A4: The vehicle control is essential for distinguishing the effects of this compound from the effects of DMSO. The vehicle control should contain the exact same final concentration of DMSO as the experimental samples treated with this compound.[10][11][12] For instance, if you are treating cells with 10 µM this compound that results in a final DMSO concentration of 0.1%, your vehicle control should be 0.1% DMSO in the same culture medium.[10]

Q5: Should I include an untreated control group in addition to the vehicle control?

A5: Yes, it is highly advisable to include an untreated control group (cells in media alone) in your experimental design.[6][13] This allows you to assess the baseline cellular response and differentiate between the effects of the vehicle (DMSO) and any potential baseline drift or artifacts in your experimental system.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High levels of cell death or morphological changes observed in the DMSO vehicle control group. The DMSO concentration is too high for your specific cell line.[6]Verify DMSO Concentration: Double-check your calculations for the final DMSO concentration in the culture wells. Perform a DMSO Dose-Response: Test a range of lower DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%) to determine the maximum non-toxic concentration for your cells.[6][10] Reduce Exposure Time: If your experimental design allows, shorten the incubation time with the DMSO vehicle.[6]
This compound appears less effective than expected, even at higher concentrations. DMSO is interfering with the signaling pathway being studied, masking the inhibitory effect of this compound.[6]Review Vehicle Control Data: Carefully analyze the results from your DMSO-only control. If you observe a similar effect to this compound in the vehicle control, this suggests DMSO is contributing to the observed outcome. Lower DMSO Concentration: Reduce the final DMSO concentration to a level where it has minimal to no effect on the pathway of interest in your cell line. This may require re-optimizing the solubilization of this compound.[6]
High variability in results between replicate experiments. Inconsistent preparation of DMSO stock or final dilutions.Standardize Vehicle Preparation: Ensure that the DMSO stock solution is fully thawed and mixed before each use. Prepare fresh dilutions of DMSO in media for each experiment.[10] Matched Vehicle Concentrations: Critically, ensure that for every concentration of this compound used, a corresponding vehicle control with the exact same DMSO concentration is included.[10][12]
Unexpected activation or inhibition of a signaling pathway in the vehicle control. DMSO can have heterogeneous and cell-line specific effects on signaling proteins.[5][14][15]Characterize DMSO Effects: If you observe unexpected pathway modulation, it is important to characterize this effect. This may involve testing a range of DMSO concentrations and time points to understand the kinetics and dose-dependency of the off-target effect. Consider Alternative Solvents: If DMSO's off-target effects are significant and unavoidable, you may need to explore alternative, less disruptive solvents, though this can be challenging for hydrophobic compounds like this compound.

Experimental Protocols

Protocol 1: Determining the Optimal DMSO Concentration for Your Cell Line

This protocol is designed to identify the highest concentration of DMSO that does not significantly affect the viability of your specific cell line under your experimental conditions.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Sterile, high-quality DMSO

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo)

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of sterile DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%. Also, include a "media only" control (0% DMSO).[6]

  • Treatment: Remove the old media from the cells and add the media containing the different DMSO concentrations.

  • Incubation: Incubate the cells for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "media only" control. The optimal DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.[4]

Protocol 2: Setting Up a this compound Experiment with Appropriate Vehicle Controls

This protocol outlines the proper setup of a this compound experiment, ensuring that each this compound concentration is matched with an identical DMSO concentration in the vehicle control.

Materials:

  • This compound

  • High-quality, sterile DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • Appropriate assay reagents

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.

  • Prepare this compound Working Solutions: Prepare serial dilutions of your this compound stock solution in 100% DMSO.

  • Prepare Final Treatment Solutions:

    • For each this compound concentration, dilute the corresponding working solution in your cell culture medium to the final desired concentration. Note the final DMSO percentage.

    • For each corresponding vehicle control, dilute 100% DMSO in your cell culture medium to achieve the exact same final DMSO percentage as the this compound treated samples.[10][12]

    • Include an untreated control group with media only.[6]

  • Cell Treatment: Add the final treatment solutions (this compound in DMSO-containing media, DMSO-only media, and media only) to your cells.

  • Incubation and Assay: Incubate the cells for the desired time and then perform your intended assay (e.g., Western blot, qPCR, cell migration assay).

  • Data Analysis: When analyzing your data, compare the effect of each this compound concentration to its corresponding vehicle control to isolate the specific effect of this compound. The untreated control serves as a baseline for normal cell behavior.

Quantitative Data Summary

Parameter Recommended Value/Range Notes
Final DMSO Concentration (in vitro) ≤ 0.1% (v/v)Ideal for minimizing off-target effects.[10]
0.1% - 0.5% (v/v)Generally well-tolerated by many robust cell lines.[4][10]
> 0.5% (v/v)Increased risk of cytotoxicity and off-target effects.[4][6]
This compound Working Concentration 5 - 20 µMVaries depending on the cell line and experimental endpoint.[1][16]
DMSO for Stock Solutions 100%Used to prepare high-concentration stocks of this compound.[4]

Visualizations

TAPI1_Signaling_Pathway Pro_TNFa Pro-TNF-α TACE TACE/ADAM17 Pro_TNFa->TACE Cleavage Soluble_TNFa Soluble TNF-α TACE->Soluble_TNFa TAPI1 This compound TAPI1->TACE Inhibition TNFR TNF Receptor Soluble_TNFa->TNFR Binding Signaling Downstream Signaling (e.g., NF-κB) TNFR->Signaling Activation

Caption: this compound inhibits TACE/ADAM17, preventing the cleavage of Pro-TNF-α.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis Stock_TAPI1 Prepare this compound Stock in 100% DMSO TAPI1_Treatment This compound Treatment (this compound in Matched % DMSO) Stock_TAPI1->TAPI1_Treatment Stock_DMSO Prepare 100% DMSO Vehicle Stock Vehicle Vehicle Control (Matched % DMSO) Stock_DMSO->Vehicle Seed_Cells Seed Cells Untreated Untreated Control (Media Only) Incubate Incubate for Desired Time Untreated->Incubate Vehicle->Incubate TAPI1_Treatment->Incubate Assay Perform Assay Incubate->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: Experimental workflow for this compound treatment with appropriate controls.

Troubleshooting_Tree Start Unexpected Results in Vehicle Control? High_Cell_Death High Cell Death or Morphological Changes? Start->High_Cell_Death Pathway_Modulation Unexpected Pathway Modulation? Start->Pathway_Modulation No Verify_Conc Verify DMSO Concentration High_Cell_Death->Verify_Conc Yes Characterize Characterize Off-Target Effect (Dose & Time) Pathway_Modulation->Characterize Yes Dose_Response Perform DMSO Dose-Response Assay Verify_Conc->Dose_Response Lower_Conc Lower DMSO Concentration Dose_Response->Lower_Conc Characterize->Lower_Conc Alternative_Solvent Consider Alternative Solvent Characterize->Alternative_Solvent

Caption: Troubleshooting decision tree for unexpected vehicle control effects.

References

Technical Support Center: Optimizing Tapi-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Tapi-1 treatment. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family members. Its primary target is the Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as ADAM17. By inhibiting TACE, this compound blocks the shedding of the extracellular domain of various cell surface proteins, most notably TNF-α. This prevents the release of soluble TNF-α, a key pro-inflammatory cytokine.

Q2: What is a typical starting concentration for this compound in cell culture experiments?

Based on published studies, a common starting concentration range for this compound in cell-based assays is 1-20 µM.[1][2] However, the optimal concentration is highly dependent on the cell type, the expression level of the target enzyme (TACE/ADAM17), and the specific experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How stable is this compound in cell culture medium?

While this compound is known to be more stable in serum than its analog TAPI-0, its stability in aqueous cell culture media can be a factor, especially during long incubation periods. It is best practice to prepare fresh dilutions of this compound for each experiment and minimize the time the compound spends in aqueous solution before being added to the cells. For incubations longer than 48 hours, consider refreshing the medium containing this compound to maintain a stable concentration.[3]

Troubleshooting Guide: Optimizing Incubation Time

Optimizing the incubation time for this compound treatment is critical for obtaining accurate and reproducible results. The ideal duration depends on the biological question being addressed.

Issue 1: No observable effect of this compound at any tested incubation time.

Potential Cause Recommended Solution
Incubation time is too short. The chosen time points may not be sufficient to observe the desired cellular outcome (e.g., measuring changes in cell viability after only a few hours).For signaling events (e.g., phosphorylation changes), test a range of shorter time points (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours). For endpoints like cell viability or apoptosis, longer incubation times are typically required (e.g., 24, 48, and 72 hours).[3] A time-course experiment is the most effective method to determine the ideal duration.[1]
Inhibitor concentration is too low. The concentration used may be insufficient to effectively engage the TACE target in your specific cell line.Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50 value in your system.
Cell line is insensitive. The biological process you are studying may not be dependent on TACE activity in your chosen cell line.Confirm TACE expression and activity in your cell line using techniques like Western Blot or a TACE activity assay. Consider using a positive control cell line known to be sensitive to TACE inhibition.
Compound instability. this compound may be degrading in the culture medium over the course of the experiment.Prepare fresh this compound solutions for each experiment. For long-term experiments, consider replenishing the medium with fresh this compound at intermediate time points.

Issue 2: High levels of cell death observed even at low concentrations of this compound.

Potential Cause Recommended Solution
Incubation time is too long. Prolonged exposure to this compound, even at lower concentrations, may induce cytotoxicity through on-target or off-target effects.Reduce the incubation time. A time-course experiment can help identify a time point where the desired inhibitory effect is achieved without significant cell death. For example, one study found that while this compound decreased cell viability at 24 and 48 hours, there was no further change at 72 hours, suggesting that longer incubation may not provide additional benefit and could increase toxicity.[1]
Solvent toxicity. The concentration of the vehicle (typically DMSO) may be too high.Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Run a vehicle-only control to assess the effect of the solvent on cell viability.[3]
Off-target effects. As a broad-spectrum MMP inhibitor, this compound can affect other cellular processes, leading to toxicity.Use the lowest effective concentration of this compound that achieves the desired level of TACE inhibition to minimize off-target effects.

Data Presentation: Summary of Experimental Conditions

The following table summarizes typical experimental parameters for this compound treatment from literature. Note that these are starting points and should be optimized for your specific experimental setup.

Parameter Signaling Studies (e.g., Western Blot) Cell Viability/Proliferation Assays
This compound Concentration Range 1 - 10 µM5 - 20 µM[1]
Recommended Incubation Times 30 min - 24 hours[2][3]24, 48, 72 hours[1][3]
Typical Vehicle DMSO (≤ 0.1% final concentration)DMSO (≤ 0.1% final concentration)
Endpoint Measurement Inhibition of substrate shedding (e.g., soluble TNF-α), downstream pathway phosphorylation.Changes in cell number or metabolic activity (e.g., MTT, CCK-8 assay).

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a general procedure to determine the optimal incubation time of this compound for inhibiting TACE activity, which can be assessed by measuring the reduction of a downstream signaling molecule or a change in cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well or 6-well plates

  • Reagents for your chosen endpoint assay (e.g., MTT reagent, lysis buffer for Western Blot)

Procedure:

  • Cell Seeding: Seed your cells in the appropriate culture plates at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the final time point. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a working solution of this compound in complete cell culture medium at a concentration previously determined to be effective (e.g., 2x the final desired concentration).

  • Treatment: Remove the existing medium from the cells and add the this compound working solution. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for a range of time points.

    • For signaling studies: 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • For cell viability studies: 24, 48, and 72 hours.[1][3]

  • Endpoint Analysis: At each time point, harvest the cells or perform the endpoint assay according to the specific protocol (e.g., add MTT reagent, lyse cells for protein extraction).

  • Data Analysis: Analyze the results to determine the time point at which the optimal effect of this compound is observed.

Protocol 2: Western Blot Analysis of TACE-Mediated Substrate Shedding

This protocol is for assessing the effect of this compound on the shedding of a TACE substrate, such as TNF-α, from the cell surface.

Procedure:

  • Follow the steps for cell seeding and this compound treatment as described in Protocol 1.

  • At the end of the desired incubation time, collect the cell culture supernatant (conditioned medium).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates.

  • Prepare samples of the conditioned medium and cell lysates for SDS-PAGE.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against the shed ectodomain of the TACE substrate (in the supernatant) and the full-length protein (in the cell lysate). Also, probe for a loading control (e.g., β-actin) in the cell lysate.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an ECL detection system. A decrease in the shed substrate in the supernatant and a potential increase in the full-length protein in the lysate would indicate successful inhibition by this compound.

Visualizations

TAPI1_Mechanism_of_Action cluster_membrane Cell Membrane Pro-TNFa Pro-TNF-α (Membrane-bound) TACE TACE (ADAM17) Pro-TNFa->TACE Substrate for sTNFa Soluble TNF-α (Released) TACE->sTNFa Cleaves & Releases Tapi1 This compound Tapi1->TACE Inhibits Inflammation Pro-inflammatory Signaling sTNFa->Inflammation

Caption: Mechanism of action of this compound in inhibiting TNF-α shedding.

Incubation_Time_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Treat Cells with this compound & Vehicle Control A->C B Prepare this compound Dilutions B->C D Incubate for Different Time Points (e.g., 24, 48, 72h) C->D E Perform Endpoint Assay (e.g., MTT, Western Blot) D->E F Analyze Data to Determine Optimal Incubation Time E->F

Caption: Experimental workflow for optimizing this compound incubation time.

References

Technical Support Center: Troubleshooting Tapi-1 Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tapi-1. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the precipitation of this compound in stock and working solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is difficult to dissolve. What should I do?

A1: this compound can be challenging to dissolve. We recommend using 100% DMSO to prepare a high-concentration stock solution.[1][2] To aid dissolution, you can use ultrasonication or gentle heating.[1][3] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can significantly impact solubility.[1][4]

Q2: I observed immediate precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. Why did this happen and how can I prevent it?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound.[5] It occurs because the compound is soluble in a high concentration of an organic solvent like DMSO but becomes insoluble when rapidly diluted into an aqueous environment.[5][6] To prevent this, add the DMSO stock solution to your pre-warmed media drop-wise while gently vortexing to ensure rapid mixing.[5] It is also recommended to use an intermediate dilution step.

Q3: My this compound solution was initially clear, but I noticed precipitation after a few hours/days in the incubator. What is the cause?

A3: Delayed precipitation can be due to several factors:

  • Temperature Shifts: Changes in temperature between your workbench and the 37°C incubator can decrease the solubility of the compound.[5][7]

  • pH Changes: The CO2 environment in an incubator can alter the pH of the culture medium, which may affect the solubility of this compound.[5]

  • Evaporation: Over time, evaporation of the medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[7][8]

  • Interactions with Media Components: this compound might interact with components in the serum or media over time, leading to the formation of insoluble complexes.[9]

To mitigate this, always use pre-warmed media, ensure your media is properly buffered for the CO2 concentration, and minimize evaporation by using sealed flasks or plates where appropriate.

Q4: How should I store my this compound stock solutions to prevent precipitation and degradation?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to 3 years.[1][10] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[1][3] Before use, allow the aliquot to equilibrate to room temperature before opening the vial.

Troubleshooting Guide

If you are experiencing precipitation with your this compound solutions, follow this troubleshooting workflow:

Tapi1_Precipitation_Troubleshooting Troubleshooting this compound Precipitation cluster_storage Storage & Handling Issues start Precipitation Observed issue_time When did precipitation occur? start->issue_time storage_check Is the stock solution clear before use? immediate Immediate Precipitation ('Crashing Out') issue_time->immediate Immediately upon dilution in aqueous buffer delayed Delayed Precipitation issue_time->delayed After some time (hours/days) cause_immediate1 1. High final concentration of this compound. 2. Rapid change in solvent polarity. 3. Low temperature of aqueous buffer. immediate->cause_immediate1 Possible Causes cause_delayed1 1. Temperature fluctuations. 2. pH shift in media due to CO2. 3. Evaporation leading to increased concentration. 4. Interaction with media components. delayed->cause_delayed1 Possible Causes solution_immediate1 1. Lower the final working concentration. 2. Add DMSO stock drop-wise to pre-warmed (37°C)    media while vortexing gently. 3. Use an intermediate dilution step in media. cause_immediate1->solution_immediate1 Solutions solution_delayed1 1. Pre-warm media and minimize time outside incubator. 2. Ensure media is properly buffered. 3. Use sealed culture vessels to prevent evaporation. 4. Test solubility in your specific media formulation. cause_delayed1->solution_delayed1 Solutions storage_check->issue_time Yes, stock is clear storage_precipitate Precipitate in DMSO Stock storage_check->storage_precipitate No, precipitate in stock cause_storage 1. Stored at too high a concentration. 2. Water absorbed into DMSO. 3. Improper storage temperature. 4. Repeated freeze-thaw cycles. storage_precipitate->cause_storage Possible Causes solution_storage 1. Prepare a fresh stock at a lower concentration. 2. Use new, anhydrous DMSO. 3. Aliquot and store at -80°C. 4. Warm to room temp, sonicate, or gently heat to redissolve. cause_storage->solution_storage Solutions

Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The following table summarizes the solubility and storage information for this compound.

ParameterSolvent/ConditionValueReference(s)
Solubility
In VitroDMSOUp to 100 mg/mL (200.16 mM)[1]
Ethanol92 mg/mL (184.15 mM)[10]
Water55 mg/mL (110.09 mM)[10]
Storage
Solid (Powder)-20°CUp to 3 years[1][10]
4°CUp to 2 years[1]
In Solvent (DMSO)-80°CUp to 2 years[1][3]
-20°CUp to 1 year[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator (optional)

Method:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 499.60 g/mol ). For 1 mL of 10 mM stock, you will need 4.996 mg of this compound.

  • Weigh the this compound powder and add it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex the solution thoroughly until the solid is completely dissolved.

  • If dissolution is slow, briefly sonicate the tube in a water bath or warm it gently to 37°C.[1][10]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.[1][3]

Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

Method:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound required for your experiment.

  • It is recommended to perform a serial dilution. For example, to achieve a 10 µM final concentration, first prepare an intermediate dilution.

  • Intermediate Dilution: Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to get a 100 µM solution. Gently mix by pipetting.

  • Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium. For example, add 100 µL of the 100 µM solution to 900 µL of medium to get a final volume of 1 mL with a 10 µM concentration of this compound.

  • When adding the this compound solution to the medium at each step, add it drop-wise while gently agitating the medium to ensure rapid and even dispersion.[5]

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

By following these guidelines and protocols, you can minimize the risk of this compound precipitation and ensure the accuracy and reproducibility of your experimental results.

References

TAPI-1 Technical Support Center: Troubleshooting Cell Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TAPI-1. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to cell toxicity when using this compound, a broad-spectrum metalloproteinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases. Its primary targets are members of the A Disintegrin and Metalloproteinase (ADAM) family, particularly ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE), and various Matrix Metalloproteinases (MMPs).[1][2] By inhibiting these enzymes, this compound prevents the shedding of a wide range of cell surface proteins, including cytokines like TNF-α and growth factor receptors.[1][2]

Q2: What are the typical working concentrations for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell line and the specific biological process being investigated. For studies on the inhibition of cell migration and invasion, lower concentrations, such as 5 µM, have been used effectively.[3] However, to observe effects on cell viability, higher concentrations in the range of 10-20 µM are often necessary.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: Is this compound expected to be cytotoxic?

Yes, at higher concentrations, this compound can exhibit cytotoxic effects. This is often dose-dependent. For instance, in esophageal squamous cell carcinoma (ESCC) cell lines TE-1 and Eca109, significant decreases in cell viability were observed at concentrations of 10 µM and 20 µM.[3] However, it's noteworthy that in some cases, this compound has shown low toxicity in normal, non-cancerous cells, suggesting a potential therapeutic window.[3]

Q4: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[4] It's crucial to ensure the final concentration of DMSO in your cell culture medium remains low (generally below 0.5%, and ideally below 0.1%) to avoid solvent-induced toxicity.[5] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound.[4]

Troubleshooting Guide

This guide addresses common problems researchers may encounter when working with high concentrations of this compound.

Issue 1: Unexpectedly high cell death even at low concentrations.

  • Possible Cause 1: Solvent Toxicity. The concentration of DMSO in your final culture medium may be too high.

    • Troubleshooting Step: Calculate the final percentage of DMSO in your medium. Prepare a vehicle control with the same final DMSO concentration to assess its inherent toxicity on your cells. If the vehicle control shows toxicity, reduce the final DMSO concentration by preparing a more concentrated stock of this compound or by adjusting your dilution scheme.[5]

  • Possible Cause 2: Cell Line Sensitivity. Your specific cell line may be particularly sensitive to the inhibition of metalloproteinases.

    • Troubleshooting Step: Perform a thorough literature search for your cell line and its dependence on ADAM or MMP activity for survival. Consider testing a wider range of lower this compound concentrations to identify a non-toxic working concentration.

  • Possible Cause 3: Off-Target Effects. Although this compound is a broad-spectrum MMP inhibitor, it could have off-target effects on other essential cellular proteins.

    • Troubleshooting Step: Review the literature for known off-target effects of hydroxamate-based inhibitors. If possible, use a more specific inhibitor for your target of interest to see if the toxicity is mitigated.

Issue 2: this compound precipitates in the cell culture medium.

  • Possible Cause: Poor Solubility. this compound has limited solubility in aqueous solutions. Adding a concentrated DMSO stock directly to the medium can cause the compound to precipitate.

    • Troubleshooting Step 1: When preparing your working solution, first dilute the this compound DMSO stock in a small volume of serum-free medium before adding it to the final culture volume. Gently mix during this process.

    • Troubleshooting Step 2: Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation is observed, you may need to prepare a fresh, lower-concentration working solution or explore the use of solubilizing agents, though the latter should be approached with caution as they can also affect cell viability.

Issue 3: Inconsistent or paradoxical results (e.g., increased proliferation at certain concentrations).

  • Possible Cause: Complex Biological Roles of MMPs. The role of MMPs in cell signaling is complex and can be context-dependent. In some instances, the inhibition of certain MMPs might paradoxically promote compensatory signaling pathways that enhance cell survival or proliferation.

    • Troubleshooting Step: Carefully review the literature on the specific roles of different MMPs in your cell model. Consider that the net effect of a broad-spectrum inhibitor like this compound could be a composite of inhibiting multiple enzymes with potentially opposing functions. A more targeted inhibitor might be necessary to dissect the specific pathways involved.

Data on this compound Cytotoxicity

The following table summarizes reported IC50 values and cytotoxic effects of this compound on various cell lines. This data should be used as a reference, and optimal concentrations should be determined empirically for your specific experimental conditions.

Cell LineCell TypeAssayConcentrationEffectReference
TE-1Human Esophageal Squamous CarcinomaCCK-810 µM, 20 µMSignificant decrease in cell viability[3]
Eca109Human Esophageal Squamous CarcinomaCCK-810 µM, 20 µMSignificant decrease in cell viability[3]
Het-1AHuman Esophageal Epithelial (non-cancerous)CCK-8Up to 20 µMNo significant alteration in cell viability[3]
HEK-293Human Embryonic KidneysAPPa releaseIC50 = 8.09 µMInhibition of constitutive sAPPa release[6]
Various Cancer CellsBreast, Pancreatic, HepatomaNot specifiedNot specifiedAnti-tumor efficacy[3]

Experimental Protocols

1. Cell Viability Assessment using CCK-8 Assay

This protocol provides a general guideline for assessing the effect of this compound on cell viability.

  • Materials:

    • 96-well cell culture plates

    • Your cell line of interest

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • Cell Counting Kit-8 (CCK-8) solution

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

    • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Treatment: Carefully remove the old medium and add 100 µL of the prepared this compound dilutions or control media to the respective wells.

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

    • Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.

    • Measurement: Measure the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.

2. Apoptosis Assessment using Flow Cytometry (Annexin V/PI Staining)

This protocol outlines the steps to determine if this compound induces apoptosis.

  • Materials:

    • 6-well cell culture plates

    • Your cell line of interest

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and controls for the chosen duration.

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.

    • Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and discarding the supernatant.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

    • Analysis: Analyze the samples by flow cytometry within one hour.

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow for assessing its cytotoxicity.

TAPI1_ADAM17_Signaling cluster_membrane Cell Membrane Pro_TNF pro-TNF-α ADAM17 ADAM17 (TACE) Pro_TNF->ADAM17 TNF_alpha Soluble TNF-α ADAM17->Pro_TNF Cleaves ADAM17->TNF_alpha Releases EGFR EGFR EGFR->ADAM17 TAPI1 This compound TAPI1->ADAM17 Inhibits Downstream_Signaling Downstream Signaling (e.g., NF-κB) TNF_alpha->Downstream_Signaling

Diagram 1: this compound Inhibition of ADAM17-Mediated TNF-α Shedding.

TAPI1_NFkB_Pathway cluster_nucleus TAPI1 This compound ADAM17 ADAM17 TAPI1->ADAM17 Inhibits TNF_alpha TNF-α ADAM17->TNF_alpha Activates TNFR TNFR TNF_alpha->TNFR IKK_complex IKK Complex TNFR->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival)

Diagram 2: this compound's Impact on the NF-κB Signaling Pathway.

Cytotoxicity_Workflow Start Start: Seed Cells Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CCK-8) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Incubation->Apoptosis_Assay Data_Analysis Data Analysis: Determine IC50 & Apoptotic Population Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion: Assess Cytotoxicity Data_Analysis->Conclusion

Diagram 3: Experimental Workflow for this compound Cytotoxicity Assessment.

References

Technical Support Center: Ensuring Consistent Tapi-1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure consistent activity of Tapi-1 between different batches in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family enzymes.[1] Its primary mechanism of action involves chelating the zinc ion within the catalytic domain of these enzymes, which is essential for their proteolytic activity.[2][3] this compound is particularly known for its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE, also known as ADAM17), thereby blocking the shedding of membrane-bound TNF-α to its soluble, active form.[4][5]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure stability and consistent activity, this compound should be stored under the following conditions:

  • Powder: Store at -20°C for long-term stability (up to 3 years or more).[5][6][7]

  • Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO.[5][7] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for shorter periods (up to 1 month).[5][8] It is recommended to use fresh DMSO as moisture can reduce solubility.[5]

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents. The following table summarizes its solubility in common laboratory solvents.

SolventSolubilityReference
DMSO~30 mg/mL[6]
DMF~30 mg/mL[6]
Ethanol~30 mg/mL[6]
PBS (pH 7.2)~10 mg/mL[6]

Q4: What is the typical effective concentration range for this compound?

The effective concentration of this compound can vary depending on the cell type, enzyme source, and experimental conditions. The IC50 (half-maximal inhibitory concentration) values for TACE inhibition are reported to be in the range of 5-100 µM.[6] For cell-based assays, concentrations are often in the low micromolar range. For instance, 1 µM of this compound has been shown to increase cell viability in LPS-treated HK-2 cells.[4] However, higher doses (10, 20 µM) have been observed to inhibit esophageal squamous cell carcinoma cell viability.[9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guide: Inconsistent this compound Activity Between Batches

Batch-to-batch variability in the activity of any chemical compound can be a significant challenge in research.[10][11][12] This guide provides a systematic approach to troubleshooting inconsistent results with different batches of this compound.

Diagram: Troubleshooting Workflow for Inconsistent this compound Activity

G cluster_0 Initial Observation cluster_1 Investigation Phase 1: Reagent & Storage Verification cluster_2 Investigation Phase 2: Experimental Protocol Review cluster_3 Investigation Phase 3: Batch-Specific Characterization cluster_4 Resolution start Inconsistent Activity Observed Between this compound Batches storage Verify Storage Conditions (-20°C for powder, -80°C for stock) start->storage solubility Check Solvent Quality (Anhydrous DMSO?) prep Review Stock Solution Preparation (Correct concentration? Proper dissolution?) assay_cond Assess Assay Conditions (pH, temperature, incubation time) prep->assay_cond controls Evaluate Controls (Positive/Negative controls performing as expected?) reagents Check Other Reagents (Enzyme, substrate, buffer integrity) qc_assay Perform QC Assay (e.g., TACE activity assay with both batches) reagents->qc_assay compare Compare Dose-Response Curves of Old vs. New Batch qc_assay->compare contact Contact Supplier with Data compare->contact If discrepancy confirmed optimize Optimize Protocol for New Batch compare->optimize If minor, consistent difference discard Discard Suspect Batch compare->discard If batch is inactive

Caption: A workflow diagram for troubleshooting inconsistent this compound activity.

Issue: A new batch of this compound shows significantly different inhibitory activity compared to a previously used batch.

Possible Cause 1: Improper Storage and Handling

  • Question: Was the new batch of this compound stored correctly upon receipt?

    • Troubleshooting Step: Confirm that the lyophilized powder was stored at -20°C. If a stock solution was prepared, ensure it was aliquoted and stored at -80°C to prevent freeze-thaw cycles.[5][8]

  • Question: Is the solvent used for reconstitution of high quality?

    • Troubleshooting Step: Use anhydrous DMSO to prepare stock solutions, as moisture can affect the solubility and stability of the compound.[5]

Possible Cause 2: Inaccurate Preparation of Stock Solutions

  • Question: Was the stock solution prepared accurately?

    • Troubleshooting Step: Double-check calculations for molarity. Ensure that the powder was fully dissolved. If precipitation is observed, gentle warming or sonication may be required.[8]

  • Question: Are you comparing freshly prepared solutions to older ones?

    • Troubleshooting Step: Ideally, prepare fresh stock solutions from both the old and new batches for a direct comparison.

Possible Cause 3: Variations in Experimental Protocol

  • Question: Have any parameters in your experimental setup changed?

    • Troubleshooting Step: Review your experimental protocol for any intentional or unintentional changes in incubation times, temperatures, cell passage numbers, or reagent concentrations. Consistency in the experimental setup is crucial.[13]

Possible Cause 4: Intrinsic Differences in Batch Purity or Potency

  • Question: Could there be a genuine difference in the quality of the batches?

    • Troubleshooting Step:

      • Perform a side-by-side comparison: Run a dose-response curve with both the old and new batches of this compound in a well-characterized assay (see suggested protocol below).

      • Analyze the results: Compare the IC50 values obtained. A significant shift in the IC50 value would indicate a difference in potency between the batches.

      • Contact the supplier: If a significant discrepancy is confirmed, contact the supplier and provide them with the comparative data. They may be able to provide a certificate of analysis for each batch or offer a replacement.

Experimental Protocols

Protocol: Quality Control Assay for this compound Activity using a Fluorogenic TACE Substrate

This protocol describes a method to determine the IC50 of this compound by measuring its ability to inhibit the cleavage of a fluorogenic TACE substrate.

Materials:

  • Recombinant human TACE (ADAM17)

  • Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)

  • Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)

  • This compound (old and new batches)

  • DMSO (anhydrous)

  • Black 96-well microplate

  • Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a 10 mM stock solution of each this compound batch in DMSO.

    • Perform serial dilutions of each stock solution in Assay Buffer to achieve a range of concentrations (e.g., 100 µM to 1 nM).

  • Enzyme Preparation:

    • Dilute the recombinant TACE in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Setup:

    • Add 50 µL of the diluted this compound solutions (or vehicle control) to the wells of the black 96-well plate.

    • Add 25 µL of the diluted TACE to each well.

    • Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 25 µL of the fluorogenic TACE substrate (prepared in Assay Buffer) to each well. The final substrate concentration should be at or below its Km value.

  • Kinetic Measurement:

    • Immediately place the plate in the fluorometric reader.

    • Measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each batch.

Signaling Pathway and Logical Relationships

Diagram: Simplified TACE Signaling Pathway and Site of this compound Inhibition

G cluster_membrane Cell Membrane proTNF pro-TNF-α TACE TACE (ADAM17) solubleTNF Soluble TNF-α (Active) TACE->solubleTNF Cleavage Tapi1 This compound Tapi1->TACE Inhibition TNFR TNF Receptor solubleTNF->TNFR Binding signaling Downstream Signaling (e.g., NF-κB activation) TNFR->signaling inflammation Inflammatory Response signaling->inflammation

Caption: Inhibition of TACE by this compound blocks the release of soluble TNF-α.

Diagram: Decision Tree for Batch-to-Batch Variability

G start Inconsistent Results check_storage Storage & Handling OK? start->check_storage check_prep Solution Prep OK? check_storage->check_prep Yes outcome1 Review and Correct Storage/Handling Procedures check_storage->outcome1 No check_protocol Protocol Consistent? check_prep->check_protocol Yes outcome2 Review and Correct Solution Preparation check_prep->outcome2 No side_by_side Perform Side-by-Side QC Assay check_protocol->side_by_side Yes outcome3 Standardize Protocol check_protocol->outcome3 No results Results Consistent? side_by_side->results outcome4 Issue is with Assay Not this compound results->outcome4 Yes outcome5 Confirmed Batch-to-Batch Variability. Contact Supplier. results->outcome5 No

Caption: A decision tree to identify the root cause of this compound variability.

References

Technical Support Center: Western Blotting Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering high background issues in Western blotting experiments, particularly those involving the use of the metalloproteinase inhibitor TAPI-1.

A Note on "this compound Western Blots": this compound is a chemical inhibitor, not a protein, and therefore cannot be detected via Western blot. This guide assumes you are performing a Western blot to detect a target protein in samples that have been treated with this compound and are experiencing high background. The troubleshooting steps provided are broadly applicable to most Western blot experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background on a Western blot?

High background on a Western blot refers to a dark, uniform, or speckled appearance on the membrane that obscures the specific bands of interest, reducing the signal-to-noise ratio.[1][2] The most common causes include insufficient blocking of the membrane, improper antibody concentrations (either primary or secondary), and inadequate washing steps.[1]

Q2: Can the type of membrane I use affect the background?

Yes. Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity and can be more prone to background than nitrocellulose membranes.[1][3] If you consistently experience high background with PVDF, consider switching to nitrocellulose.[1][4] It is also critical to never let the membrane dry out during the procedure, as this will cause antibodies to bind non-specifically and irreversibly.[2][3]

Q3: How do I know if my primary or secondary antibody is the problem?

If the concentration of either antibody is too high, it can lead to non-specific binding and high background.[5][6] To determine if the secondary antibody is the culprit, you can run a control blot where the primary antibody incubation step is omitted.[2][3] If bands or high background still appear, your secondary antibody is binding non-specifically.[2]

Q4: Does this compound treatment interfere with the Western blot procedure?

This compound is a broad-spectrum metalloproteinase inhibitor that blocks the shedding of cell surface proteins like TNF-α by inhibiting enzymes such as TACE (ADAM17).[7][8][9] There is no evidence to suggest that this compound itself chemically interferes with the components of the Western blot process (SDS-PAGE, transfer, antibody binding). High background issues in these experiments are almost always due to procedural aspects of the Western blot itself.

Troubleshooting Guide: Minimizing High Background

This section provides a systematic approach to identifying and solving common causes of high background.

Problem 1: Uniform High Background (Entire Blot is Dark)

This is often caused by issues with blocking, antibody concentration, or washing.

Possible Cause Recommended Solution
Insufficient Blocking Increase the concentration of your blocking agent (e.g., to 5% non-fat milk or BSA). Extend the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Ensure the blocking buffer is freshly prepared.[10][6]
Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal dilution. A common mistake is using too much antibody, which increases non-specific binding.[1][11]
Inadequate Washing Increase the number and duration of wash steps. For example, try 4-5 washes of 5-10 minutes each with gentle agitation.[1][12] Increase the detergent (Tween-20) concentration in your wash buffer from 0.05% to 0.1%.
Contaminated Buffers Prepare all buffers (transfer, blocking, wash) fresh for each experiment to avoid contamination and bacterial growth, which can cause background.[13][14]
Overexposure During signal detection, reduce the film exposure time or the acquisition time on a digital imager.[3]
Problem 2: Speckled or Dotted Background (Black Dots)

This is often due to aggregation of antibodies or issues with the blocking buffer.

Possible Cause Recommended Solution
Aggregated Secondary Antibody Centrifuge the secondary antibody vial briefly before dilution and filter the diluted antibody solution through a 0.2 µm filter.
Poor Quality Blocking Agent Ensure your non-fat dry milk or BSA dissolves completely. If particles are present, filter the blocking buffer before use.[15]
Contamination Use clean incubation trays and forceps. Any particulate matter can create spots on the membrane.[16]
Quantitative Data Summary: Recommended Concentrations & Times

The following table provides typical starting ranges for key Western blot parameters. Optimization is crucial for every new antibody and experimental setup.[11][17]

Parameter Recommended Range Notes
Total Protein Load 20-50 µg per laneReduce if bands appear "streaky".
Blocking 1-2 hours at RT or overnight at 4°CUse 3-5% BSA or non-fat dry milk in TBST/PBST.[6][18]
Primary Antibody Dilution 1:500 – 1:5,000Highly dependent on antibody quality; check datasheet.[19][20]
Secondary Antibody Dilution 1:5,000 – 1:20,000Higher dilutions can reduce background.[19][20]
Washing Steps 3-5 washes, 5-15 min eachUse a buffer with 0.05-0.1% Tween-20.[1][21]

Experimental Protocols

Detailed Protocol: Western Blotting with Emphasis on Background Reduction
  • Protein Quantification: Ensure accurate and uniform protein loading across all lanes. A typical load is 30 µg of total protein per lane.[22]

  • Gel Electrophoresis: Run the gel at a moderate voltage to prevent "smiling" effects. Fill any empty wells with 1x sample buffer to ensure even running.[22]

  • Protein Transfer:

    • Activate the PVDF membrane in methanol (B129727) for 30 seconds and then equilibrate it in transfer buffer. For nitrocellulose, simply equilibrate in transfer buffer.

    • Ensure no air bubbles are trapped between the gel and the membrane.

    • Conduct the transfer at 4°C to minimize protein degradation.

  • Blocking (Critical Step):

    • Immediately after transfer, place the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

    • Incubate for at least 1 hour at room temperature with gentle agitation.[6]

    • Note: For detecting phosphorylated proteins, use BSA instead of milk, as milk contains casein, a phosphoprotein that can cause cross-reactivity.[2][14]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in fresh blocking buffer at its optimal concentration.

    • Incubate the blot overnight at 4°C with gentle agitation. This lower temperature can reduce non-specific binding.[2][12]

  • Washing:

    • Pour off the primary antibody solution.

    • Wash the membrane three to five times with a generous volume of wash buffer (TBST: 0.1% Tween-20), each for 5-10 minutes at room temperature with agitation.[1][21]

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in fresh blocking buffer.

    • Incubate for 1 hour at room temperature with agitation.

  • Final Washes:

    • Repeat the washing steps as described in step 6. Insufficient washing here is a major cause of high background.[22]

  • Detection:

    • Incubate the blot with ECL substrate according to the manufacturer's instructions.

    • Expose the membrane to film or a digital imager. Start with a short exposure time and increase as needed to avoid overexposure.[3]

Visualizations

Logical Workflow for Troubleshooting High Background

G A High Background Observed B Is background uniform or speckled? A->B C ACTION: Optimize Blocking - Increase time/concentration - Change agent (BSA <> Milk) B->C Uniform F ACTION: Filter Reagents - Filter blocking buffer - Centrifuge/filter 2° Ab B->F Speckled D ACTION: Titrate Antibodies - Decrease concentration - Run secondary-only control C->D E ACTION: Improve Washing - Increase number/duration - Increase detergent % D->E H Problem Resolved E->H G ACTION: Check for Contamination - Use fresh buffers - Clean equipment F->G G->H

Caption: A flowchart for diagnosing and resolving high background in Western blots.

Simplified Signaling Pathway: this compound Mechanism of Action

G cluster_0 ProTNF pro-TNF-α (Membrane-Bound) sTNF Soluble TNF-α (Released) ProTNF->sTNF Cleavage Receptor TNF Receptor sTNF->Receptor Binds & Activates Downstream Signaling TACE TACE / ADAM17 (Sheddase) TACE->ProTNF TAPI1 This compound (Inhibitor) TAPI1->TACE Inhibits

Caption: this compound inhibits the TACE enzyme, blocking the release of soluble TNF-α.

References

Technical Support Center: Optimizing TAPI-1 Concentration for Sensitive Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting TAPI-1 concentration, particularly in sensitive cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family enzymes, most notably ADAM17, also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE).[1][2][3] Its primary mechanism involves chelating the zinc ion within the active site of these metalloproteinases, thereby preventing the cleavage of their respective substrates. A key function of TACE is the shedding of the extracellular domain of transmembrane proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). By inhibiting TACE, this compound blocks the release of soluble TNF-α from the cell surface.[1][4]

Q2: What is a typical starting concentration for this compound in cell culture experiments?

A general starting concentration for this compound in cell culture is in the low micromolar (µM) range. Published studies have utilized concentrations ranging from 1 µM to 20 µM, depending on the cell line and the biological effect being investigated.[5][6] For instance, a lower dose of 5 µM was effective in inhibiting cell migration and invasion in esophageal squamous cell carcinoma (ESCC) cells, while higher doses of 10 µM and 20 µM were required to inhibit cell viability.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

Sensitive cell types can be particularly susceptible to the cytotoxic effects of this compound. High levels of cell death across all tested concentrations may indicate compound-induced cytotoxicity. It is essential to differentiate between specific inhibition of the target pathway and general toxicity. To address this, perform a cytotoxicity assay, such as an MTT or LDH assay, to establish the cytotoxic concentration range of this compound for your specific cell line.

Another potential cause could be the solvent used to dissolve this compound, which is typically DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (generally ≤ 0.1%) to avoid solvent-induced toxicity.[4]

Q4: My experiment shows no observable effect of this compound, even at high concentrations. What should I do?

Several factors could contribute to a lack of an observable effect:

  • Suboptimal Concentration: The concentration range tested may be too low for your specific cell line. Consider performing a dose-response experiment with a broader range of concentrations.

  • Cell Line Insensitivity: The target enzymes (ADAM17, MMPs) may not be highly expressed or play a critical role in the signaling pathway you are investigating in your chosen cell line. Confirm the expression of the target in your cells.

  • Compound Instability: Ensure proper storage and handling of the this compound stock solution. It is recommended to aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light. Prepare fresh dilutions for each experiment.[4]

  • Assay Sensitivity: The assay used to measure the downstream effects of this compound inhibition may not be sensitive enough to detect subtle changes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death across all concentrations Compound-induced cytotoxicity in sensitive cell lines.Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the cytotoxic concentration range for your specific cell line. Start with a lower concentration range in subsequent experiments.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. Run a vehicle control (media with DMSO only) to assess solvent toxicity.
No observable effect of this compound The concentration used is too low.Perform a dose-response experiment over a wider concentration range (e.g., 0.1 µM to 50 µM).
The cell line is not sensitive to this compound.Confirm the expression of this compound targets (ADAM17, MMPs) in your cell line. Consider using a positive control cell line known to be sensitive to this compound.
The compound has degraded.Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles.
Inconsistent results between experiments Variation in cell culture conditions.Standardize cell passage number, seeding density, and confluency at the time of treatment.
Pipetting errors during serial dilutions.Use calibrated pipettes and ensure accurate and consistent pipetting technique.

Quantitative Data

Table 1: Recommended Concentration Ranges for this compound in Cell Culture
Effect Cell Type Example Concentration Range Reference
Inhibition of Cell ViabilityEsophageal Squamous Carcinoma Cells (TE-1, Eca109)10 - 20 µM[5][6]
Inhibition of Cell Migration & InvasionEsophageal Squamous Carcinoma Cells (TE-1, Eca109)5 µM[5][6]
Increased Cell Viability (in LPS-treated cells)Human Renal Proximal Tubule Epithelial Cells (HK-2)1 µM[1]
Table 2: Representative IC50 Values of this compound in Different Cell Lines
Cell Line Cell Type IC50 (µM) Assay
THP-1Human Monocytic Cell Line~10-30TNF-α Shedding Assay
HEK293Human Embryonic Kidney>10General Cytotoxicity
Sensitive Cancer Cell Line (Hypothetical)e.g., High ADAM17 expression1 - 10Cell Viability Assay
Resistant Cancer Cell Line (Hypothetical)e.g., Low ADAM17 expression> 50Cell Viability Assay

Note: IC50 values for this compound can vary significantly between cell lines and experimental conditions. The values in this table are representative and should be used as a guideline. It is essential to determine the IC50 experimentally for your specific cell line.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the effective concentration range of this compound for a specific biological effect while monitoring for cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Reagents for your specific functional assay (e.g., migration, invasion)

  • Reagents for a cell viability assay (e.g., MTT, LDH)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration appropriate for your functional assay (e.g., 24, 48, or 72 hours).

  • Functional Assay: At the end of the incubation period, perform your specific functional assay according to its protocol.

  • Viability Assay: In a parallel plate set up under the same conditions, perform a cell viability assay (e.g., MTT or LDH, see protocols below) to assess the cytotoxic effects of each this compound concentration.

  • Data Analysis: Plot the results of your functional assay against the this compound concentration to determine the dose-response curve. Simultaneously, plot the cell viability data to identify the concentration at which this compound becomes cytotoxic. The optimal concentration will be the one that gives the desired biological effect with minimal to no cytotoxicity.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • MTT Addition: Following the this compound treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Cytotoxicity Assessment using LDH Release Assay

Materials:

  • Supernatant from cells treated with this compound in a 96-well plate

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Prepare Controls: Include the following controls on your plate:

    • No-Cell Control: Medium only for background measurement.

    • Vehicle-Only Cells Control: Untreated cells to measure spontaneous LDH release.

    • Maximum LDH Release Control: Cells treated with a lysis solution provided in the kit to determine 100% cytotoxicity.

  • Collect Supernatant: Carefully collect a portion of the cell culture supernatant from each well without disturbing the cell layer.

  • Perform Assay: Follow the manufacturer's protocol for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.

  • Measure Absorbance: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Calculate Cytotoxicity: Calculate the percentage of cytotoxicity for each this compound concentration relative to the maximum LDH release control.

Visualizations

TAPI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pro-TNFa Pro-TNF-α Soluble_TNFa Soluble TNF-α Pro-TNFa->Soluble_TNFa Cleavage TNFR TNF Receptor Soluble_TNFa->TNFR Binds Signaling_Cascade Downstream Signaling (e.g., NF-κB) TNFR->Signaling_Cascade Activates TACE TACE (ADAM17) TACE->Pro-TNFa MMPs MMPs Cell_Proliferation Cell Proliferation, Migration, Invasion MMPs->Cell_Proliferation Promotes Inflammation Inflammation Signaling_Cascade->Inflammation TAPI1 This compound TAPI1->TACE Inhibits TAPI1->MMPs Inhibits

Caption: this compound inhibits TACE/ADAM17 and MMPs, blocking TNF-α shedding and downstream signaling.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Select_Cells Select Sensitive Cell Line Determine_Range Determine this compound Concentration Range (e.g., 0.1 - 100 µM) Select_Cells->Determine_Range Seed_Cells Seed Cells in 96-well Plates Determine_Range->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Dilutions Treat_Cells Treat Cells and Incubate Prepare_Dilutions->Treat_Cells Functional_Assay Perform Functional Assay (e.g., Migration, Viability) Treat_Cells->Functional_Assay Cytotoxicity_Assay Perform Cytotoxicity Assay (MTT or LDH) Treat_Cells->Cytotoxicity_Assay Analyze_Data Analyze Dose-Response and Cytotoxicity Data Functional_Assay->Analyze_Data Cytotoxicity_Assay->Analyze_Data Determine_Optimal_Conc Determine Optimal Non-Toxic Concentration Analyze_Data->Determine_Optimal_Conc

Caption: Workflow for determining the optimal this compound concentration.

References

Validation & Comparative

A Comparative Analysis of TAPI-1 and TAPI-0 Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount to the success of experimental outcomes. This guide provides a detailed comparison of the stability of two widely used broad-spectrum metalloproteinase inhibitors, TAPI-1 and TAPI-0. Both compounds are known to inhibit Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE, also known as ADAM17) and other matrix metalloproteinases (MMPs). While structurally similar, a key differentiator lies in their relative stability, a critical factor for the design and interpretation of both in vitro and in vivo studies.

Executive Summary

This compound, a structural analog of TAPI-0, is consistently reported to exhibit greater stability in aqueous solutions, including serum and cell culture media.[1] This enhanced stability makes this compound a more reliable tool for longer-term experiments where compound degradation could be a confounding factor. This guide will delve into the available data on the stability of these two inhibitors, provide detailed experimental methodologies for assessing their stability, and explore the signaling pathways they modulate.

Quantitative Stability Comparison

CompoundMatrixIncubation Time (hours)Remaining Compound (%)Half-life (t½) (hours)
This compound Serum
Cell Culture Media
TAPI-0 Serum
Cell Culture Media

Experimental Protocols for Stability Assessment

To ensure reproducible and comparable stability data, a standardized experimental protocol is crucial. The following is a detailed methodology for assessing the stability of this compound and TAPI-0 in a biological matrix such as serum.

Objective: To determine the rate of degradation of this compound and TAPI-0 in serum over a specified time course.

Materials:

  • This compound (powder)

  • TAPI-0 (powder)

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

  • Fetal Bovine Serum (FBS) or other serum of choice

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Incubator (37°C)

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of this compound and TAPI-0 in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solutions.

    • Prepare a 100 µM working solution of each inhibitor by diluting the 10 mM stock solution in PBS (pH 7.4).

  • Incubation:

    • In separate microcentrifuge tubes, add 90 µL of pre-warmed (37°C) serum.

    • To initiate the experiment (t=0), add 10 µL of the 100 µM working solution of either this compound or TAPI-0 to the serum, resulting in a final concentration of 10 µM.

    • Vortex gently to mix.

    • Incubate the tubes at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take a 20 µL aliquot from each incubation tube.

    • Immediately add the aliquot to a new microcentrifuge tube containing 80 µL of ice-cold acetonitrile with 0.1% TFA to precipitate proteins and halt degradation.

    • Vortex vigorously for 30 seconds.

  • Sample Processing:

    • Centrifuge the protein-precipitated samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the remaining inhibitor.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC using a C18 column.

    • A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Monitor the elution of the inhibitor using a UV detector at a wavelength determined by the absorbance maximum of this compound and TAPI-0 (around 280 nm).

    • Quantify the peak area corresponding to the intact inhibitor at each time point.

  • Data Analysis:

    • Calculate the percentage of the remaining inhibitor at each time point relative to the amount present at t=0.

    • Plot the percentage of remaining inhibitor versus time.

    • Determine the half-life (t½) of each inhibitor by fitting the data to a first-order decay model.

Signaling Pathways and Experimental Workflows

This compound and TAPI-0 primarily exert their effects by inhibiting TACE/ADAM17, a key enzyme in the "shedding" of various cell surface proteins. This shedding process releases the extracellular domains of these proteins, which can then act as soluble signaling molecules.

Below are Graphviz diagrams illustrating the TACE/ADAM17 signaling pathway and a generalized experimental workflow for assessing inhibitor stability.

TACE_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitors Inhibitors TACE TACE/ADAM17 Soluble_TNF Soluble TNF-α TACE->Soluble_TNF Soluble_TNFR Soluble TNFR TACE->Soluble_TNFR Soluble_EGFR_Ligand Soluble EGFR Ligand TACE->Soluble_EGFR_Ligand Pro_TNF pro-TNF-α Pro_TNF->TACE Shedding TNFR TNF Receptor TNFR->TACE Shedding EGFR_Ligand EGFR Ligand (e.g., TGF-α) EGFR_Ligand->TACE Shedding Soluble_TNF->TNFR Binds to activate intracellular signaling TAPI1 This compound TAPI1->TACE Inhibition TAPI0 TAPI-0 TAPI0->TACE Inhibition Stability_Workflow start Prepare Stock Solutions (this compound & TAPI-0 in DMSO) incubate Incubate with Biological Matrix (e.g., Serum at 37°C) start->incubate sample Collect Aliquots at Time Points incubate->sample precipitate Protein Precipitation (Acetonitrile) sample->precipitate centrifuge Centrifugation precipitate->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze data Quantify Peak Area & Calculate % Remaining analyze->data halflife Determine Half-life (t½) data->halflife

References

A Researcher's Guide to Validating TACE Inhibition by Tapi-1 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the inhibition of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, is critical for advancing research in inflammation, oncology, and various other disease areas. This guide provides a comprehensive comparison of Tapi-1, a widely used TACE inhibitor, with other alternatives, supported by experimental data and detailed protocols for cellular validation.

This guide will delve into the methodologies required to confirm TACE inhibition in a cellular context, focusing on direct enzymatic assays and downstream functional assays. We will compare the efficacy and specificity of this compound with other known TACE inhibitors and provide detailed, step-by-step protocols for key validation experiments.

Comparing TACE Inhibitors: this compound and Alternatives

This compound is a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and TACE. While effective, its lack of specificity can be a concern in certain experimental contexts. Understanding its performance relative to other inhibitors is crucial for experimental design and data interpretation.

InhibitorTarget(s)IC50 for TACEOther Notable Inhibited Targets (IC50)Key Characteristics & Off-Target Effects
This compound TACE, MMPs~10-100 nM (cell-based)MMP-1, MMP-9, ADAM10Broad-spectrum inhibitor. Off-target effects on other MMPs can influence experimental outcomes.
TMI-1 TACE, MMPs8.4 nMMMP-1 (6.6 nM), MMP-2 (4.7 nM), MMP-9 (12 nM), MMP-13 (3 nM)Potent dual TACE/MMP inhibitor.
GW280264X TACE, ADAM108.0 nMADAM10 (11.5 nM)Mixed ADAM10/TACE inhibitor. Useful for studying processes involving both proteases.
BMS-561392 TACE0.20 nMHighly selective for TACE over many other MMPs.Potent and highly selective TACE inhibitor.
TIMP-3 TACE, MMPs, ADAMsPotent endogenous inhibitorBroad-spectrum endogenous inhibitor of MMPs and ADAMs.Natural protein inhibitor, important for physiological regulation of TACE.

Signaling Pathway of TACE and Inhibition by this compound

TACE is a cell surface protease responsible for the "shedding" of the extracellular domains of numerous transmembrane proteins. A primary substrate of TACE is pro-tumor necrosis factor-alpha (pro-TNF-α), a membrane-bound cytokine. Upon stimulation by various signals, such as lipopolysaccharide (LPS), TACE cleaves pro-TNF-α, releasing the soluble, active form of TNF-α, a key mediator of inflammation. TACE also cleaves other substrates, including growth factors like Transforming Growth Factor-alpha (TGF-α) and adhesion molecules like L-selectin. This compound, as a TACE inhibitor, blocks this cleavage event, leading to an accumulation of the membrane-bound precursor and a reduction in the release of the soluble ectodomain.

TACE_Pathway TACE Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane proTNF pro-TNF-α (Membrane-bound) solubleTNF Soluble TNF-α proTNF->solubleTNF TACE TACE (ADAM17) TACE->proTNF Cleaves TGFa_mem pro-TGF-α TACE->TGFa_mem Cleaves solubleTGFa Soluble TGF-α TGFa_mem->solubleTGFa LPS LPS LPS->TACE Activates inflammation Inflammatory Response solubleTNF->inflammation Tapi1 This compound Tapi1->TACE Inhibits EGFR_signaling EGFR Signaling solubleTGFa->EGFR_signaling

TACE signaling and this compound inhibition.

Experimental Workflow for Validating TACE Inhibition

A multi-pronged approach is recommended to robustly validate TACE inhibition in cells. This typically involves a direct measure of TACE enzymatic activity and a downstream functional assay to measure the inhibition of substrate shedding.

Experimental_Workflow Workflow for Validating TACE Inhibition cluster_assays Validation Assays start Start: Cell Culture (e.g., Macrophages, HEK293) treat Treat with TACE Inhibitor (e.g., this compound, Vehicle Control) start->treat stimulate Stimulate TACE Activity (e.g., LPS, PMA) incubate Incubate for Defined Period stimulate->incubate treat->stimulate tace_activity Direct TACE Activity Assay (Fluorometric) incubate->tace_activity elisa Downstream Assay: ELISA (Measure Soluble TNF-α/TGF-α) incubate->elisa western Downstream Assay: Western Blot (Detect Shed Substrates) incubate->western analyze Data Analysis (IC50 determination, Statistical Analysis) tace_activity->analyze elisa->analyze western->analyze conclusion Conclusion: Validate TACE Inhibition analyze->conclusion

Experimental workflow for TACE inhibition validation.

Experimental Protocols

Here, we provide detailed protocols for key experiments to validate TACE inhibition by this compound in a cellular context.

TACE Activity Assay (Fluorometric)

This protocol is based on the principles of commercially available TACE activity kits, which utilize a fluorogenic peptide substrate that is cleaved by TACE to release a fluorescent signal.

Materials:

  • Cells of interest (e.g., THP-1 monocytes, RAW 264.7 macrophages)

  • TACE inhibitor (this compound) and vehicle control (e.g., DMSO)

  • TACE activity assay kit (e.g., from

Designing Robust Control Experiments for Tapi-1 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing rigorous control experiments in studies involving Tapi-1, a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and TNF-α-converting enzyme (TACE/ADAM17). By implementing the experimental controls and comparative analyses outlined below, researchers can ensure the validity, reproducibility, and accurate interpretation of their findings. We present a comparative analysis of this compound with other known TACE/MMP inhibitors, supported by experimental data and detailed protocols.

Understanding this compound and the Importance of Controls

This compound is a potent inhibitor of TACE and various MMPs, enzymes that play crucial roles in physiological and pathological processes, including inflammation, cancer progression, and tissue remodeling.[1] TACE-mediated shedding of cell surface proteins, such as the pro-inflammatory cytokine TNF-α, is a key target of this compound.[1] Given its broad specificity, it is imperative to design experiments that not only demonstrate the intended on-target effects but also account for potential off-target activities. Robust control experiments are the cornerstone of such a design, enabling researchers to confidently attribute observed biological effects to the specific inhibition of the intended target.

Comparative Analysis of this compound and Alternative Inhibitors

To provide context for the inhibitory activity of this compound, it is essential to compare its performance with other commercially available inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and selected alternatives against TACE (ADAM17) and another related metalloproteinase, ADAM10.

InhibitorTargetIC50 (nM)Reference
This compound TACE (ADAM17)~100-920[2][3]
GW280264XTACE (ADAM17)8.0[4]
ADAM1011.5[4]
GI254023XTACE (ADAM17)541[5][6]
ADAM105.3[5][6][7][8][9]
MMP-92.5[5][7][8]
TAPI-0TACE (ADAM17)100

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Essential Control Experiments for this compound Studies

A well-designed study using this compound should incorporate a multi-tiered approach to controls, encompassing in vitro enzymatic assays and cell-based models.

In Vitro Enzymatic Assay Controls

These controls are fundamental for establishing the direct inhibitory effect of this compound on its target enzyme(s).

  • Vehicle Control: This is the most critical control to ensure that the solvent used to dissolve this compound (commonly DMSO) does not interfere with the enzymatic reaction.[10][11] The vehicle control should contain the same final concentration of the solvent as the experimental samples.

  • Negative Control: This control lacks the enzyme and is used to determine the background signal or any non-enzymatic degradation of the substrate.

  • Positive Control (Inhibitor): A well-characterized inhibitor with a known IC50 against the target enzyme should be included to validate the assay's sensitivity and performance. For TACE inhibition, a compound like GW280264X could serve as a positive control.

  • No-Inhibitor Control: This sample contains the enzyme and substrate but no inhibitor, representing 100% enzyme activity.

cluster_workflow In Vitro Enzyme Assay Workflow cluster_controls Control Groups A Prepare Reagents (Enzyme, Substrate, Buffer) C Assay Plate Setup A->C B Prepare Inhibitor Dilutions (this compound, Controls) B->C D Pre-incubation (Enzyme + Inhibitor) C->D VC Vehicle Control (Enzyme + Substrate + Vehicle) NC Negative Control (Substrate + Buffer) PC Positive Control (Enzyme + Substrate + Known Inhibitor) NoI No-Inhibitor Control (Enzyme + Substrate) E Initiate Reaction (Add Substrate) D->E F Measure Signal (e.g., Fluorescence) E->F G Data Analysis (Calculate % Inhibition, IC50) F->G

Experimental workflow for an in vitro enzyme inhibition assay with essential controls.

Cell-Based Assay Controls

Cell-based assays are crucial for evaluating the efficacy of this compound in a more physiologically relevant context.

  • Vehicle Control: As in the in vitro assay, this control accounts for any effects of the solvent on the cells.[10][11]

  • Negative Control (Untreated Cells): This group of cells is not treated with either the inhibitor or the vehicle and serves as a baseline for the measured cellular response.

  • Positive Control (Stimulus/Known Effector): To validate the cellular response being measured, a known stimulus or inhibitor should be used. For example, in a TNF-α shedding assay, a known activator of TACE, such as phorbol (B1677699) 12-myristate 13-acetate (PMA), can be used as a positive control for inducing shedding.

  • Off-Target Effect Control (Inactive Analog): If available, a structurally similar but inactive analog of this compound is an excellent control to demonstrate that the observed effects are not due to non-specific chemical properties of the compound.

cluster_pathway TACE-Mediated TNF-α Shedding Pathway cluster_inhibition Inhibition by this compound proTNF pro-TNF-α (Membrane-bound) TACE TACE (ADAM17) proTNF->TACE Cleavage sTNF Soluble TNF-α (Released) TACE->sTNF TNFR TNF Receptor sTNF->TNFR Signaling Downstream Signaling (e.g., NF-κB activation) TNFR->Signaling Tapi1 This compound Tapi1->TACE

Signaling pathway of TACE-mediated TNF-α shedding and its inhibition by this compound.

Detailed Experimental Protocols

Protocol for In Vitro TACE Activity Assay (Fluorogenic Substrate)

This protocol is adapted from commercially available TACE activity assay kits.

Materials:

  • Recombinant human TACE/ADAM17

  • Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)

  • Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)

  • This compound and control inhibitors

  • DMSO (or appropriate solvent)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound and control inhibitors in DMSO. Create a series of dilutions in Assay Buffer. The final DMSO concentration in the assay should be consistent across all wells and typically below 1%.

  • Enzyme Preparation: Dilute the recombinant TACE to the desired concentration in Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Test wells: Diluted this compound or alternative inhibitor.

    • Vehicle control well: Assay buffer with the same final concentration of DMSO as the test wells.

    • Positive control well: A known TACE inhibitor.

    • No-inhibitor control well: Assay buffer.

    • Negative control well (blank): Assay buffer without enzyme.

  • Enzyme Addition: Add the diluted TACE to all wells except the negative control well.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic TACE substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence (from the negative control well) from all other readings.

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol for Cell-Based TNF-α Shedding Assay

This protocol outlines a general procedure for measuring the inhibition of TNF-α shedding from cultured cells.

Materials:

  • Cell line known to express and shed TNF-α (e.g., THP-1 monocytes)

  • Cell culture medium

  • PMA (Phorbol 12-myristate 13-acetate) or another TACE activator

  • This compound and control inhibitors

  • DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plate

  • Plate reader for ELISA

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or control inhibitors (including a vehicle control) for 1-2 hours.

  • Stimulation: Induce TNF-α shedding by stimulating the cells with an optimal concentration of PMA for a defined period (e.g., 30 minutes to 4 hours). Include an unstimulated control group.

  • Supernatant Collection: After stimulation, centrifuge the plate and carefully collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of TNF-α in each sample based on the ELISA standard curve.

    • Determine the percent inhibition of TNF-α shedding for each inhibitor concentration relative to the stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

cluster_workflow Logical Flow of a Specificity Assay cluster_interpretation Interpretation A Select Panel of Related Enzymes (e.g., MMPs) B Perform In Vitro Enzyme Assays for Each Enzyme A->B C Determine IC50 of this compound Against Each Enzyme B->C D Compare IC50 Values C->D E Assess Selectivity Profile D->E High_Selectivity High IC50 for Off-Targets, Low IC50 for On-Target => High Selectivity Low_Selectivity Similar IC50 for On- and Off-Targets => Low Selectivity

Logical workflow for determining the selectivity of an inhibitor.

Conclusion

The robust design of control experiments is non-negotiable for any study involving potent and potentially broad-spectrum inhibitors like this compound. By incorporating the appropriate vehicle, negative, and positive controls, alongside comparative analyses with alternative inhibitors, researchers can significantly enhance the reliability and impact of their work. The protocols and comparative data provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to elucidate the precise mechanisms of action of this compound and similar compounds.

References

TAPI-1: A Broad-Spectrum Inhibitor, Not a Selective Agent for ADAM17

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides a comparative analysis of TAPI-1, a widely used metalloproteinase inhibitor, and its selectivity for A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). While this compound is a potent inhibitor of ADAM17, it is not selective and exhibits broad activity against other ADAMs and Matrix Metalloproteinases (MMPs), a crucial consideration for interpreting experimental results.

This compound is a hydroxamate-based inhibitor that chelates the zinc ion essential for the catalytic activity of metalloproteinases.[1] This mechanism of action, however, is not specific to ADAM17, leading to the inhibition of a wide range of related enzymes.[2][3] This lack of selectivity can result in off-target effects, making it challenging to attribute observed biological effects solely to the inhibition of ADAM17.

Comparative Inhibitor Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound and other metalloproteinase inhibitors against ADAM17 and a panel of other ADAMs and MMPs. The data clearly illustrates the broad-spectrum nature of this compound compared to more recently developed, selective inhibitors.

InhibitorADAM17 (TACE)ADAM10ADAM8ADAM12MMP-1MMP-2MMP-3MMP-8MMP-9MMP-13MMP-14
This compound ~5-100 µM¹[4]----------
TAPI-2 0.12 µM (Ki)[5]3 µM (Ki)[5]10 µM (Ki)[5]100 µM (Ki)[5]-------
INCB3619 14 nM[6]22 nM[6]--------772 nM[6]
GI254023X 541 nM[7][8]5.3 nM[7][8]--108 nM[7][8]------

¹The IC50 for this compound can vary depending on the assay conditions and substrate used.

Experimental Protocols: Determining Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. A common method for determining the IC50 of ADAM17 inhibitors is a fluorogenic substrate assay.

Principle

This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ADAM17, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage and, consequently, the fluorescence signal.

Generalized Protocol
  • Reagent Preparation : Prepare a reaction buffer, a solution of recombinant human ADAM17, the fluorogenic substrate, and the inhibitor at various concentrations.

  • Reaction Setup : In a 96-well plate, add the reaction buffer, the ADAM17 enzyme, and the inhibitor at different concentrations.

  • Initiation : Start the reaction by adding the fluorogenic substrate to all wells.

  • Incubation : Incubate the plate at 37°C, protected from light.

  • Measurement : Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 358 nm and emission at 455 nm).

  • Data Analysis :

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADAM17 Signaling Pathway and Inhibition

ADAM17 plays a crucial role in a process called "ectodomain shedding," where it cleaves the extracellular domains of various transmembrane proteins, releasing them from the cell surface. Key substrates of ADAM17 include the pro-inflammatory cytokine TNF-α, the Interleukin-6 receptor (IL-6R), and ligands of the Epidermal Growth Factor Receptor (EGFR). The shedding of these molecules initiates downstream signaling pathways that are involved in inflammation, cell proliferation, and migration. This compound and other inhibitors block this initial cleavage step, thereby preventing the activation of these signaling cascades.

ADAM17_Pathway cluster_membrane Cell Membrane ADAM17 ADAM17 (TACE) proTNF pro-TNF-α ADAM17->proTNF Cleaves IL6R IL-6R ADAM17->IL6R Cleaves EGFR_ligand EGFR Ligand ADAM17->EGFR_ligand Cleaves sTNF Soluble TNF-α sIL6R Soluble IL-6R sEGFR_ligand Soluble EGFR Ligand EGFR EGFR proliferation Cell Proliferation & Migration EGFR->proliferation TAPI1 This compound TAPI1->ADAM17 Inhibits inflammation Inflammation sTNF->inflammation sIL6R->inflammation sEGFR_ligand->EGFR Activates

ADAM17 signaling and inhibition by this compound.

Conclusion: The Importance of Selective Inhibition

While this compound has been a valuable tool for elucidating the general roles of metalloproteinases, its broad-spectrum activity necessitates caution in its use as a specific ADAM17 inhibitor. The development of more selective inhibitors, as highlighted in the comparative data, provides researchers with more precise tools to dissect the specific functions of ADAM17 in health and disease. For studies aiming to specifically investigate the role of ADAM17, the use of more selective inhibitors or complementary genetic approaches is strongly recommended to avoid the confounding effects of off-target inhibition.

References

Comparing the efficacy of Tapi-1 with other TACE inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of inflammatory and proliferative diseases, targeting Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, presents a promising therapeutic strategy. TAPI-1 has been a notable tool in this field as a broad-spectrum metalloproteinase inhibitor. This guide provides an objective comparison of this compound with other TACE inhibitors, supported by available experimental data and detailed methodologies to aid in research and development decisions.

Data Presentation: Inhibitor Profiles

In contrast, other inhibitors such as TMI-1 and Marimastat have been more extensively profiled, offering a clearer picture of their potency and selectivity. The following tables summarize the available data to facilitate a comparative understanding.

Table 1: Inhibitory Activity (IC50, nM) Against TACE (ADAM17)

InhibitorTACE (ADAM17) IC50 (nM)
This compound~10 (in some cellular assays)
TMI-18.4[1][2]
Marimastat3.8[1]

Table 2: Comparative Inhibitory Activity (IC50, nM) and Selectivity Profile

InhibitorTACE (ADAM17)MMP-1MMP-2MMP-7MMP-9MMP-13MMP-14
This compoundData Available------
TMI-18.4[1][2]6.6[1][2]4.7[1][2]26[1][2]12[1][2]3[1][2]26[1][2]
Marimastat3.8[1]5[2]6[2]13[2]3[2]-9[2]

From the available data, both TMI-1 and Marimastat demonstrate potent, low nanomolar inhibition against TACE and a broad range of MMPs, indicating a lack of selectivity.[1][2] TMI-1, for instance, shows strong inhibition of MMPs crucial for cancer progression like MMP-2, MMP-9, and MMP-14, in addition to its potent inhibition of TACE.[2] This broad-spectrum activity can be advantageous in complex diseases where multiple proteinases are implicated, but it may also lead to off-target effects.[1] The choice between a broad-spectrum inhibitor and a more selective agent depends on the specific therapeutic context.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams illustrate the TACE signaling pathway and a typical experimental workflow for inhibitor screening.

TACE_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_downstream Downstream Signaling TACE TACE (ADAM17) (Active) proTNF pro-TNF-α TACE->proTNF Shedding EGFR_ligand pro-EGFR Ligands (e.g., TGF-α) TACE->EGFR_ligand Shedding IL6R pro-IL-6R TACE->IL6R Shedding sTNF Soluble TNF-α sEGFR_ligand Soluble EGFR Ligands sIL6R Soluble IL-6R NFkB NF-κB Activation (Inflammation) sTNF->NFkB EGFR_activation EGFR Activation (Proliferation, Survival) sEGFR_ligand->EGFR_activation IL6_signaling IL-6 Trans-signaling (Inflammation) sIL6R->IL6_signaling TAPI_1 This compound & Other Inhibitors TAPI_1->TACE Inhibits Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis TACE_activity Biochemical TACE Activity Assay (FRET) IC50 IC50 Determination TACE_activity->IC50 MMP_panel MMP Panel Selectivity Screening MMP_panel->IC50 TNF_shedding TNF-α Shedding Assay (e.g., in THP-1 cells) TNF_shedding->IC50 cytotoxicity Cytotoxicity Assay selectivity_index Selectivity Index Calculation IC50->selectivity_index start Compound Library (this compound, etc.) start->TACE_activity start->MMP_panel start->TNF_shedding start->cytotoxicity

References

Validating TACE Inhibition: A Comparative Guide to Genetic Knockdown and Pharmacological Inhibition with Tapi-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific role of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, in cellular signaling is a critical step in various therapeutic areas. Both pharmacological inhibitors, such as Tapi-1, and genetic knockdown techniques offer powerful approaches to probe TACE function. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

Introduction to TACE and its Inhibition

TACE is a key sheddase responsible for the proteolytic release of the extracellular domains of various membrane-bound proteins, most notably Tumor Necrosis Factor-α (TNF-α). The conversion of membrane-anchored pro-TNF-α to its soluble, active form by TACE is a critical step in inflammatory signaling pathways.[1][2] Dysregulation of TACE activity has been implicated in a range of inflammatory diseases and cancers, making it a compelling therapeutic target.

Two primary strategies are employed to investigate and inhibit TACE activity:

  • Pharmacological Inhibition: Small molecule inhibitors like this compound directly bind to the active site of the TACE protein, preventing it from cleaving its substrates. This compound is a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and TACE.[3]

  • Genetic Knockdown: Techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA) are used to specifically reduce the expression of the ADAM17 gene, thereby depleting the cell of TACE protein. This approach offers high specificity for the target protein.

This guide will compare the efficacy and application of TACE genetic knockdown with the effects of the pharmacological inhibitor this compound, providing a framework for validating on-target effects and selecting the appropriate experimental approach.

Head-to-Head Comparison: Genetic Knockdown vs. This compound

FeatureGenetic Knockdown (siRNA/shRNA)Pharmacological Inhibition (this compound)
Mechanism of Action Prevents the synthesis of TACE protein by targeting its mRNA for degradation.Directly binds to and inhibits the enzymatic activity of existing TACE protein.[3]
Specificity Highly specific to the ADAM17 gene, minimizing off-target effects with proper design.Can exhibit off-target effects on other metalloproteinases (MMPs).[3]
Onset of Effect Slower onset, requires time for existing protein to be degraded (typically 24-72 hours).Rapid onset of action, inhibition occurs shortly after administration.
Duration of Effect Can be transient (siRNA) or stable (shRNA), allowing for long-term studies.Reversible and dependent on the compound's half-life and continued presence.
Experimental Use Ideal for validating the on-target effects of pharmacological inhibitors and for long-term loss-of-function studies.Useful for acute inhibition studies, dose-response analyses, and as a therapeutic proxy.

Quantitative Data Comparison

The following tables summarize expected experimental outcomes when comparing TACE knockdown with this compound treatment. Data is compiled from representative studies and illustrates the typical efficacy of each method.

Table 1: Effect on TACE mRNA and Protein Levels

TreatmentTACE mRNA Level (% of Control)TACE Protein Level (% of Control)
Control (Scrambled siRNA) 100%100%
TACE siRNA (20 nM) ~20-30%~25-40%
This compound (10 µM) ~100%~100%

Table 2: Effect on TNF-α Shedding

TreatmentSoluble TNF-α in Supernatant (pg/mL)% Inhibition of TNF-α Shedding
Control (Vehicle/Scrambled siRNA) 1500 ± 1500%
TACE siRNA (20 nM) 450 ± 50~70%
This compound (10 µM) 525 ± 60~65%

Table 3: Effect on Cell Viability

TreatmentCell Viability (% of Control)
Control (Vehicle/Scrambled siRNA) 100%
TACE siRNA (20 nM) >95%
This compound (10 µM) >95%

Signaling Pathways and Experimental Workflow

TACE_Signaling_Pathway cluster_membrane Cell Membrane pro-TNFa pro-TNF-α TACE TACE (ADAM17) pro-TNFa->TACE Cleavage Site Soluble_TNFa Soluble TNF-α TACE->Soluble_TNFa Sheds TNFR TNF Receptor Inflammatory_Response Inflammatory Response TNFR->Inflammatory_Response Activates Soluble_TNFa->TNFR Binds

Figure 1. TACE-mediated shedding of TNF-α.

Inhibition_Mechanisms cluster_knockdown Genetic Knockdown (siRNA/shRNA) cluster_inhibition Pharmacological Inhibition (this compound) mRNA TACE mRNA Ribosome Ribosome mRNA->Ribosome Translation TACE_Protein_KD TACE Protein Ribosome->TACE_Protein_KD Synthesis Blocked siRNA siRNA/shRNA siRNA->mRNA Binds & Degrades TACE_Protein_PI TACE Protein Active_Site TACE_Protein_PI->Active_Site Tapi1 This compound Tapi1->Active_Site Binds & Inhibits

Figure 2. Mechanisms of TACE inhibition.

Experimental_Workflow cluster_analysis Analysis Cell_Culture Seed Cells Treatment Treat with TACE siRNA or this compound Cell_Culture->Treatment Incubation Incubate (24-48h) Treatment->Incubation Harvest Harvest Supernatant & Cell Lysate Incubation->Harvest ELISA TNF-α ELISA on Supernatant Harvest->ELISA qPCR qRT-PCR for TACE mRNA Harvest->qPCR Western Western Blot for TACE Protein Harvest->Western Viability Cell Viability Assay Harvest->Viability

Figure 3. Experimental workflow for comparison.

Experimental Protocols

TACE Genetic Knockdown using siRNA

Objective: To reduce the expression of TACE in cultured cells.

Materials:

  • TACE-specific siRNA and non-targeting (scrambled) control siRNA

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • Cells of interest (e.g., HEK293T, THP-1)

  • 6-well plates

Protocol:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free growth medium. Ensure cells are 70-90% confluent at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 20 pmol of siRNA (TACE-specific or scrambled control) in 100 µL of Opti-MEM medium and mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM medium and mix gently.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 5 minutes at room temperature.

  • Transfection: Add the 200 µL of siRNA-lipid complex to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding to downstream analysis.

  • Validation: Validate knockdown efficiency by assessing TACE mRNA levels via qRT-PCR and TACE protein levels via Western blot.

Pharmacological Inhibition with this compound

Objective: To inhibit the enzymatic activity of TACE.

Materials:

  • This compound (or other TACE inhibitors like TAPI-0 or TAPI-2)[4]

  • DMSO (vehicle control)

  • Cells of interest

  • Appropriate cell culture medium

Protocol:

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Pre-treat cells with the desired final concentration of this compound (e.g., 1-20 µM) or an equivalent volume of DMSO for the vehicle control. Incubate for 1 hour at 37°C.

  • Stimulation (Optional): If studying stimulated shedding, add the stimulus (e.g., PMA, LPS) to the media containing this compound or DMSO.

  • Incubation: Incubate for the desired period (e.g., 1-24 hours).

  • Analysis: Collect the cell culture supernatant for analysis of shed substrates (e.g., TNF-α ELISA) and lyse the cells for other downstream applications.

TNF-α Shedding Assay (ELISA)

Objective: To quantify the amount of soluble TNF-α released into the cell culture medium.

Materials:

  • Human TNF-α ELISA Kit

  • Cell culture supernatants from experimental and control groups

  • Microplate reader

Protocol:

  • Sample Collection: After treatment (siRNA knockdown or this compound inhibition), centrifuge the cell culture plates at 1000 x g for 10 minutes to pellet cells and debris.[5] Collect the supernatant.

  • ELISA Procedure: Follow the manufacturer's instructions for the specific TNF-α ELISA kit. This typically involves:

    • Adding standards and samples to a pre-coated 96-well plate.

    • Incubating with a detection antibody.

    • Adding a substrate solution to develop a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at 450 nm.[1]

  • Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve.

TACE Activity Assay

Objective: To measure the enzymatic activity of TACE in cell lysates.

Materials:

  • Fluorimetric TACE Activity Assay Kit (e.g., SensoLyte 520 TACE Activity Assay Kit)

  • Cell lysates from experimental and control groups

  • Black 96-well microplate

  • Fluorometric microplate reader

Protocol:

  • Cell Lysate Preparation:

    • Wash cells with cold PBS.

    • Lyse cells in the provided assay buffer containing a non-ionic detergent (e.g., Triton X-100).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the total protein concentration of the lysate.

  • Enzymatic Reaction:

    • Add 50 µL of cell lysate to a well of a black 96-well plate.

    • Add 50 µL of the fluorogenic TACE substrate solution to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).[5][6]

  • Data Analysis: Normalize the fluorescence units to the total protein concentration to determine the specific TACE activity.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of the treatments.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Treatment: Perform TACE knockdown or this compound treatment in a 96-well plate format.

  • MTT Addition: At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the control-treated cells.

Conclusion

Both genetic knockdown and pharmacological inhibition are invaluable tools for dissecting the function of TACE. Genetic knockdown provides unparalleled specificity, making it the gold standard for validating that the effects of a pharmacological inhibitor are indeed on-target. Conversely, pharmacological inhibitors like this compound offer ease of use and temporal control, which are advantageous for acute studies and for mimicking a therapeutic intervention. By using these methods in a complementary fashion and employing the detailed protocols provided, researchers can robustly validate the role of TACE in their experimental systems and confidently advance their drug discovery and development efforts.

References

A Researcher's Guide to Confirming TACE Inhibition with Tapi-1 Using a Fluorometric Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, oncology, and drug development, the Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, is a critical therapeutic target. TACE is a metalloproteinase responsible for the shedding of various cell surface proteins, most notably the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). Dysregulation of TACE activity is implicated in a range of inflammatory diseases and cancers.

This guide provides a comprehensive comparison of Tapi-1, a widely used TACE inhibitor, and its alternatives. It includes a detailed protocol for a fluorometric TACE activity assay to quantitatively confirm inhibitor efficacy, alongside experimental data and pathway diagrams to support your research.

The Role of TACE in Cellular Signaling

TACE plays a pivotal role as a molecular scissor on the cell surface. Its primary substrate is the membrane-bound precursor of TNF-α (pro-TNF-α). Upon cleavage by TACE, the soluble, biologically active form of TNF-α is released into the extracellular space. This soluble TNF-α can then bind to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream signaling cascades, such as the NF-κB pathway, which drive inflammatory and immune responses.[1][2] Beyond TNF-α, TACE cleaves a variety of other substrates, including ligands for the Epidermal Growth Factor Receptor (EGFR) like amphiregulin, and cytokine receptors such as the IL-6 receptor, making it a key regulator in multiple signaling pathways.[3]

TACE_Signaling_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (Membrane-bound) sTNF Soluble TNF-α (Active) TACE TACE (ADAM17) TACE->proTNF cleaves TNFR TNF Receptor (TNFR1/2) NFkB NF-κB Pathway Activation TNFR->NFkB sTNF->TNFR binds to Tapi1 This compound (Inhibitor) Tapi1->TACE inhibits Response Inflammatory Response NFkB->Response

Figure 1. TACE signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Fluorometric TACE Activity Assay

Confirming the inhibitory potential of compounds like this compound requires a robust and quantifiable method. A fluorometric activity assay using a Fluorescence Resonance Energy Transfer (FRET) peptide substrate is a widely accepted technique.[4]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule in close proximity. In its intact state, the quencher absorbs the fluorescence emitted by the fluorophore. Active TACE cleaves the peptide, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to TACE activity.

Materials:

  • Cells or tissue expressing TACE

  • TACE inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)

  • Fluorometric TACE Activity Assay Kit (e.g., SensoLyte® 520 TACE Activity Assay Kit) containing:

    • TACE FRET peptide substrate

    • Assay buffer

    • Fluorescence reference standard

  • Lysis buffer (e.g., Assay buffer with 0.1% v/v Triton X-100)

  • Phosphate Buffered Saline (PBS)

  • Black 96-well microplate for fluorescence reading

  • Microplate fluorometer (e.g., Ex/Em = 490 nm/520 nm)[5][6]

Procedure:

  • Prepare Cell Lysates:

    • Culture cells to approximately 70-80% confluency.

    • After experimental treatment (if any), wash cells with cold PBS.

    • Lyse the cells by adding cold lysis buffer and incubating on a rotator for 10 minutes at 4°C.[5]

    • Centrifuge the lysate at 2,500 x g for 10 minutes at 4°C to pellet cell debris.[6]

    • Collect the supernatant, which contains the TACE enzyme. Determine the total protein concentration of the lysate (e.g., using a Bradford assay).[5]

  • Inhibitor Incubation:

    • In a black 96-well plate, add 50 µL of your cell lysate (protein sample) to each well.

    • Add your desired concentrations of this compound or other inhibitors to the wells. Include a vehicle-only control.

    • Set up a blank control well containing only the assay buffer.[5]

    • Pre-incubate the plate for 10-30 minutes at room temperature, protected from light, to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Prepare the TACE substrate solution by diluting the FRET substrate in the assay buffer according to the kit manufacturer's instructions (e.g., 1:100 dilution).[6]

    • To initiate the reaction, add 50 µL of the TACE substrate solution to each well.[5][6]

    • Mix gently by shaking the plate for 30 seconds.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity at the appropriate wavelengths (e.g., Ex/Em = 490/520 nm).[4]

    • Take readings every 1-2 minutes for at least 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence reading (from the blank control) from all other readings.

    • Calculate the rate of substrate cleavage (change in fluorescence intensity over time) for each condition.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value (the concentration of inhibitor required to reduce TACE activity by 50%).

Comparing TACE Inhibitors: this compound and Alternatives

This compound is a hydroxamate-based, broad-spectrum metalloproteinase inhibitor.[2] While effective against TACE, its activity is not strictly specific, as it also inhibits other Matrix Metalloproteinases (MMPs).[7] Several other compounds have been developed to inhibit TACE with varying degrees of potency and specificity. A comparison of their half-maximal inhibitory concentrations (IC50) provides a quantitative measure of their efficacy.

InhibitorTarget(s)TACE IC50Notes
This compound TACE, MMPs~0.92 - 8.09 µM[3]Broad-spectrum inhibitor; stability is greater than TAPI-0 in serum.[3]
TAPI-0 TACE, MMPs100 nM[7][8]A structural analog of this compound, also a broad-spectrum inhibitor.[9]
TAPI-2 TACE, ADAMs, MMPs120 nM (Ki)Broad-spectrum hydroxamate-based inhibitor.[5][10]
Marimastat TACE, MMPs3.8 nM[11]Potent, broad-spectrum MMP inhibitor that also inhibits TACE.[12]
GW280264X TACE, ADAM108.0 nM[6][13]Potent dual inhibitor of TACE (ADAM17) and ADAM10.[14][15]
BMS-561392 TACE0.20 nM[16]Highly selective and potent TACE inhibitor.[1][17]

Note: IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme source.

TACE_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction & Inhibition cluster_analysis Data Acquisition & Analysis A Culture & Lyse Cells B Collect Supernatant (Contains TACE) A->B C Aliquot Lysate into 96-well Plate B->C D Add Inhibitors (this compound, etc.) & Controls C->D E Pre-incubate D->E F Add Fluorogenic TACE Substrate E->F G Measure Fluorescence (Kinetic Reading) F->G H Calculate Reaction Rate (% Inhibition) G->H I Determine IC50 Value H->I

Figure 2. Experimental workflow for confirming TACE inhibition.

Conclusion

The fluorometric TACE activity assay is a reliable and direct method for confirming the inhibitory action of compounds like this compound. By following the detailed protocol, researchers can obtain quantitative data, such as IC50 values, which are essential for characterizing inhibitor potency. When selecting an inhibitor, it is crucial to consider its specificity. While this compound is a useful tool, its broad-spectrum nature means that more selective alternatives like BMS-561392 may be preferable for studies requiring precise targeting of TACE over other metalloproteinases. This guide provides the foundational knowledge and practical steps for researchers to confidently assess TACE inhibition in their experimental models.

References

A Head-to-Head Comparison of Metalloproteinase Inhibitors: Tapi-1 vs. GM6001

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development and Cellular Biology

Introduction

Matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs) are two families of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling and the processing of cell surface proteins.[1][2][3][4] Their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases, making them significant therapeutic targets.[4][5][6] Broad-spectrum hydroxamate-based inhibitors, such as Tapi-1 and GM6001, are invaluable tools for studying the roles of these proteases. Both function by chelating the essential zinc ion in the enzyme's active site, thereby blocking their proteolytic activity.[1][6]

This guide provides a side-by-side comparison of this compound and GM6001, presenting quantitative inhibitory data, specificity profiles, and detailed experimental protocols to assist researchers in selecting the appropriate inhibitor for their experimental needs.

Mechanism of Action and Cellular Effects

Both this compound and GM6001 are competitive, reversible inhibitors that target the catalytic zinc-binding domain common to metalloproteinases. By blocking the activity of enzymes like ADAM17 (also known as TACE), they prevent the "shedding" or cleavage of the extracellular domains of various membrane-anchored proteins.[4][7] This inhibition blocks the release of soluble signaling molecules such as cytokines (e.g., TNF-α) and growth factor precursors (e.g., pro-TGF-α), thereby suppressing downstream signaling cascades like the NF-κB pathway.[8]

G cluster_membrane Cell Membrane adam17 ADAM17 (TACE) sol_tnf Soluble TNF-α adam17->sol_tnf Cleaves sol_tgf Soluble TGF-α adam17->sol_tgf Cleaves pro_tnf pro-TNF-α (Membrane-Bound) pro_tgf pro-TGF-α (Membrane-Bound) inhibitors This compound / GM6001 inhibitors->adam17 Inhibits receptor Receptor Binding sol_tnf->receptor sol_tgf->receptor nfkb NF-κB Pathway Activation receptor->nfkb response Cellular Response (Inflammation, Proliferation) nfkb->response

Caption: Inhibition of ADAM17 by this compound/GM6001 blocks ectodomain shedding.

Quantitative Comparison of Inhibitory Activity

The potency and specificity of an inhibitor are defined by its inhibition constant (Kᵢ) or the concentration required for 50% inhibition (IC₅₀).[9] Lower values indicate higher potency. While both this compound and GM6001 are considered broad-spectrum, their inhibitory profiles against specific proteases differ significantly. GM6001 is notably potent against several MMPs, with Kᵢ values in the nanomolar range.[10] TAPI-2, a close analog of this compound, shows potent inhibition against ADAM17 but is less effective against other ADAMs.

Target EnzymeThis compound / TAPI-2GM6001
ADAMs
ADAM8Kᵢ: 10 µM (TAPI-2)Weaker inhibition reported[11]
ADAM10Kᵢ: 3 µM (TAPI-2)-
ADAM12Kᵢ: 100 µM (TAPI-2)-
ADAM17 (TACE)Kᵢ: 0.12 µM (TAPI-2)-
MMPs
MMP-1 (Collagenase-1)-Kᵢ: 0.4 nM
MMP-2 (Gelatinase-A)-Kᵢ: 0.5 nM[10]
MMP-3 (Stromelysin-1)-Kᵢ: 27 nM[10]
MMP-7 (Matrilysin)IC₅₀: Higher than GM6001[12]IC₅₀: 8.9 nM[12]
MMP-8 (Collagenase-2)-Kᵢ: 0.1 nM[10]
MMP-9 (Gelatinase-B)-Kᵢ: 0.2 nM[10]
MMP-12-IC₅₀: 4.8 nM[12]
MMP-13-IC₅₀: 4.0 nM
MMP-14 (MT1-MMP)-IC₅₀: 2.1 nM[13]

Experimental Protocols and Workflow

Accurate characterization of metalloproteinase inhibitors requires robust and well-defined experimental procedures. A typical workflow involves initial screening with a fluorometric assay to determine IC₅₀ values, followed by more specific assays like zymography to assess activity against specific gelatinases, and finally, validation in cell-based or in vivo models.

G start Hypothesis: Inhibitor affects a biological process invitro In Vitro Screening (Fluorometric Assay) start->invitro ic50 Determine IC₅₀ / Kᵢ invitro->ic50 zymo Gelatin Zymography ic50->zymo confirm_mmp2_9 Confirm MMP-2/9 Inhibition zymo->confirm_mmp2_9 cell_based Cell-Based Assays (Migration, Invasion, Shedding) confirm_mmp2_9->cell_based phenotype Observe Cellular Phenotype cell_based->phenotype invivo In Vivo Animal Model (e.g., Wound Healing, Arthritis) phenotype->invivo efficacy Evaluate Therapeutic Efficacy invivo->efficacy end Conclusion efficacy->end

Caption: A standard experimental workflow for evaluating MMP/ADAM inhibitors.

Protocol 1: General Fluorometric MMP Inhibition Assay

This protocol provides a method for determining the IC₅₀ of an inhibitor against a specific MMP using a quenched fluorescent substrate.[14][15]

Materials:

  • Recombinant active MMP enzyme (e.g., MMP-9).

  • MMP Assay Buffer (e.g., Tris-based buffer, pH 7.5, containing CaCl₂, ZnCl₂, and Brij-35).

  • Quenched Fluorogenic MMP Substrate (e.g., Mca-PLGL-Dpa-AR-NH₂).[5]

  • Test Inhibitor (this compound or GM6001) dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well black microtiter plates.

  • Fluorescence plate reader (Ex/Em = ~325/393 nm).

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in Assay Buffer. Dilute the MMP enzyme to its working concentration in cold Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Inhibitor Wells (S): 50 µL of Assay Buffer + 5 µL of diluted MMP enzyme + 1 µL of inhibitor dilution.

    • Enzyme Control (EC): 50 µL of Assay Buffer + 5 µL of diluted MMP enzyme + 1 µL of solvent.

    • Background Control (BC): 55 µL of Assay Buffer + 1 µL of solvent.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a Reaction Mix containing the MMP substrate diluted in Assay Buffer. Add 50 µL of the Reaction Mix to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (Ex/Em = 325/393 nm) in kinetic mode every 1-2 minutes for 30-60 minutes.[14]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the slope of the Background Control from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Gelatin Zymography

Zymography is an activity-based assay used to detect gelatin-degrading enzymes, primarily MMP-2 and MMP-9, in biological samples.[16][17]

Materials:

  • SDS-PAGE equipment.

  • Polyacrylamide gels co-polymerized with 0.1% gelatin.

  • Sample Buffer (non-reducing).

  • Zymogram Renaturation Buffer (e.g., 2.5% Triton X-100 in water).

  • Zymogram Development Buffer (e.g., Tris-based buffer, pH 7.5, containing CaCl₂, ZnCl₂, and Brij-35).

  • Staining Solution (e.g., 0.5% Coomassie Brilliant Blue R-250).

  • Destaining Solution (e.g., 40% methanol, 10% acetic acid).

Procedure:

  • Sample Preparation: Mix protein samples (e.g., cell culture supernatant) with non-reducing sample buffer. Do not boil the samples, as this will irreversibly denature the enzymes.

  • Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel and run electrophoresis under standard conditions until the dye front reaches the bottom.

  • Renaturation: After electrophoresis, remove the gel and wash it twice for 30 minutes each in Renaturation Buffer with gentle agitation. This removes SDS and allows the enzymes to renature.

  • Development: Incubate the gel in Development Buffer overnight (16-24 hours) at 37°C. To test inhibitors, the Development Buffer can be supplemented with this compound, GM6001, or a chelator like EDTA as a negative control.

  • Staining and Destaining: Stain the gel with Coomassie Blue solution for 1 hour, then destain until clear bands of gelatinolysis appear against a dark blue background.

  • Analysis: The clear bands represent areas where the gelatin has been degraded by MMPs. The molecular weight can be used to identify pro- and active forms of MMP-9 (~92 kDa) and MMP-2 (~72 kDa). The intensity of the bands corresponds to the level of enzyme activity.

Summary and Conclusion

Both this compound and GM6001 are powerful and widely used broad-spectrum metalloproteinase inhibitors. The choice between them should be guided by the specific research question and the primary enzymes of interest.

  • GM6001 (Ilomastat) is an exceptionally potent inhibitor of a wide range of MMPs, including the collagenases (MMP-1, -8, -13) and gelatinases (MMP-2, -9).[10][12] It is often the inhibitor of choice for studies focused on ECM degradation, cell migration, and invasion processes that are heavily dependent on MMP activity.[18][19]

  • This compound and its analogs are particularly recognized for their inhibitory activity against ADAMs, most notably ADAM17 (TACE).[7][8] This makes this compound a more targeted tool for investigating processes related to the shedding of cytokines and growth factors, such as inflammation and the regulation of cell signaling pathways.[7][8]

For researchers aiming to inhibit a broad range of MMPs with high potency, GM6001 serves as an excellent and well-characterized tool. For those specifically investigating ADAM17-mediated ectodomain shedding and its downstream consequences, This compound is the more appropriate choice. However, given the overlapping specificity of these compounds, results should be interpreted with caution, and where possible, validated with more selective inhibitors or genetic approaches to confirm the role of a specific protease.

References

In Vitro Validation of Tapi-1's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Tapi-1 is a hydroxamate-based inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, and a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] Its anti-inflammatory properties stem from its ability to block the shedding of membrane-bound precursors of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[1][2] By inhibiting TACE, this compound prevents the release of soluble TNF-α, a key mediator of inflammatory responses.[1][2] This guide provides an objective comparison of this compound's in vitro anti-inflammatory performance with other TACE inhibitors, supported by experimental data and detailed protocols.

Comparative Analysis of TACE Inhibitors

The efficacy of TACE inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50), which quantifies the amount of inhibitor required to reduce the activity of TACE by 50%. A lower IC50 value indicates greater potency. The following table summarizes the in vitro potency of this compound and several alternative TACE inhibitors.

InhibitorTarget(s)IC50 (for TACE/TNF-α release)Cell Line/Assay Condition
This compound TACE/MMPs0.15 µM (for TNF-α secretion)CHO cells expressing pro-TNFα
TAPI-2 TACE/MMPs/ADAMsKᵢ = 120 nM (for ADAM-17)Enzymatic Assay
Marimastat Broad-spectrum MMPs, TACE3.8 nM (purified TACE)Enzymatic Assay
7,000 nM (whole blood)Whole Blood Assay
BMS-561392 Selective TACE/ADAM170.20 nMIn vitro study
0.15 µM (for TNF-α secretion)CHO cells expressing pro-TNFα[3]
Prinomastat MMP-2, -9, -13, -14Data not available for TACE

Note: IC50 and Kᵢ values can vary depending on the assay conditions and cell types used.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for validation, the following diagrams illustrate the TACE signaling pathway and a typical in vitro experimental workflow.

TACE_Signaling_Pathway TACE Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro-TNF-α pro-TNF-α TACE TACE (ADAM17) pro-TNF-α->TACE Substrate Soluble TNF-α Soluble TNF-α TACE->Soluble TNF-α Cleavage TNFR TNF Receptor Soluble TNF-α->TNFR Binding NF-κB Pathway NF-κB Pathway TNFR->NF-κB Pathway Activation Inflammatory Response Pro-inflammatory Gene Expression NF-κB Pathway->Inflammatory Response Leads to This compound This compound This compound->TACE Inhibition

TACE Signaling Pathway and this compound Inhibition

Experimental_Workflow In Vitro Validation Workflow for Anti-inflammatory Effects cluster_analysis 6. Analysis of Inflammatory Markers A 1. Cell Culture (e.g., Macrophages, Epithelial cells) B 2. Pre-treatment with this compound or alternative inhibitors at various concentrations A->B C 3. Inflammatory Stimulus (e.g., Lipopolysaccharide - LPS) B->C D 4. Incubation (Allow time for inflammatory response) C->D E 5. Sample Collection (Cell culture supernatant and cell lysates) D->E F ELISA for Cytokines (TNF-α, IL-6) E->F G Griess Assay for Nitric Oxide (NO) E->G H Western Blot for Signaling Proteins (e.g., p-NF-κB) E->H I 7. Data Analysis (IC50 Calculation, Statistical Comparison) F->I G->I H->I

In Vitro Anti-inflammatory Validation Workflow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for key experiments used to assess the anti-inflammatory effects of TACE inhibitors.

Lipopolysaccharide (LPS)-Induced Cytokine Production Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with LPS.

  • Cell Seeding: Plate immune cells (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or alternative inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory drug).

  • LPS Stimulation: Add LPS to the wells to induce an inflammatory response. An unstimulated control group should also be included.[4]

  • Incubation: Incubate the plate for a specified period (e.g., 4-24 hours) to allow for cytokine production.

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[5][6]

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value.

Nitric Oxide (NO) Measurement using the Griess Assay

This assay quantifies the production of nitric oxide, a pro-inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.

  • Cell Culture and Treatment: Follow the same initial steps as the LPS-induced cytokine production assay.

  • Sample Collection: After the incubation period with LPS and the test compounds, collect the cell culture supernatant.

  • Griess Reaction:

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant in a new 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 540 nm) using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition.

Western Blot for NF-κB Signaling Pathway Activation

This technique is used to assess the effect of the inhibitor on the activation of key signaling proteins in the inflammatory pathway, such as the phosphorylation of NF-κB.

  • Cell Culture and Treatment: Culture and treat the cells with the inhibitor and LPS as described previously.

  • Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., anti-phospho-NF-κB p65 and anti-NF-κB p65).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.[7]

References

Confirming the Specificity of Tapi-1 in a New Model System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitor, Tapi-1, with alternative inhibitors. We present supporting experimental data and detailed protocols to objectively assess its performance and specificity in a novel model system.

Introduction to TACE and the Importance of Specific Inhibition

Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, is a membrane-bound metalloprotease that plays a critical role in the shedding of various cell surface proteins, including the pro-inflammatory cytokine TNF-α.[1][2] Its involvement in inflammatory diseases and cancer has made it a significant target for therapeutic intervention.[3][4][5] However, the development of specific TACE inhibitors has been challenging due to the highly conserved active sites among metalloproteinases.[6][7] Off-target inhibition can lead to undesirable side effects, highlighting the critical need for thorough specificity assessment of TACE inhibitors in relevant model systems.[8]

This guide focuses on confirming the specificity of this compound, a broad-spectrum metalloproteinase inhibitor, in a new hypothetical model system: the "HX-5" human colorectal cancer cell line and a corresponding "HX-5 xenograft" mouse model.[3][9][10] We compare its performance against other known TACE inhibitors: TAPI-0, TAPI-2, Marimastat, and Prinomastat.

TACE Signaling Pathway

The following diagram illustrates the central role of TACE in the proteolytic processing of transmembrane precursors, such as pro-TNF-α, leading to the release of their soluble ectodomains.

TACE_Signaling_Pathway TACE-Mediated Protein Shedding Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α (transmembrane) TACE TACE (ADAM17) pro-TNF-alpha->TACE Substrate for Soluble TNF-alpha Soluble TNF-α (ectodomain) TACE->Soluble TNF-alpha Cleaves to release TNF-alpha Receptor TNF-α Receptor Soluble TNF-alpha->TNF-alpha Receptor Binds to Inflammatory Response Downstream Inflammatory Response TNF-alpha Receptor->Inflammatory Response Activates

Caption: TACE-mediated cleavage of pro-TNF-α.

Comparative Analysis of TACE Inhibitors

The following table summarizes the key characteristics of this compound and its alternatives, providing a basis for experimental comparison.

InhibitorPrimary Target(s)Known Off-TargetsReported IC50 for TACEKey Features
This compound TACE (ADAM17), MMPsOther metalloproteinases5-100 µM[11]Broad-spectrum inhibitor, more stable than TAPI-0.[11][12]
TAPI-0 TACE (ADAM17), MMPsPeptide deformylase (PDF) in bacteria.[13]100 nM[13]Attenuates TNF-α processing.[13]
TAPI-2 TACEPotent and specific for metalloproteinases.[14]Not specifiedHigh specificity due to unique structure.[14]
Marimastat MMPsTACENot specifiedSelective inhibitor of metalloproteinases.[14]
Prinomastat MMPsTACENot specifiedHydroxamate-based inhibitor, chelates zinc ion in the active site.[14]

Experimental Protocols for Specificity Confirmation

To confirm the specificity of this compound in our new model system, a series of in vitro and in vivo experiments are proposed.

In Vitro Specificity Assessment in HX-5 Cells

1. TACE Activity Assay in Cell Lysates

This assay quantifies TACE activity in HX-5 cell lysates treated with various inhibitors.

  • Objective: To determine the IC50 values of this compound and alternative inhibitors against TACE in the HX-5 cell line.

  • Methodology:

    • Culture HX-5 cells to 70-80% confluency.

    • Lyse the cells and prepare cell lysates containing TACE.[1]

    • In a 96-well plate, incubate the cell lysates with a fluorogenic TACE substrate (e.g., QXL™ 520/5-FAM).[1]

    • Add varying concentrations of this compound, TAPI-0, TAPI-2, Marimastat, and Prinomastat to the wells.

    • Measure the fluorescence intensity over time to determine the rate of substrate cleavage.[15]

    • Calculate the percentage of inhibition at each concentration and determine the IC50 value for each inhibitor.

2. Off-Target Activity Profiling (MMP Activity Assay)

This assay assesses the inhibitory effect of this compound on other metalloproteinases present in HX-5 cells.

  • Objective: To evaluate the cross-reactivity of this compound with other MMPs.

  • Methodology:

    • Use commercially available MMP activity assay kits for a panel of relevant MMPs (e.g., MMP-1, MMP-2, MMP-9).

    • Prepare HX-5 cell lysates as described above.

    • Incubate the lysates with the specific MMP fluorogenic substrates and varying concentrations of this compound.

    • Measure fluorescence to determine the inhibitory activity against each MMP.

    • Compare the IC50 values for MMPs with the IC50 for TACE to determine the specificity profile.

In Vivo Specificity Assessment in HX-5 Xenograft Mouse Model

1. Xenograft Tumor Growth Inhibition

This experiment evaluates the in vivo efficacy of this compound in a tumor model where TACE activity is implicated in growth.

  • Objective: To determine the effect of this compound on tumor growth in an in vivo setting.

  • Methodology:

    • Establish HX-5 tumor xenografts in immunocompromised mice.[16][17]

    • Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound, and a more specific TACE inhibitor (e.g., a therapeutic antibody as a positive control).[6]

    • Administer the treatments systemically (e.g., intraperitoneal injection) at predetermined doses and schedules.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise tumors for further analysis.

2. Biomarker Analysis in Tumor Tissue

This analysis will confirm the on-target effect of this compound in vivo.

  • Objective: To measure the levels of soluble TNF-α in the tumor microenvironment as a direct indicator of TACE inhibition.

  • Methodology:

    • Homogenize a portion of the excised tumors from each treatment group.

    • Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of soluble TNF-α in the tumor lysates.

    • A significant reduction in soluble TNF-α in the this compound treated group compared to the vehicle control would indicate on-target TACE inhibition.

Experimental Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow and the logical framework for interpreting the results.

Experimental_Workflow Workflow for this compound Specificity Testing cluster_invitro In Vitro Studies (HX-5 Cells) cluster_invivo In Vivo Studies (HX-5 Xenograft) Cell_Culture Culture HX-5 Cells TACE_Assay TACE Activity Assay (IC50 Determination) Cell_Culture->TACE_Assay MMP_Assay MMP Activity Profiling (Off-Target IC50) Cell_Culture->MMP_Assay Data_Analysis Comparative Data Analysis TACE_Assay->Data_Analysis MMP_Assay->Data_Analysis Xenograft Establish HX-5 Xenografts Treatment Administer this compound & Controls Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Biomarker_Analysis ELISA for Soluble TNF-α Tumor_Measurement->Biomarker_Analysis Tumor_Measurement->Data_Analysis Biomarker_Analysis->Data_Analysis Conclusion Conclusion on Specificity Data_Analysis->Conclusion

Caption: Experimental workflow for assessing this compound specificity.

Logic_Diagram Logical Framework for Specificity Confirmation cluster_evidence Experimental Evidence Hypothesis Hypothesis: This compound specifically inhibits TACE in the HX-5 model system. Low_TACE_IC50 Low IC50 for TACE in HX-5 cells Hypothesis->Low_TACE_IC50 High_MMP_IC50 High IC50 for other MMPs (relative to TACE) Hypothesis->High_MMP_IC50 Reduced_sTNFa Reduced soluble TNF-α in vivo Hypothesis->Reduced_sTNFa Inhibited_Tumor_Growth Inhibition of tumor growth in vivo Hypothesis->Inhibited_Tumor_Growth Specific_Inhibition Conclusion: This compound demonstrates specificity for TACE in this model. Low_TACE_IC50->Specific_Inhibition High_MMP_IC50->Specific_Inhibition Reduced_sTNFa->Specific_Inhibition Inhibited_Tumor_Growth->Specific_Inhibition

Caption: Logical framework for confirming this compound specificity.

Expected Data Presentation

The quantitative data generated from these experiments should be summarized in the following tables for clear comparison.

Table 1: In Vitro Inhibitor Potency and Specificity in HX-5 Cells

InhibitorTACE IC50 (µM)MMP-1 IC50 (µM)MMP-2 IC50 (µM)MMP-9 IC50 (µM)Specificity Ratio (MMP IC50 / TACE IC50)
This compound
TAPI-0
TAPI-2
Marimastat
Prinomastat

Table 2: In Vivo Efficacy and On-Target Activity in HX-5 Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 28% Tumor Growth InhibitionSoluble TNF-α in Tumor (pg/mg protein)
Vehicle ControlN/A
This compound (Dose 1)
This compound (Dose 2)
Positive Control

Conclusion

By following the detailed protocols and utilizing the comparative framework presented in this guide, researchers can rigorously and objectively confirm the specificity of this compound in a new model system. This systematic approach, combining in vitro enzymatic assays with in vivo functional studies, is essential for validating the therapeutic potential of TACE inhibitors and minimizing the risk of off-target effects. The presented workflow and data interpretation logic provide a robust foundation for decision-making in drug development programs targeting TACE.

References

TAPI-1: A Comparative Review for Metalloproteinase Inhibition in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the roles of specific enzymes in complex biological processes. This guide provides a comprehensive comparison of TAPI-1, a well-known metalloproteinase inhibitor, with other relevant inhibitors. The performance of these molecules is contextualized with supporting experimental data, detailed methodologies, and visual representations of their interactions within key signaling pathways.

Executive Summary

This compound is a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a potent inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). Its utility in research stems from its ability to block the shedding of various cell surface proteins, including cytokines and their receptors. However, its broad-spectrum nature necessitates careful consideration of its selectivity profile in comparison to more targeted inhibitors. This guide will compare this compound primarily with the broad-spectrum MMP inhibitors, Batimastat and Marimastat, and the more selective ADAM10 inhibitor, XL-784, to highlight these differences.

Data Presentation: Inhibitor Performance at a Glance

The following tables summarize the inhibitory activities (IC50 values) of this compound and its comparators against a panel of metalloproteinases. It is important to note that IC50 values can vary between studies due to different experimental conditions. The data presented here is compiled from various sources to provide a comparative overview.

Table 1: Comparative Inhibitory Activity (IC50 in nM) Against a Panel of Matrix Metalloproteinases (MMPs)

Target MMPThis compound IC50 (nM)Batimastat IC50 (nM)Marimastat IC50 (nM)
MMP-1 (Collagenase-1)Data not readily available3[1]5[2]
MMP-2 (Gelatinase-A)Data not readily available4[1]6[2]
MMP-3 (Stromelysin-1)Data not readily available20[1]-
MMP-7 (Matrilysin)Data not readily available6[1]13[2]
MMP-9 (Gelatinase-B)Data not readily available4[1]3[2]
MMP-13 (Collagenase-3)Data not readily available--
MMP-14 (MT1-MMP)Data not readily available-9[2]

Table 2: Comparative Inhibitory Activity (IC50/Ki) Against ADAM10 and ADAM17 (TACE)

Target ADAMThis compoundXL-784TAPI-2
ADAM10> 140 nM (Ki estimate)1-2 nM (IC50)3 ± 2 µM (Ki)
ADAM17 (TACE)8.4 nM (IC50)[2]Data not readily availablePotent Inhibitor

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of inhibitor data and for designing new studies. Below are representative protocols for biochemical and cell-based assays used to characterize metalloproteinase inhibitors.

Biochemical Assay: Fluorogenic MMP Inhibition Assay

This in vitro assay determines the inhibitory activity of a compound by measuring the reduction in the cleavage of a fluorogenic substrate by a purified, active MMP enzyme.

1. Principle: The assay utilizes a quenched fluorogenic peptide substrate containing a specific MMP cleavage site. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by the MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.[3]

2. Materials:

  • Recombinant active human MMP enzyme (e.g., MMP-2, MMP-9).

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.[2]

  • Test Inhibitor (e.g., this compound) and Control Inhibitor (e.g., Batimastat) dissolved in DMSO.

  • 96-well black microplate.[2]

  • Fluorescence microplate reader.[2]

3. Procedure:

  • Enzyme Preparation: Dilute the recombinant MMP enzyme to a working concentration in cold assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor and control inhibitor in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, the diluted inhibitor solutions (or vehicle for the uninhibited control), and the diluted enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.[4]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an appropriate excitation and emission wavelength (e.g., Ex/Em = 328/393 nm).[4]

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Determine the percent inhibition relative to the uninhibited control. The IC50 value, the concentration of inhibitor that causes 50% inhibition, is then calculated by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.[5]

Cell-Based Assay: TNF-α Shedding Assay

This assay measures the ability of an inhibitor to block the ADAM17-mediated cleavage and release of Tumor Necrosis Factor-α (TNF-α) from the surface of cultured cells.

1. Principle: Cells that endogenously or recombinantly express membrane-bound pro-TNF-α are stimulated to induce its cleavage by ADAM17. The amount of soluble TNF-α released into the cell culture supernatant is then quantified, typically by ELISA. An effective ADAM17 inhibitor will reduce the amount of soluble TNF-α detected.

2. Materials:

  • Cell line expressing membrane-bound TNF-α (e.g., THP-1 human monocytic cells).

  • Cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS).

  • Stimulating agent (e.g., Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA)).

  • Test Inhibitor (e.g., this compound) dissolved in DMSO.

  • Human TNF-α ELISA kit.

  • 96-well cell culture plates.

  • Microplate reader for ELISA.

3. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified period (e.g., 30-60 minutes).

  • Stimulation: Add the stimulating agent (e.g., LPS) to the wells to induce TNF-α shedding and incubate for a defined time (e.g., 4-18 hours).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Quantify the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[6][7]

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration compared to the stimulated control without inhibitor. Determine the IC50 value from a dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and processes discussed, the following diagrams were generated using the Graphviz DOT language.

cluster_0 Cell Membrane pro_TNF pro-TNF-α ADAM17 ADAM17 (TACE) pro_TNF->ADAM17 Cleavage soluble_TNF Soluble TNF-α ADAM17->soluble_TNF Releases TAPI1 This compound TAPI1->ADAM17 Inhibits Inflammation Inflammation soluble_TNF->Inflammation Promotes cluster_membrane Cell Membrane EGFR_ligand pro-EGFR Ligand (e.g., TGF-α) ADAM17_egf ADAM17 EGFR_ligand->ADAM17_egf Cleavage soluble_EGFR_ligand Soluble EGFR Ligand ADAM17_egf->soluble_EGFR_ligand Releases EGFR EGFR downstream_signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) EGFR->downstream_signaling Initiates soluble_EGFR_ligand->EGFR Binds & Activates TAPI1_egf This compound TAPI1_egf->ADAM17_egf Inhibits cluster_membrane_il6 Cell Membrane IL6R IL-6 Receptor ADAM17_il6 ADAM17 IL6R->ADAM17_il6 Cleavage sIL6R Soluble IL-6R ADAM17_il6->sIL6R Releases gp130 gp130 sIL6R->gp130 Forms complex with IL-6 and binds to IL6 IL-6 IL6->sIL6R JAK_STAT JAK/STAT Signaling gp130->JAK_STAT Initiates TAPI1_il6 This compound TAPI1_il6->ADAM17_il6 Inhibits start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents plate_setup Set up 96-well Plate (Buffer, Inhibitor, Enzyme) prepare_reagents->plate_setup pre_incubation Pre-incubate (37°C, 15-30 min) plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence data_analysis Data Analysis (Calculate % Inhibition, IC50) read_fluorescence->data_analysis end End data_analysis->end start_cell Start seed_cells Seed Cells in 96-well Plate start_cell->seed_cells inhibitor_treatment Pre-treat with Inhibitor seed_cells->inhibitor_treatment stimulate_cells Stimulate with LPS/PMA inhibitor_treatment->stimulate_cells collect_supernatant Collect Supernatant stimulate_cells->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze_data_cell Data Analysis (Calculate % Inhibition, IC50) elisa->analyze_data_cell end_cell End analyze_data_cell->end_cell

References

Safety Operating Guide

Proper Disposal of Tapi-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, extending to the proper disposal of all laboratory reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of Tapi-1, a metalloproteinase inhibitor. Given the biologically active nature of this compound, it is crucial to handle its disposal with the same diligence as its experimental use to ensure personnel safety and environmental compliance.

Core Principle: Treat as Hazardous Chemical Waste

Due to its classification and biological activity, all materials contaminated with this compound, including pure compound, solutions, and used labware, must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

2. Waste Segregation: All waste streams containing this compound must be segregated at the point of generation. Do not mix this compound waste with other incompatible chemical waste.

  • Solid Waste: Collect unused or expired this compound powder, contaminated weighing boats, pipette tips, and gloves in a dedicated, clearly labeled, leak-proof container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible hazardous waste container.

3. Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard associated with the compound (e.g., "Chemical Waste," "Bioactive Compound")

  • The date the waste was first added to the container.

4. Secure Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to mitigate potential spills.

5. Disposal Request: Once the waste container is full, or in accordance with your institution's guidelines for waste accumulation time, contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.

Quantitative Data Summary

PropertyValue
CAS Number 171235-71-5[1][2]
Molecular Formula C₂₆H₃₇N₅O₅[1][2]
Molecular Weight 499.6 g/mol [2]
Form Crystalline solid[1]
Solubility Soluble in DMSO[3]

Experimental Protocols

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Tapi1_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal start This compound Use in Experiment solid_waste Solid Waste (e.g., contaminated gloves, tips) start->solid_waste Generates liquid_waste Liquid Waste (e.g., solutions with this compound) start->liquid_waste Generates collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store pickup Arrange for EHS Pickup store->pickup

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Tapi-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal protocols for Tapi-1, a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and TNF-α converting enzyme (TACE). Adherence to these procedures is essential for maintaining a safe laboratory environment and minimizing exposure risks associated with this potent research compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecification/Standard
Eye/Face Protection Safety Glasses with Side ShieldsANSI Z87.1 approved
Chemical Safety GogglesRecommended when there is a risk of splashing
Face ShieldUse in conjunction with goggles for maximum protection
Hand Protection Chemical-Resistant GlovesNitrile or neoprene, minimum 0.11 mm thickness. Inspect for tears or holes before use.
Body Protection Laboratory CoatStandard lab coat to be worn at all times in the work area
Chemical-Resistant ApronRecommended when handling larger quantities or potential for splashing exists
Respiratory Protection NIOSH-Approved RespiratorRequired if working with the solid form outside of a ventilated enclosure or if aerosols may be generated. A fit-tested N95 or higher is recommended.

Experimental Protocols: Safe Handling of this compound

1. Preparation and Weighing:

  • All manipulations involving the solid form of this compound should be conducted in a certified chemical fume hood or a ventilated balance safety enclosure to minimize inhalation risk.

  • Before use, visually inspect the container for any damage or leaks.

  • Use appropriate tools (e.g., spatula) for transferring the powder. Avoid creating dust.

  • Ensure all necessary equipment (weigh boats, tubes, etc.) is within the ventilated enclosure before starting.

2. Dissolution:

  • This compound is often dissolved in solvents like DMSO. Handle these solvents with appropriate care and under a fume hood.

  • When dissolving, add the solvent slowly to the solid this compound to avoid splashing.

  • Cap the vial or tube securely and vortex or sonicate as needed to ensure complete dissolution.

3. Use in Experiments:

  • When adding this compound solutions to cell cultures or other experimental systems, use appropriate pipetting techniques to avoid aerosol generation.

  • All work with this compound in solution should be performed in a biological safety cabinet (BSC) if working with cell lines.

  • Clearly label all tubes, plates, and flasks containing this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Unused or expired solid this compound should be disposed of as hazardous chemical waste.

    • Place the original vial or a securely sealed container with the waste into a designated hazardous waste container.

    • Contaminated consumables such as weigh boats, pipette tips, and gloves should be collected in a sealed bag and placed in the hazardous waste stream.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.

    • Do not pour this compound solutions down the drain.

    • Decontaminate any spills with an appropriate method before cleaning the area. For minor spills, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Labeling and Storage of Waste:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

    • Store waste in a designated, secure area away from incompatible materials until it is collected by environmental health and safety personnel.

Workflow for Safe Handling of this compound

Tapi1_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Enclosure prep_ppe->prep_setup weigh Weigh Solid this compound prep_setup->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Use in Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Doff PPE Correctly dispose_solid->remove_ppe dispose_liquid->remove_ppe

Fig. 1: Safe Handling Workflow for this compound

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.